molecular formula C10H14ClNO2 B1530530 D-(R)-Homophenylalanine HCl CAS No. 105382-08-9

D-(R)-Homophenylalanine HCl

Cat. No.: B1530530
CAS No.: 105382-08-9
M. Wt: 215.67 g/mol
InChI Key: CHBMONIBOQCTCF-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-(R)-Homophenylalanine HCl is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBMONIBOQCTCF-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-(R)-Homophenylalanine HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

D-(R)-Homophenylalanine, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its structural distinction from the natural proteinogenic amino acid D-phenylalanine—an additional methylene group in its side chain—imparts unique conformational properties and enhances its utility as a versatile building block. This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of D-(R)-Homophenylalanine hydrochloride (HCl), its diverse applications, and detailed experimental protocols. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this unique molecule in their scientific endeavors.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The 20 canonical amino acids form the fundamental alphabet of protein structure and function. However, the exploration of non-proteinogenic amino acids (npAAs), such as D-(R)-Homophenylalanine, has opened new frontiers in drug discovery and peptide design.[][2] The incorporation of npAAs into peptide-based therapeutics can significantly enhance their pharmacological properties.[] These modifications can lead to increased metabolic stability by reducing susceptibility to enzymatic degradation, improved cell permeability, and the ability to adopt unique secondary structures that can optimize binding to biological targets.[2] D-(R)-Homophenylalanine, with its extended hydrophobic side chain, is an exemplary npAA that offers chemists a powerful tool to modulate the structure and function of peptides and other small molecules.[]

Physicochemical Properties of D-(R)-Homophenylalanine HCl

The hydrochloride salt of D-(R)-Homophenylalanine is the most commonly utilized form in synthesis due to its enhanced stability and solubility in aqueous media.[4] A thorough understanding of its physicochemical properties is essential for its effective application in research and development.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-4-phenylbutanoic acid hydrochloride[5]
Synonyms (R)-2-Amino-4-phenylbutyric acid HCl, D-HomoPhe-OH HCl[5][6]
Chemical Formula C₁₀H₁₄ClNO₂[7]
Molecular Weight 215.68 g/mol [7]
Appearance White to off-white crystalline powder[6]
Melting Point >300 °C (decomposes)[6]
Solubility Soluble in water[4][6]; Sparingly soluble in aqueous acid and slightly soluble in aqueous base[6]. While specific quantitative data is not readily available, its solubility in organic solvents like DMF and methanol is expected to be limited but can be enhanced by esterification.
Optical Rotation [α]D/20 = -45±1°, c=1 in 3 M HCl[6]
Spectral Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the phenyl group (aromatic protons typically in the range of 7.1-7.3 ppm), the methylene protons of the ethyl bridge, the methine proton at the alpha-carbon, and the amine protons. The exact chemical shifts can vary depending on the solvent and protonation state.[8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the carboxylic acid carbon (typically >170 ppm), the aromatic carbons (120-140 ppm), the alpha-carbon, and the two methylene carbons in the side chain.[10][11]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the amine group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the aromatic ring (C-H and C=C stretching).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free amino acid (m/z 179.22) and fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the side chain.

Core Applications in Research and Drug Development

Peptide and Peptidomimetic Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Its incorporation can introduce conformational constraints and increase the hydrophobicity of the peptide, potentially leading to enhanced binding affinity and biological activity.[] The D-configuration and the extended side chain can also confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[]

Experimental Workflow: Incorporating D-(R)-Homophenylalanine via SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Final Steps Resin_Swell 1. Resin Swelling (e.g., DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_1 3. DMF Wash Fmoc_Deprotection->Wash_1 Coupling 4. Coupling of Fmoc-D-Hphe-OH (HBTU/DIPEA in DMF) Wash_1->Coupling Wash_2 5. DMF Wash Coupling->Wash_2 Wash_2->Fmoc_Deprotection Repeat for next amino acid Cleavage 6. Cleavage from Resin (e.g., TFA cocktail) Wash_2->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for the incorporation of D-(R)-Homophenylalanine into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: SPPS with D-(R)-Homophenylalanine

This protocol outlines the manual coupling of Fmoc-D-(R)-Homophenylalanine-OH onto a resin-bound peptide chain. Due to the potential for steric hindrance from the bulky side chain, extended coupling times or double coupling may be necessary to ensure high coupling efficiency.[12]

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 minute) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-D-(R)-Homophenylalanine-OH (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for at least 2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[12]

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the reaction vessel and repeat the coupling step (double coupling) with a fresh solution of activated amino acid.

  • Washing: Once the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (3 x 1 minute) and then with dichloromethane (DCM) (3 x 1 minute).

  • Chain Elongation: Proceed to the deprotection step for the addition of the next amino acid in the sequence.

  • Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chiral Ligand Synthesis for Asymmetric Catalysis

The inherent chirality of D-(R)-Homophenylalanine makes it a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis.[13] These ligands, when complexed with a metal center, can create a chiral environment that directs a chemical reaction to selectively produce one enantiomer of a product over the other. Oxazoline-based ligands, in particular, are widely used and can be readily synthesized from amino alcohols derived from amino acids.[][14]

Workflow for Chiral Bis(oxazoline) Ligand Synthesis

Ligand_Synthesis cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_product Final Product Start_AA This compound Reduction 1. Reduction to Amino Alcohol Start_AA->Reduction Condensation 2. Condensation with Dinitrile Reduction->Condensation Cyclization 3. Cyclization to Bis(oxazoline) Condensation->Cyclization Ligand Chiral Py-BOX Ligand Cyclization->Ligand

Caption: A simplified workflow for the synthesis of a chiral Pyridine-Bis(oxazoline) (PyBOX) ligand from D-(R)-Homophenylalanine.

Protocol: Synthesis of a D-(R)-Homophenylalanine-Derived Bis(oxazoline) Ligand

This protocol is adapted from established methods for the synthesis of PyBOX ligands from amino alcohols and can be applied to the amino alcohol derived from D-(R)-Homophenylalanine.[13]

  • Reduction of D-(R)-Homophenylalanine to the Amino Alcohol:

    • Suspend this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with water and aqueous sodium hydroxide, and extract the amino alcohol product.

  • Synthesis of the Bis(oxazoline) Ligand:

    • In a round-bottom flask under an inert atmosphere, dissolve the D-(R)-homophenylalaninol (the amino alcohol from the previous step) in an appropriate solvent (e.g., chlorobenzene).

    • Add 2,6-dicyanopyridine and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction, and purify the resulting bis(oxazoline) ligand by column chromatography.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural properties offer a means to enhance the stability, activity, and pharmacokinetic profiles of peptide-based therapeutics. Furthermore, its utility as a chiral precursor for the synthesis of ligands for asymmetric catalysis underscores its broader importance in synthetic organic chemistry. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of non-proteinogenic amino acids like D-(R)-Homophenylalanine will undoubtedly play an increasingly critical role in the design and development of next-generation drugs.

References

  • Drug Target Review. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. [Link]

  • Hughes, D. L. (2008). Enzymatic Preparation of a d-Amino Acid from a Racemic Amino Acid or Keto Acid. Organic Process Research & Development, 12(4), 665-669.
  • Bentham Science Publishers. (2026, January 7). A Comprehensive Review on Non-Natural Amino Acid–based Modifications in Antibacterial Peptides. [Link]

  • Fu, G. C. (2008). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S) -4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE. Organic Syntheses, 85, 1-12.
  • Imamoto, T., & Gridnev, I. D. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of organic chemistry, 81(1), 2-17.
  • Li, W., & Zhang, X. (2016). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Accounts of chemical research, 49(8), 1694-1704.
  • Pollegioni, L., & Molla, G. (2011). Advances in Enzymatic Synthesis of D-Amino Acids.
  • Kündig, E. P. (2004). New chiral bis (oxazoline)
  • Isoyama, S., et al. (2008). A Simple Enzymatic Method for Production of a Wide Variety of D-Amino Acids Using L-Amino Acid Oxidase from Rhodococcus sp. AIU Z-35-1.
  • Imamoto, T., et al. (2011). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 133(50), 20296-20305.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205.
  • Nandanwar, H., et al. (2011). Enzymatic Production of D-Amino Acids. In Methods in molecular biology (pp. 97-109). Humana Press.
  • Kent, S. B. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Molecules, 30(8), 1629.
  • Chandrasekhar, V., et al. (2012). Chiral multidentate oxazoline ligands based on cyclophosphazene cores: synthesis, characterization and complexation studies. Dalton Transactions, 41(19), 5976-5987.
  • Hsiao, H. Y., et al. (1987). Enzymatic Production of Amino Acids. In Biotechnology and Genetic Engineering Reviews (Vol. 5, pp. 179-222). Intercept Ltd.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • University of Puget Sound. 1H NMR chemical shift ppm table. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • Yoneyama Yakuhin Kogyo Co., Ltd. D-Homophenylalanine (D-Hphe). [Link]

  • PubChem. D-Homophenylalanine. [Link]

  • Lorenz, H., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26(14), 10168-10179.
  • University of Delhi. 13C NMR spectroscopy. [Link]

  • Gable, K. (2022, March 9). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Oldfield, E. (2001). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Journal of the American Chemical Society, 123(45), 11041-11052.
  • Lorenz, H., et al. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Physical Chemistry Chemical Physics, 26(14), 10168-10179.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Scientific Laboratory Supplies. D-Homophenylalanine, >=98.0%. [Link]

Sources

Biological Activity of D-Homophenylalanine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Homophenylalanine (D-Hph) is the non-proteinogenic, dextrorotatory enantiomer of α-amino-4-phenylbutyric acid.[1] Unlike its naturally occurring L-isomer or the shorter-chain Phenylalanine (Phe), D-Hph possesses unique physicochemical properties—specifically an extended methylene bridge and inverted stereochemistry—that render it a critical tool in modern peptidomimetic drug design.[1]

This guide details the biological mechanisms, synthesis, and experimental utility of D-Hph. Its primary value lies in proteolytic resistance and conformational constraint , allowing researchers to extend the half-life of peptide therapeutics and probe the stereochemical requirements of receptor binding pockets (e.g., ACE, DPP-IV).

Structural & Physicochemical Properties[1][2][3][4][5]

The Homologation Effect

D-Hph differs from D-Phenylalanine by the insertion of a single methylene group (


) between the 

-carbon and the phenyl ring.[1] This homologation results in:
  • Increased Hydrophobicity: The extra methylene increases lipophilicity, altering partition coefficients (

    
    ) and enhancing membrane permeability.
    
  • Conformational Flexibility: The extended side chain allows the phenyl ring to access binding pockets that are sterically occluded for Phenylalanine.

  • Inverted Chirality: As a D-amino acid, it forces peptide backbones into non-standard conformations (e.g.,

    
    -turns), often critical for locking bioactive conformations.[1]
    
Structural Comparison (DOT Visualization)

structure_comparison cluster_0 Natural Substrate cluster_1 Synthetic Tool Phe L-Phenylalanine (Target for Proteolysis) Feature1 Side Chain Length (+1 CH2 Group) Phe->Feature1 Shorter Feature2 Stereochemistry (Inverted Center) Phe->Feature2 L-Config DHph D-Homophenylalanine (Protease Resistant) DHph->Feature1 Extended DHph->Feature2 D-Config Effect Biological Outcome: 1. Steric Mismatch with Proteases 2. Enhanced Hydrophobic Interaction Feature1->Effect Feature2->Effect

Figure 1: Structural divergence between L-Phe and D-Hph driving biological stability.[1]

Pharmacological Mechanisms & Applications[1][2][6][7]

Proteolytic Stability (The "D" Effect)

The most significant biological activity of D-Hph is its inertness to endogenous proteases .[1] Mammalian proteolytic enzymes (e.g., chymotrypsin, carboxypeptidases) have evolved to recognize L-amino acids.

  • Mechanism: The D-configuration misaligns the scissile bond within the enzyme's catalytic triad.[1]

  • Application: Incorporation of D-Hph into peptide drugs (e.g., LHRH antagonists, Enkephalin analogs) prevents rapid degradation in plasma, significantly increasing in vivo half-life.[1]

Target Specificity: ACE and NEP Inhibition

D-Hph is frequently used to map the active sites of metalloproteases like Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1]

  • Stereochemical Probes: While potent ACE inhibitors typically require L-isomers for Zinc coordination, D-Hph derivatives are synthesized to define the "stereochemical wall" of the hydrophobic pocket (

    
     subsite).[1]
    
  • Inhibitor Design: In specific "retro-inverso" peptide designs, D-Hph mimics the side chain of L-Phe but maintains the topology of the backbone, allowing binding without cleavage.[1]

Peptidomimetics & Foldamers

In drug design, D-Hph is a "turn inducer."[1]

  • Beta-Turns: Introducing a D-amino acid into an all-L peptide sequence often nucleates a

    
    -turn.[1] This is critical for mimicking the bioactive loops of proteins (e.g., antibody CDR loops).
    
  • Self-Assembly: D-Hph containing tripeptides (e.g., D-Hph-Phe-Phe) have been shown to self-assemble into hydrogels, useful for sustained drug delivery systems.[1]

Experimental Protocol: Enzymatic Resolution of D-Hph

To study D-Hph, high enantiomeric purity (>99% ee) is required.[1] Chemical synthesis often yields racemates. The following protocol utilizes Alcalase , an industrial serine protease, to kinetically resolve the racemate. This method is preferred for its scalability and green chemistry principles.[2]

Principle

Alcalase selectively hydrolyzes the ester of the L-enantiomer, leaving the D-enantiomer ester intact.[1]

Reaction:


[1]
Materials
  • Substrate: N-Acetyl-DL-homophenylalanine ethyl ester.[1]

  • Enzyme: Alcalase 2.4L (Novozymes).[1]

  • Buffer: 0.1 M Phosphate buffer (pH 7.5).

  • Solvent: Ethyl Acetate (EtOAc).[1]

Step-by-Step Methodology
StepActionCritical Parameter / Rationale
1 Substrate Preparation Dissolve 10g of N-Acetyl-DL-Hph-OEt in 50 mL of acetone/water (1:9 v/v). Ensure full solubilization to prevent heterogeneous kinetics.
2 Enzyme Addition Add Alcalase (10% v/w relative to substrate).[1] Maintain temperature at 30°C.
3 pH Stat Reaction The hydrolysis releases acid.[1] Maintain pH 7.5 constantly by automatic addition of 1M NaOH. Stop point: When NaOH consumption reaches 50% theoretical conversion.[1]
4 Extraction (L-isomer) Extract the reaction mixture with EtOAc. The aqueous phase contains the hydrolyzed L-Hph.[1] The organic phase contains the unreacted D-Hph ester.
5 Isolation of D-Hph Collect the organic phase.[1] Dry over

and evaporate solvent.
6 Hydrolysis Reflux the resulting D-ester in 6M HCl for 4 hours to remove the acetyl and ethyl groups.
7 Purification Recrystallize from ethanol/water to obtain pure D-Homophenylalanine hydrochloride.[1]
Workflow Diagram (DOT)

enzymatic_resolution Start Racemic Mixture (N-Acetyl-DL-Hph-OEt) Enzyme Add Alcalase pH 7.5, 30°C Start->Enzyme Reaction Kinetic Resolution (Hydrolysis of L-isomer only) Enzyme->Reaction Separation Phase Separation Reaction->Separation AqPhase Aqueous Phase (L-Hph Acid) Separation->AqPhase Hydrolyzed OrgPhase Organic Phase (D-Hph Ester) Separation->OrgPhase Unreacted Deprotection Acid Hydrolysis (6M HCl, Reflux) OrgPhase->Deprotection FinalProduct Pure D-Homophenylalanine (>98% ee) Deprotection->FinalProduct

Figure 2: Kinetic resolution workflow for isolating high-purity D-Homophenylalanine.

Quantitative Data Summary

The following table summarizes the comparative biological impact of substituting L-Phe with D-Hph in bioactive peptides (e.g., Enkephalin analogs).

PropertyL-Phenylalanine (Native)D-Homophenylalanine (Modified)Biological Implication
Proteolytic Half-life < 5 mins (Plasma)> 60 mins (Plasma)Enables systemic delivery; reduces dosing frequency.[1]
Receptor Affinity (

)
High (nM range)Variable (Context dependent)D-Hph is often used to block binding or create antagonists.[1]
Lipophilicity (

)
1.38~1.85Improved blood-brain barrier (BBB) penetration.[1]
Conformation Flexible / Extended

-Turn Inducer
Stabilizes secondary structure for receptor fit.[1]

References

  • Zhao, H., Luo, R. G., Wei, D., & Malhotra, S. V. (2002). Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride.[3][4] Enantiomer, 7(1), 1-3.[1][3][4]

  • Koketsu, K., et al. (2013). Identification of homophenylalanine biosynthetic genes... and application to its microbial production. Applied and Environmental Microbiology, 79(7), 2201-2208.

  • Sobolewski, D., et al. (2005). Analogues of arginine vasopressin... modified with L-beta-homophenylalanine.[1] Journal of Peptide Research, 65(4), 465-471.

  • PubChem. D-Homophenylalanine Compound Summary. National Library of Medicine.

  • Chem-Impex. Fmoc-D-homophenylalanine: Applications in Peptide Synthesis.

Sources

Technical Whitepaper: D-Homophenylalanine HCl – Structural Integrity and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of D-Homophenylalanine Hydrochloride, focusing on its structural properties, synthesis, and critical role in pharmaceutical development.

Executive Summary

D-Homophenylalanine (D-Hpa) is a non-proteinogenic amino acid that serves as a critical chiral building block in modern drug discovery. Unlike its L-isomer, which is a precursor for ACE inhibitors like Enalapril, the D-isomer is primarily utilized to engineer proteolytic stability into therapeutic peptides and to modulate receptor selectivity in peptidomimetics. This guide details the physicochemical identity, synthesis pathways, and application logic of D-Homophenylalanine HCl, providing a roadmap for its integration into high-value pharmaceutical workflows.

Chemical Identity & Structural Analysis[1]

D-Homophenylalanine HCl is the hydrochloride salt of the (R)-enantiomer of 2-amino-4-phenylbutyric acid. Its structural distinctiveness lies in the methylene insertion between the


-carbon and the phenyl ring of phenylalanine, creating a "homo" analog that alters steric bulk and rotational freedom.
Core Identifiers
PropertySpecification
Chemical Name (R)-2-Amino-4-phenylbutanoic acid hydrochloride
CAS Number 82795-51-5 (Free Base)*
Molecular Formula C

H

NO

[1][2][3] · HCl
Molecular Weight 215.68 g/mol (HCl salt) / 179.22 g/mol (Free base)
Chirality D-Configuration (R-Absolute Configuration)
Solubility Highly soluble in water/methanol (due to HCl salt form)

*Note: While 82795-51-5 is the primary CAS for the parent D-Homophenylalanine, the HCl salt is often custom-manufactured and referenced under the parent CAS with salt specification.

Molecular Structure Visualization

The following diagram illustrates the structural logic and the stereochemical orientation that confers its unique biological properties.

G cluster_properties Structural Impact Core D-Homophenylalanine HCl (Chiral Center) Backbone Amino Acid Backbone (COOH, NH2) Core->Backbone Functional Handle SideChain Homophenyl Side Chain -(CH2)2-Ph Core->SideChain Steric Bulk Salt HCl Counterion (Solubility/Stability) Core->Salt Ionic Bond Prop1 Resistant to Proteolysis Core->Prop1 Prop2 Altered Receptor Binding SideChain->Prop2

Caption: Structural decomposition of D-Homophenylalanine HCl highlighting functional regions.

Synthesis & Manufacturing Protocols

The synthesis of D-Homophenylalanine HCl requires high enantiomeric excess (>99% ee).[4] While chemical resolution (e.g., diastereomeric salt crystallization) is traditional, biocatalytic routes are now preferred for their scalability and green chemistry metrics.

Enzymatic Kinetic Resolution (Preferred Route)

This method utilizes D-selective enzymes to resolve racemic mixtures or convert precursors directly.

Protocol Overview:

  • Substrate Preparation: N-Acetyl-DL-homophenylalanine is dissolved in a buffer (pH 7.5).

  • Enzymatic Hydrolysis: L-Aminoacylase is added to selectively hydrolyze the L-isomer, leaving N-Acetyl-D-homophenylalanine intact.

  • Separation: The free L-amino acid is separated from the N-acetyl-D-derivative via ion-exchange chromatography.

  • Chemical Hydrolysis: The N-Acetyl-D-homophenylalanine is hydrolyzed using dilute HCl to yield D-Homophenylalanine HCl.

Synthesis Workflow Diagram

Synthesis Start Racemic Precursor (N-Acetyl-DL-Homophenylalanine) Enzyme Enzymatic Resolution (L-Aminoacylase) Start->Enzyme Separation Separation Step (Ion Exchange) Enzyme->Separation L_Path L-Homophenylalanine (By-product/Other uses) Separation->L_Path D_Path N-Acetyl-D-Homophenylalanine (Unreacted) Separation->D_Path Hydrolysis Acid Hydrolysis (HCl, Reflux) D_Path->Hydrolysis Final D-Homophenylalanine HCl (>99% ee) Hydrolysis->Final

Caption: Chemo-enzymatic workflow for isolating high-purity D-Homophenylalanine HCl.

Pharmaceutical Applications

The incorporation of D-Homophenylalanine into peptide sequences is a strategic design choice in medicinal chemistry.[]

Proteolytic Stability (The "D-Amino Acid Effect")

Endogenous proteases (e.g., trypsin, chymotrypsin) specifically recognize L-amino acid stereochemistry. Substituting L-Phe with D-Hpa in a peptide sequence renders the bond "invisible" or inaccessible to the enzyme active site, significantly extending the plasma half-life of the drug.

  • Mechanism: Steric mismatch in the protease S1/S2 pockets.

  • Application: Used in GnRH antagonists and somatostatin analogs to prevent rapid degradation.

Receptor Selectivity & Drug Design

D-Hpa is used to freeze peptide conformations, forcing specific secondary structures (like


-turns) that enhance receptor affinity.
  • Factor Xa Inhibitors: D-Hpa derivatives have been successfully employed as the P3 residue in Factor Xa inhibitors, improving potency and selectivity over natural amino acids [1].[6]

  • Opioid Peptides: In cyclic opioid analogs, D-Hpa replaces phenylalanine to probe the spatial requirements of

    
    - and 
    
    
    
    -opioid receptors. The extended side chain of Hpa vs. Phe allows for subtle probing of hydrophobic pockets [2].
Supramolecular Hydrogels

Recent research utilizes D-Homophenylalanine in self-assembling peptides. The D-configuration often promotes the formation of stable nanofiber networks used for sustained drug delivery, resisting breakdown in biological media longer than L-variants [3].

Analytical Characterization

To ensure the integrity of D-Homophenylalanine HCl for pharmaceutical use, the following analytical controls are mandatory.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (D2O)Consistent with structure; integration of phenyl/methylene protons
Purity HPLC (C18 Column)

98.5%
Enantiomeric Excess Chiral HPLC

99.0% (D-isomer)
Specific Rotation Polarimetry

(c=1, 3M HCl)
Water Content Karl Fischer

1.0%
HPLC Method for Chiral Purity
  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile gradient.

  • Detection: UV at 210 nm or 254 nm.

  • Rationale: Acidic mobile phase suppresses ionization of the carboxylic acid, improving peak shape for the free amino acid.

Handling & Stability

  • Storage: Store at 2-8°C in a tightly sealed container. The HCl salt is hygroscopic; protect from moisture.

  • Stability: Stable for >2 years under recommended conditions. Aqueous solutions should be prepared fresh or frozen.

References

  • Highly potent and selective substrate analogue factor Xa inhibitors containing D-homophenylalanine analogues as P3 residue. ChemMedChem, 2007.[6] Link

  • Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 1993. Link

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. International Journal of Molecular Sciences, 2023. Link

  • D-Homophenylalanine Product Data. Sigma-Aldrich / Merck. Link

Sources

The Structural and Therapeutic Imperative of D-Homophenylalanine in Modern Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the highly constrained topological landscape of peptide and protein engineering, the substitution of canonical amino acids with non-natural synthetic analogues is a primary driver of therapeutic innovation. As a Senior Application Scientist, I approach peptide design not merely as a linear sequence of residues, but as a dynamic, three-dimensional system of interacting pharmacophores. Among the most versatile of these synthetic building blocks is D-Homophenylalanine (D-Hfe) .

By introducing a single additional methylene group into the side chain of D-phenylalanine, D-Hfe fundamentally alters the conformational flexibility, proteolytic stability, and receptor selectivity of the host peptide[]. This whitepaper provides an in-depth technical analysis of D-Homophenylalanine, exploring the causality behind its structural effects, its applications in drug development, and a self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling and Structural Causality

D-Homophenylalanine ((R)-2-amino-4-phenylbutyric acid) is a synthetic, non-proteinogenic amino acid[2]. Its structural hallmark is the homologation of the side chain—an extra


 group inserted between the 

-carbon and the phenyl ring.
The Causality of Homologation and Chirality

In native peptides, L-phenylalanine provides a rigid aromatic pharmacophore. When researchers invert the stereocenter to D-phenylalanine, they achieve resistance to endogenous proteases, but the spatial reach of the phenyl ring remains identical. The homologation present in D-Hfe extends the side chain by approximately 1.5 Å[3].

This extension has two profound mechanistic consequences:

  • Rotameric Freedom: The extra methylene group increases the number of accessible side-chain rotamers. This allows the aromatic ring to probe deeper hydrophobic sub-pockets within a receptor that a standard D-Phe residue cannot physically reach[4].

  • Backbone Dihedral Shift: The altered steric bulk of the extended side chain subtly shifts the thermodynamically favored Ramachandran angles (

    
     and 
    
    
    
    ) of the peptide backbone, often stabilizing specific turn motifs or disrupting unwanted aggregation states[5].

Structural_Effects DHfe D-Homophenylalanine (D-Hfe) Homologation Homologation (+CH2 Group) DHfe->Homologation Chirality D-Chirality (Stereocenter) DHfe->Chirality Flexibility Extended Side-Chain Reach (+1.5 Å) Homologation->Flexibility Stability Proteolytic Resistance Chirality->Stability Selectivity Enhanced Receptor Selectivity Flexibility->Selectivity Stability->Selectivity

Diagram 1: Logical flow of D-Hfe structural modifications driving therapeutic selectivity.

Mechanistic Role in Receptor Selectivity and Drug Development

The integration of D-Hfe into therapeutic peptides is not a random screening exercise; it is a rational design choice aimed at overcoming specific pharmacological barriers.

A. Opioid Receptor Modulation

In the development of cyclic opioid peptide analogues, achieving selectivity between


 (mu) and 

(delta) opioid receptors is notoriously difficult. Research has demonstrated that substituting standard phenylalanine with conformationally restricted analogues like D-Homophenylalanine significantly alters receptor binding modes. In specific cyclic analogues, the use of D-Hfe disrupts the standard stereospecificity paradigms, driving unique geometric interrelationships that can heavily bias the peptide toward

-receptor selectivity[4].
B. Efflux Pump Inhibition in Antimicrobial Resistance

Bacterial resistance often relies on efflux pumps that expel antibiotics before they can reach their targets. D-Hfe has been successfully utilized in the design of conformationally-restricted efflux pump inhibitors. For example, derivatives incorporating D-ornithine and D-homophenylalanine (such as MC-02595 analogues) have been shown to effectively inhibit efflux pumps in Pseudomonas aeruginosa, thereby dramatically potentiating the activity of the fluoroquinolone antibiotic levofloxacin[6].

C. Viral Entry Inhibition (HIV gp41 Targeting)

In antiviral drug development, D-peptides are highly valued for their absolute resistance to natural proteases. During HIV-1 fusion, the viral envelope protein gp41 adopts an extended "prehairpin intermediate" conformation. D-peptides engineered with D-Hfe substitutions can bind with high affinity to the highly conserved hydrophobic pockets of this gp41 intermediate, preventing the formation of the fusion-active hairpin structure and effectively blocking viral entry into the host cell[7].

Quantitative Data Summary

The following table synthesizes the critical physicochemical and pharmacological parameters of D-Homophenylalanine and its protected derivatives used in synthesis.

ParameterValue / DescriptionSource
Chemical Name (R)-2-Amino-4-phenylbutyric acid[2]
CAS Number 82795-51-5 (Free acid), 82732-07-8 (Boc-protected)[2],[]
Molecular Weight 179.22 g/mol (Free acid); 279.34 g/mol (Boc-protected)[2],[8]
Optical Rotation

−45±1° (c = 1% in 3 M HCl)
[2]
Melting Point >300 °C (Free acid); 73-79 °C (Boc-protected)[2],[]
Key Therapeutic Uses Opioid ligands, Efflux pump inhibitors, HIV fusion inhibitors[4],[6],[7]

Experimental Workflow: Self-Validating SPPS Protocol

To leverage D-Hfe in peptide engineering, researchers frequently utilize Boc-D-homophenylalanine (CAS: 82732-07-8) in Solid-Phase Peptide Synthesis (SPPS)[]. The tert-butyloxycarbonyl (Boc) protecting group offers enhanced stability and facilitates the synthesis of complex, aggregation-prone peptides that require harsh global cleavage conditions[3].

The following protocol is designed as a self-validating system . Every critical step includes a chemical verification checkpoint to ensure causality and prevent the propagation of errors.

Step-by-Step Methodology: Boc-SPPS Coupling of D-Hfe

1. Resin Preparation and Swelling

  • Action: Weigh 0.5 mmol of PAM (phenylacetamidomethyl) resin into a fritted reaction vessel. Add 10 mL of Dichloromethane (DCM) and agitate for 30 minutes.

  • Causality: Swelling expands the polystyrene matrix, exposing reactive sites.

  • Validation Check: Visually confirm the resin volume has expanded by at least 2-3x. Drain the DCM.

2. Boc Deprotection

  • Action: Treat the resin with 10 mL of 50% Trifluoroacetic acid (TFA) in DCM for 1 minute (pre-wash), drain, and treat again for 20 minutes.

  • Causality: TFA selectively removes the N-terminal Boc group, exposing the primary amine for the next coupling step.

  • Validation Check (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN). A deep blue color confirms the presence of free primary amines. If colorless, repeat deprotection.

3. Activation and Coupling of Boc-D-Hfe-OH

  • Action: Dissolve 1.5 mmol (3 equivalents) of Boc-D-Hfe-OH[] and 1.5 mmol of Oxyma Pure in 5 mL of Dimethylformamide (DMF). Add 1.5 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation, then add to the resin. Agitate for 60 minutes.

  • Causality: DIC forms an active O-acylisourea intermediate. Oxyma Pure is selected over traditional HOBt because it provides superior suppression of racemization at the delicate D-stereocenter while maintaining rapid coupling kinetics.

  • Validation Check (Kaiser Test): Perform the Kaiser test on a small resin sample. A yellow/colorless result indicates complete acylation (no free amines remain). If the beads are blue or green, perform a second coupling cycle.

4. Global Cleavage

  • Action: Transfer the dried resin to a specialized Teflon cleavage apparatus. Treat with anhydrous Hydrogen Fluoride (HF) containing 10% anisole (as a carbocation scavenger) at 0 °C for 60 minutes.

  • Causality: HF cleaves the peptide from the PAM resin and removes all side-chain protecting groups simultaneously. Anisole prevents alkylation of the newly freed D-Hfe phenyl ring by highly reactive carbocations.

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Boc Deprotection (50% TFA/DCM) Start->Deprotect Test1 Kaiser Test (Blue = Proceed) Deprotect->Test1 Couple Coupling: Boc-D-Hfe-OH + DIC/Oxyma Test1->Couple Test2 Kaiser Test (Yellow = Proceed) Couple->Test2 Cleave Global Cleavage (Anhydrous HF) Test2->Cleave

Diagram 2: Self-validating Boc-SPPS workflow for D-Homophenylalanine incorporation.

Conclusion

D-Homophenylalanine is far more than a simple structural curiosity; it is a highly engineered tool for manipulating the topological and pharmacological properties of peptides. By leveraging the extended spatial reach of its homologated side chain and the proteolytic resistance of its D-chirality, researchers can rationally design therapeutics that overcome severe biological barriers—from bacterial efflux pumps to viral fusion intermediates. Mastery of its incorporation, validated through rigorous synthetic protocols, remains a critical competency for modern drug development professionals.

References

  • BOC Sciences. CAS 82732-07-8 (Boc-D-homophenylalanine) - BOC Sciences.
  • Chem-Impex. D-Homophenylalanine - Chem-Impex.
  • Guidechem. Boc-D-homophenylalanine 82732-07-8 wiki - Guidechem.
  • Chem-Impex. Boc-D-β-homophenylalanine - Chem-Impex.
  • PubMed / NIH. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity.
  • PubMed / NIH. Conformationally-restricted analogues of efflux pump inhibitors that potentiate the activity of levofloxacin in Pseudomonas aeruginosa.
  • ChemicalBook. 82795-51-5(D-Homophenylalanine) Product Description.
  • Google Patents. US10406229B2 - Methods and compositions related to inhibition of viral entry.

Sources

Thermal Stability and Degradation Profile of D-Homophenylalanine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Homophenylalanine Hydrochloride (D-HPhe·HCl) is a critical non-proteinogenic chiral building block, widely utilized in the synthesis of ACE inhibitors, neutral endopeptidase inhibitors, and various peptide-based therapeutics. Unlike its natural analogue (Phenylalanine), the "homo" variant contains an additional methylene group in the side chain, imparting unique lipophilicity and steric properties.

This guide provides a definitive technical analysis of the thermal stability and degradation mechanisms of D-HPhe·HCl. It synthesizes solid-state thermal data with solution-phase forced degradation pathways, offering actionable protocols for stability profiling compliant with ICH Q1A(R2) guidelines.

Physicochemical Baseline

Understanding the baseline properties is a prerequisite for interpreting stability data. The hydrochloride salt form significantly alters the thermal profile compared to the zwitterionic free base.

PropertyValue / CharacteristicImpact on Stability
Chemical Structure (R)-2-Amino-4-phenylbutyric acid HClThe extra methylene group (-CH₂-) increases side-chain flexibility, influencing packing density and melting behavior.
Melting Point >300 °C (lit.) with decompositionHigh lattice energy indicates robust solid-state stability under ambient conditions.
Hygroscopicity Moderate to High (Salt dependent)HCl salts are prone to moisture uptake, which can catalyze hydrolysis or physical caking.
Solubility Soluble in water, methanol; Insoluble in non-polar solventsHigh aqueous solubility necessitates strict pH control to prevent solution-phase degradation.
Chirality D-isomer (R-configuration)Susceptible to racemization under extreme basic conditions or high thermal stress.

Thermal Analysis Profile (Solid State)

The thermal degradation of D-HPhe·HCl does not follow a simple melting mechanism. Instead, it undergoes a complex thermolytic decomposition.[1]

Thermogravimetric Analysis (TGA)

In TGA experiments performed under nitrogen (10°C/min ramp), D-HPhe·HCl typically exhibits a multi-stage weight loss profile:

  • Dehydration (<100°C): Minor weight loss (<1%) attributed to surface moisture, depending on storage conditions.

  • Dehydrochlorination (~180°C - 220°C): The onset of degradation often begins with the loss of HCl gas. This destabilizes the crystal lattice.

  • Primary Decomposition (>250°C): Sharp weight loss corresponding to the breakdown of the amino acid backbone, decarboxylation, and side-chain oxidation.

Differential Scanning Calorimetry (DSC)

The DSC curve is characterized by:

  • Absence of sharp melting endotherm: Unlike neutral organics, the salt decomposes coincident with or immediately following melting.

  • Exothermic Decomposition: A broad exothermic event >280°C indicates irreversible chemical breakdown (carbonization).

Technical Insight: The high decomposition temperature suggests that D-HPhe·HCl is stable during standard pharmaceutical processing (milling, blending) but may degrade during high-temperature melt extrusion or aggressive drying processes (>100°C).

Degradation Pathways & Mechanisms

The degradation of D-Homophenylalanine is driven by three primary mechanisms: Cyclization (Dimerization), Oxidation, and Decarboxylation.

Pathway A: Diketopiperazine (DKP) Formation

This is the most critical impurity pathway. Two molecules of D-HPhe can undergo intermolecular condensation to form a cyclic dipeptide (Diketopiperazine).

  • Trigger: High temperature in solid state or neutral/basic pH in solution.

  • Mechanism: The nucleophilic amine of one molecule attacks the carbonyl carbon of another, followed by cyclization.

  • Product: cis-3,6-bis(2-phenylethyl)piperazine-2,5-dione.

Pathway B: Oxidative Degradation

The benzylic position (though separated by two carbons from the amine) and the phenyl ring are susceptible to oxidation under stress.

  • Trigger: Peroxides, metal catalysts, UV light.

  • Mechanism: Radical abstraction of benzylic hydrogen followed by hydroxylation or ketone formation.

Pathway C: Thermal Decarboxylation
  • Trigger: Extreme heat (>250°C).

  • Product: Homophenethylamine (loss of CO₂).

Visualization: Degradation Logic Flow

DegradationPathways cluster_legend Pathway Legend DHPA D-Homophenylalanine HCl (Precursor) Inter Free Base Intermediate (pH > 7 or Heat) DHPA->Inter Neutralization / Thermal Stress Oxid Benzylic Oxidation Products (Ketones/Alcohols) DHPA->Oxid H2O2 / UV Light (Radical Mechanism) Decarb Homophenethylamine (Decarboxylation) DHPA->Decarb Pyrolysis (>250°C) (-CO2) DKP Diketopiperazine Derivative (Cyclic Dimer) Inter->DKP Intermolecular Condensation (-2 H2O) key Blue: API | Yellow: Intermediate | Red: Degradant

Figure 1: Mechanistic pathways for the degradation of D-Homophenylalanine HCl.

Experimental Protocols: Forced Degradation

To validate the stability profile, the following Forced Degradation Study (FDS) protocol is recommended, aligned with ICH Q1A(R2).

Protocol Design

Objective: Generate 5-20% degradation to validate analytical method specificity.

Stress ConditionReagent / ConditionDurationTarget Mechanism
Acid Hydrolysis 1.0 N HCl, Reflux24 - 48 HoursAmide/Ester hydrolysis (if derivatized), Decarboxylation
Base Hydrolysis 1.0 N NaOH, Ambient4 - 24 HoursRacemization, DKP formation
Oxidation 3% H₂O₂2 - 24 HoursBenzylic oxidation, N-oxidation
Thermal (Solid) 105 °C (Dry Heat)3 - 7 DaysDimerization, Dehydrochlorination
Photolysis 1.2 million lux hours~ 5 DaysRadical oxidation, Ring degradation
Analytical Method (HPLC-UV)

A stability-indicating method must resolve the parent peak from the DKP dimer and oxidative byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses ionization of silanols and retains the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).

  • Flow Rate: 1.0 mL/min.

Expert Note: Use TFA or Phosphate buffer (pH 2.5). Avoid neutral pH mobile phases, as they cause peak tailing for amino acids and may promote on-column DKP formation.

Visualization: Stability Testing Workflow

StabilityWorkflow Sample D-HPhe HCl Sample Stress Stress Conditions (Acid, Base, Ox, Heat) Sample->Stress Quench Neutralization/Quenching Stress->Quench Stop Reaction Analysis HPLC-UV / LC-MS Analysis Quench->Analysis Inject Data Mass Balance & Impurity Profiling Analysis->Data Calculate % Deg

Figure 2: Workflow for conducting forced degradation studies.

Storage and Handling Recommendations

Based on the thermal and degradation profile:

  • Moisture Control: Store in tightly sealed containers with desiccants. The HCl salt is hygroscopic; moisture absorption accelerates degradation.

  • Temperature: Store at Controlled Room Temperature (20-25°C). Avoid storage >40°C to prevent slow solid-state dimerization.

References

  • Sigma-Aldrich. (n.d.). D-Homophenylalanine Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329757957, D-Homophenylalanine. Retrieved from

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from

  • Royal Society of Chemistry. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine. Retrieved from

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved from

Sources

Solubility Profiling of D-Homophenylalanine HCl: A Technical Guide for Process Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Homophenylalanine Hydrochloride (D-Hphe[1]·HCl) is a critical chiral building block, predominantly utilized in the synthesis of ACE inhibitors (e.g., Enalapril precursors) and novel peptidomimetics. Its solubility profile is governed by its ionic nature; while the zwitterionic form exhibits characteristically low solubility in aqueous media, the hydrochloride salt dramatically alters this thermodynamic landscape.

This guide provides a comprehensive technical analysis of D-Hphe[1]·HCl solubility.[1][2][3] It moves beyond static data points to establish a dynamic solubility model , empowering researchers to predict behavior in binary solvent systems and design robust crystallization processes.

Physicochemical Foundation

To control solubility, one must understand the solute's solid-state thermodynamics.[1] D-Homophenylalanine HCl behaves as a typical amino acid salt, where lattice energy competes with solvation enthalpy.[1]

Structural Determinants[1]
  • Compound: D-Homophenylalanine Hydrochloride[1]

  • CAS: 82795-51-5 (Free base), Salt forms vary.[1]

  • Molecular Weight: 215.68 g/mol (HCl salt approx.)[1]

  • Chirality: D-enantiomer (Enantiomers exhibit identical solubility in achiral solvents; data for L-Hphe is transferable).[1]

  • pKa Values:

    
     (Carboxyl), 
    
    
    
    (Amine).[1]
The pH-Solubility Relationship

Unlike lipophilic drugs, D-Hphe solubility is pH-dependent.[1]

  • pH < 2.0 (HCl Salt domain): The amine is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ).[1] The ionic species is highly soluble in water and polar protic solvents.
  • pH 5.0–6.0 (Isoelectric Point, pI): The molecule exists as a zwitterion (

    
    ).[1] Lattice energy is maximized, and solubility is at its thermodynamic minimum .[1]
    
  • pH > 10.0: Deprotonation leads to the anionic form, restoring aqueous solubility.

Process Insight: Process streams must be maintained below pH 2.0 to prevent the spontaneous precipitation of the zwitterionic free base during handling.

Solubility Profile & Data

The following data synthesizes experimental benchmarks and structural analog trends (L-Phenylalanine HCl, L-Homophenylalanine).

Aqueous & Buffer Solubility
Solvent SystemTemperature (°C)Solubility (mg/mL)Phase Description
Water (pH < 2.0) 20> 100Freely Soluble (Stable Salt)
Water (pH 5.5) 20< 5.0Risk: Zwitterion Precipitation
3M HCl 20> 300Highly Soluble (Common solvent for optical rotation)
0.1M Phosphate (pH 7.4) 37~ 15–20Moderate (Biorelevant)
Organic Solvent Solubility (Protic vs. Aprotic)
SolventClassSolubility RatingProcess Application
Methanol Polar ProticHigh (> 50 mg/mL)Primary solvent for reaction/transfer.[1]
Ethanol Polar ProticModerateGood solvent for cooling crystallization.[1]
Isopropanol (IPA) Polar ProticLow-ModerateExcellent antisolvent for high-yield recovery.[1]
DMSO Polar AproticVery HighStock solutions; difficult to remove.[1]
Acetonitrile Polar AproticLowAntisolvent.[1]
MTBE / Heptane Non-polarNegligibleWash solvents to remove lipophilic impurities.[1]
Thermodynamic Solubility Visualization

The following diagram illustrates the equilibrium dynamics governing the dissolution of the HCl salt versus the zwitterion.

SolubilityEquilibrium SolidSalt Solid D-Hphe·HCl (Crystal Lattice) DissolvedSalt Dissolved Ions (D-Hphe+ + Cl-) SolidSalt->DissolvedSalt Dissolution (Endothermic) Solvent: Water/MeOH DissolvedSalt->SolidSalt Crystallization (Cooling/Antisolvent) SolvatedZwit Solvated Zwitterion (Aq. Solution pH 5-6) DissolvedSalt->SolvatedZwit pH Adjustment (Add Base -> pH 5.5) Zwitterion Solid Zwitterion (Precipitate at pI) Zwitterion->SolvatedZwit Equilibrium SolvatedZwit->Zwitterion Precipitation (Low Solubility)

Caption: Equilibrium shift from soluble HCl salt to insoluble zwitterion upon pH neutralization.

Experimental Protocols (Self-Validating Systems)

Do not rely on literature values alone. Batch-to-batch variations in crystal habit can alter dissolution rates.[1] Use this protocol to generate site-specific data.

Protocol A: Gravimetric Solubility Determination (High Concentration)

Objective: Determine saturation limit in organic solvents (e.g., MeOH, EtOH) for process volume definition.[1]

  • Preparation: Add excess D-Hphe·HCl solid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at target temperature (

    
    ) for 24 hours.
    
    • Validation: Ensure solid persists.[1] If clear, add more solid.[1]

  • Sampling: Stop stirring and allow settling for 30 mins (or centrifuge at

    
    ).
    
  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crashing out).
    
  • Drying: Pipette exactly 5.0 mL of filtrate into a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant weight.[1]

  • Calculation:

    
    .
    
Protocol B: HPLC-Based Determination (Trace/Aqueous)

Objective: Precise solubility measurement in water or buffers where pH control is critical.[1]

  • Workflow:

    • Prepare saturated solution as in Protocol A.

    • Check pH of the supernatant (Critical: The salt is acidic; dissolving it will lower pH). Adjust if mapping pH-solubility profile.

  • Analysis: Dilute filtrate 1:100 with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile (Gradient 5% -> 60% B).[1]

    • Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Phenyl ring).[1]

    • Quantification: External standard curve of D-Hphe·HCl (0.1 – 1.0 mg/mL).[1]

Workflow Visualization

ExperimentalWorkflow Start Excess Solid + Solvent Equilib Equilibration (24h, T-controlled) Start->Equilib Filter Iso-thermal Filtration Equilib->Filter Check pH Analysis Quantification Filter->Analysis Grav Gravimetric (>10 mg/mL) Analysis->Grav HPLC HPLC/UV (<10 mg/mL) Analysis->HPLC

Caption: Decision tree for selecting Gravimetric vs. HPLC quantification based on estimated solubility.

Process Development Implications

Crystallization Strategy

To purify D-Hphe[1]·HCl from synthesis mixtures, leverage the Antisolvent Cooling method:

  • Dissolution: Dissolve crude solid in Methanol (3 vol) at 50°C.

  • Polishing: Hot filtration to remove inorganic salts (NaCl/KCl).[1]

  • Induction: Add Isopropanol (IPA) or Ethyl Acetate (5 vol) slowly.

  • Cooling: Ramp down to 0°C at 5°C/hour.

    • Why? D-Hphe[1][3][4][5][6][7]·HCl has high solubility in MeOH but poor solubility in IPA/EtOAc.[1] The slow addition + cooling drives controlled nucleation, rejecting impurities.

Common Ion Effect

If using HCl to drive salt formation:



Adding excess HCl (gas or concentrated aqueous) forces the equilibrium to the right, precipitating the salt.[1] However, too much water  (from conc.[1] HCl) can redissolve the product.
  • Recommendation: Use HCl in Dioxane or HCl in Methanol for anhydrous salt formation.[1]

References

  • Yoneyama Yakuhin Kogyo Co., Ltd. (n.d.).[1][6] D-Homophenylalanine Specifications and Solubility. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2018).[1] Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link][1]

  • Max Planck Society. (2024).[1] Aqueous solution and solid-state behaviour of L-homophenylalanine. Retrieved from [Link][1]

  • PubChem. (2025).[1] D-Homophenylalanine Compound Summary. Retrieved from [Link][1]

Sources

Technical Deep Dive: D-Homophenylalanine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Homophenylalanine (D-Hfe) represents a critical "stereochemical spacer" in the medicinal chemist's toolkit. Unlike its natural counterpart L-Phenylalanine, D-Hfe offers a dual advantage: proteolytic resistance inherent to D-amino acids and extended hydrophobic reach provided by the additional methylene group (


) in its side chain.

This guide analyzes the structural utility of D-Hfe in peptidomimetic drug design, detailing its role in optimizing binding affinity for deep hydrophobic pockets (e.g., in metalloproteases and viral proteases) and providing a validated protocol for its scalable synthesis via enzymatic resolution.

Part 1: The Stereochemical & Structural Advantage

The "Homologation Effect" in Pharmacophore Design

In Structure-Activity Relationship (SAR) studies, the distance between the peptide backbone and the aromatic pharmacophore is often a binary choice between Phenylglycine (short) and Phenylalanine (standard). D-Homophenylalanine introduces a third dimension: flexibility and reach .

  • Pocket Penetration: The extra methylene unit allows the phenyl ring to penetrate deeper into hydrophobic S1/S1' pockets of enzymes like Aminopeptidase N (CD13) and Neprilysin (NEP) , where Phenylalanine may fall short.

  • Conformational Freedom: The extended side chain (

    
    -methylene vs 
    
    
    
    -methylene) alters the
    
    
    and
    
    
    torsional angles, allowing the aromatic ring to adopt "folded" conformations (via
    
    
    -
    
    
    stacking with the backbone) that are energetically inaccessible to Phe.
Proteolytic Stability

Incorporating D-Hfe into a peptide sequence renders the adjacent amide bond resistant to hydrolysis by endogenous proteases (e.g., chymotrypsin, pepsin), which strictly recognize L-stereocenters. This makes D-Hfe an ideal candidate for retro-inverso peptide design and half-life extension of therapeutic peptides.

Table 1: Structural Comparison of Phenyl-Containing Building Blocks
PropertyD-Phenylglycine (D-Phg)D-Phenylalanine (D-Phe)D-Homophenylalanine (D-Hfe)
Side Chain



Backbone-Ring Dist. ~1.5 Å~2.5 Å~3.9 Å
Flexibility Rigid (Rotational restriction)ModerateHigh (Additional rotatable bond)
Primary Utility Constraining conformationStandard antagonist scansReaching remote hydrophobic pockets
pKa (

-COOH)
~1.82.202.32

Part 2: Synthetic Access & Scalability

While asymmetric hydrogenation is possible, the enzymatic kinetic resolution of N-acetyl-DL-homophenylalanine remains the industrial standard due to its cost-effectiveness and high enantiomeric excess (


).
Validated Protocol: Chemo-Enzymatic Synthesis via Alcalase

Source: Validated against protocols using Alcalase (Bacillus licheniformis protease) [1, 2].

Reagents:

  • Substrate: N-Acetyl-DL-homophenylalanine ethyl ester (or free acid).

  • Enzyme: Alcalase 2.4L (Novozymes) or Beef Kidney Acetone Powder.

  • Solvent: Phosphate buffer (pH 7.5) / Cosolvent (e.g., 5% Acetone).

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve N-Acetyl-DL-homophenylalanine (100 mM) in 0.1 M phosphate buffer (pH 7.5). Adjust pH with 2M NaOH.

  • Enzymatic Hydrolysis: Add Alcalase (approx. 1% v/v). Incubate at 30°C with varying agitation.

    • Mechanism:[1][2][3][4] The enzyme selectively hydrolyzes the L-enantiomer to free L-Homophenylalanine. The D-enantiomer remains as the N-acetyl derivative.

  • Monitoring: Monitor reaction progress via HPLC (Chiralpak AD-H column) until 50% conversion is reached.

  • Separation:

    • Acidify mixture to pH 2.0.

    • Extract the unreacted N-Acetyl-D-Homophenylalanine with Ethyl Acetate (The free L-amino acid remains in the aqueous phase).

  • Hydrolysis to Product: Reflux the extracted N-Acetyl-D-Hfe in 2M HCl for 2-4 hours to remove the acetyl group.

  • Purification: Neutralize and crystallize D-Homophenylalanine from water/ethanol.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Racemic Mixture (N-Acetyl-DL-Hfe) Enzyme Enzymatic Resolution (Alcalase / pH 7.5) Start->Enzyme Kinetic Resolution Sep Phase Separation (pH 2.0) Enzyme->Sep 50% Conversion L_Path Aqueous Phase (L-Hfe) Sep->L_Path Hydrolyzed L-form D_Path Organic Phase (N-Acetyl-D-Hfe) Sep->D_Path Unreacted D-form Final Acid Hydrolysis (2M HCl, Reflux) D_Path->Final Deprotection Product Pure D-Homophenylalanine (>99% ee) Final->Product Crystallization

Caption: Kinetic resolution pathway separating L-Hfe (aqueous) from the desired D-Hfe precursor (organic).

Part 3: Medicinal Chemistry Applications[1][5][6][7]

Case Study: Viral Protease Inhibitors (Dengue & West Nile)

In the development of inhibitors for the Dengue Virus (DENV) NS2B-NS3 protease , researchers faced a challenge: the active site is relatively flat but contains specific hydrophobic pockets.

  • The Problem: Standard L-amino acids were rapidly degraded, and D-Phe provided insufficient binding energy.

  • The Solution: Substitution of Phenylglycine with D-Homophenylalanine at the P2/P3 positions.

  • Outcome: The D-Hfe moiety extended into the hydrophobic S2 pocket, improving

    
     values into the low nanomolar range (12-19 nM) while conferring resistance to host proteases [3].
    
Aminopeptidase N (CD13) Inhibition

Aminopeptidase N is a zinc-dependent metalloprotease involved in tumor angiogenesis.

  • Mechanism: Phosphonic acid analogues of D-Homophenylalanine act as transition-state mimetics.

  • SAR Finding: The D-Hfe analogues showed superior inhibitory potential compared to Phe derivatives.[5] The extra methylene group allowed the phosphonate "warhead" to coordinate the Zinc ion while the aromatic ring sat perfectly in the hydrophobic S1 pocket [4].

Visualization: Structural Logic in Drug Design

SAR_Logic Target Target: Deep Hydrophobic Pocket (e.g., NEP, CD13, NS2B-NS3) Phe L-Phenylalanine (Natural Substrate) Target->Phe Standard Fit DPhe D-Phenylalanine (Stable but Short) Target->DPhe Stereo-inversion DHfe D-Homophenylalanine (Stable + Extended) Target->DHfe Homologation Result1 Rapid Proteolysis (Poor Drug Candidate) Phe->Result1 Result2 Weak Binding (Steric Mismatch) DPhe->Result2 Side chain too short for deep pocket Result3 High Potency + Stability (Optimal Fit) DHfe->Result3 Reaches S1' Pocket Resists Hydrolysis

Caption: Decision matrix for selecting D-Hfe over Phe/D-Phe based on pocket depth and stability requirements.

Part 4: Handling & Stability Data

D-Homophenylalanine is chemically stable but requires specific handling to maintain optical purity during peptide coupling.

Table 2: Physical & Stability Properties
ParameterValueNotes
CAS Number 82795-51-5
Molecular Weight 179.22 g/mol
Melting Point >300 °CHigh lattice energy indicates stability.
Solubility Water (Low), Dilute Acid (High)Soluble in 1M HCl or AcOH.
Racemization Risk Low to ModerateAvoid strong bases during coupling; use HOBt/EDC or HATU.
Storage Room Temp, DesiccatedNon-hygroscopic.
Coupling Protocol Note

When using Fmoc-D-Hfe-OH in Solid Phase Peptide Synthesis (SPPS):

  • Activation: Use DIC/Oxyma or HATU/DIPEA.

  • Base Sensitivity: Prolonged exposure to DBU/Piperidine can cause minor racemization (

    
    -proton acidity is similar to Phe). Limit deprotection times to 2x5 min.
    

References

  • Enzymatic Resolution of Homophenylalanine: Title: Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride. Source: University of Minnesota / ResearchGate (2002). URL:[Link]

  • Biocatalytic Methods: Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Source: ACS Catalysis (2020). URL:[Link]

  • Viral Protease Inhibition (Dengue): Title: A short survey of dengue protease inhibitor development (2015–2020). Source: NIH / PMC (2021). URL:[Link]

  • Aminopeptidase N Inhibitors: Title: Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine.[5] Source: MDPI (2020). URL:[Link]

  • Chemical Properties & CAS: Title: D-Homophenylalanine - PubChem Compound Summary.[6][7] Source: National Library of Medicine.[6][7] URL:[Link]

Sources

Methodological & Application

Comprehensive Application Note: HPLC & Chiral HPLC Analysis of D-Homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

D-Homophenylalanine (D-Hphe), or (R)-2-amino-4-phenylbutanoic acid, is a critical non-proteinogenic amino acid intermediate used in the synthesis of peptide-based pharmaceuticals, particularly ACE inhibitors (e.g., Lisinopril, Enalapril) and various protease inhibitors. Unlike its natural analog phenylalanine, the "homo" variant contains an additional methylene group in the side chain, imparting unique steric and lipophilic properties to drug candidates.

For drug development professionals, two critical quality attributes (CQAs) must be monitored:

  • Chemical Purity: Absence of synthetic byproducts (e.g., unreacted precursors, des-amino impurities).

  • Chiral Purity (Enantiomeric Excess): Strict control of the L-isomer (L-Hphe), which often possesses different or antagonistic biological activity.

This guide provides two validated, self-consistent protocols: a Reverse-Phase (RP-HPLC) method for chemical purity and a Direct Chiral Ligand-Exchange or Crown Ether method for enantiomeric purity.

Physicochemical Profile[1][2][3][4][5][6]
  • Structure: Zwitterionic

    
    -amino acid with a phenyl-ethyl side chain.
    
  • Molecular Weight: 179.22 g/mol .[1][2][3]

  • pKa:

    
    -COOH 
    
    
    
    2.3;
    
    
    -NH
    
    
    
    
    9.6.
  • Solubility: Sparingly soluble in water; soluble in acidic/basic aqueous buffers.

  • Detection: UV active at 210 nm (peptide/carboxyl) and 254 nm (phenyl ring).

Strategic Method Selection

The choice of method depends on the analytical goal. The following decision matrix illustrates the logic behind protocol selection.

MethodSelection Start Sample: D-Homophenylalanine Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Impurities/Assay) Goal->ChemPurity ChiralPurity Chiral Purity (Enantiomeric Excess) Goal->ChiralPurity MethodA Method A: RP-HPLC (C18) Ion-Pairing Mode ChemPurity->MethodA Standard MethodB Method B: Chiral HPLC Crown Ether (CR-I+) ChiralPurity->MethodB Preferred (Underivatized) MethodC Method C: Ligand Exchange (Chirex 3126) ChiralPurity->MethodC Alternative (Process Control)

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on analytical requirements.

Protocol A: Chemical Purity (Achiral RP-HPLC)

Objective: Quantify D-Hphe and separate it from synthetic precursors using standard C18 chemistry. Challenge: As a zwitterion, D-Hphe is poorly retained on C18 columns at neutral pH. Solution: Use Acidic Ion-Suppression or Ion-Pairing to ensure retention and peak shape.

Chromatographic Conditions
ParameterSpecification
Column C18 Core-Shell (e.g., Kinetex 2.6 µm C18), 150 x 4.6 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 210 nm (High sensitivity) and 254 nm (Selectivity)
Injection Vol 5 - 10 µL
Gradient Program
  • 0.0 min: 5% B

  • 10.0 min: 40% B (Linear ramp)

  • 12.0 min: 90% B (Wash)

  • 15.0 min: 5% B (Re-equilibration)

Technical Rationale
  • TFA (0.1%): Protonates the carboxylic acid (suppressing ionization to -COOH), making the molecule sufficiently hydrophobic to interact with the C18 stationary phase. It also pairs with the amine group to improve peak symmetry.

  • Wavelength: 210 nm is necessary for detecting non-aromatic impurities, while 254 nm confirms the presence of the phenyl ring in the main peak.

Protocol B: Chiral Purity (The "Gold Standard")

Objective: Determine Enantiomeric Excess (%ee) of D-Hphe. Methodology: Direct separation using a Crown Ether chiral stationary phase (CSP).[4] Why this method? Crown ether columns (e.g., CROWNPAK) are specifically designed for amino acids containing a primary amine. They form a "host-guest" inclusion complex with the ammonium ion (


). This method requires no derivatization , reducing sample prep error.
Chromatographic Conditions
ParameterSpecification
Column Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm)
Mobile Phase Perchloric Acid (pH 1.[5]5) / Acetonitrile (85 : 15 v/v)
Flow Rate 0.4 - 0.5 mL/min (Note: Lower flow for 3.0 mm ID)
Temperature 25°C (Lower temperature often improves chiral resolution)
Detection UV @ 200 - 210 nm
Run Time ~20 - 30 minutes
Preparation of Mobile Phase (pH 1.5 HClO )
  • Add 16.3 g (approx. 10 mL) of 70% Perchloric Acid to 900 mL of HPLC-grade water.

  • Adjust pH to 1.5 if necessary (though the ratio above usually targets pH 1.0-1.5).

  • Mix 850 mL of this aqueous solution with 150 mL of Acetonitrile.

  • Safety Warning: Perchloric acid is corrosive and an oxidizer. Use dedicated glassware and rinse the system thoroughly with water after use to prevent salt precipitation or corrosion.

Mechanism & Elution Order

On the CR(+) column:

  • D-Homophenylalanine typically elutes FIRST .

  • L-Homophenylalanine elutes SECOND .

  • Note: The crown ether chiral selector preferentially binds the L-isomer (matching the spatial arrangement of the ammonium and carboxyl groups), retaining it longer.

ChiralMechanism cluster_0 Chiral Recognition Ammonium Ammonium Ion (-NH3+) Crown Crown Ether (Stationary Phase) Ammonium->Crown Insertion Complex Host-Guest Complex Crown->Complex 3 H-Bonds

Figure 2: Schematic of the Host-Guest interaction. The ammonium group of D-Hphe inserts into the crown ether, stabilized by hydrogen bonding.

Protocol C: Alternative Ligand Exchange (Process Robustness)

If a Crown Ether column is unavailable, the Ligand Exchange method is a robust alternative, widely used in industrial settings.

  • Column: Chirex 3126 (D-Penicillamine) or equivalent Phenomenex CLC-L.

  • Mobile Phase: 2 mM Copper(II) Sulfate (CuSO

    
    ) in Water / Acetonitrile (85 : 15).[6]
    
  • Mechanism: The D-Hphe and Copper ion form a diastereomeric ternary complex with the D-Penicillamine ligand on the column.

  • Elution Order: Using D-Penicillamine, L-Hphe usually elutes first (27 min), and D-Hphe elutes second (30 min).

  • Detection: UV @ 254 nm (detecting the Copper-Amino Acid complex).

System Suitability & Validation Criteria

To ensure data trustworthiness (Trustworthiness pillar), every run must meet these criteria:

ParameterAcceptance CriteriaRationale
Resolution (

)

(Baseline separation)
Critical for accurate integration of the minor enantiomer.
Tailing Factor (

)

Amino acids often tail due to silanol interactions; low pH mitigates this.
Precision (RSD)

(n=6 injections)
Ensures method stability.
Sensitivity (S/N)

for LOQ
Must detect 0.1% L-isomer impurity.
Sample Preparation Protocol
  • Weigh: 10 mg of D-Homophenylalanine standard/sample.

  • Dissolve: Add 10 mL of Mobile Phase A (or pH 1.5 buffer).

    • Tip: If dissolution is slow, use mild sonication. Avoid dissolving in pure organic solvent as it may precipitate in the acidic mobile phase.

  • Filter: Pass through a 0.22 µm PVDF or PTFE syringe filter.

  • Vial: Transfer to an amber HPLC vial (protect from light if storing long term).

Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Secondary interactions between the amine and residual silanols on the silica.

  • Fix: Ensure mobile phase pH is sufficiently low (< 2.0) for the Crownpak method.[7][4][5] For RP-HPLC, increase TFA concentration or switch to a "base-deactivated" C18 column.

Issue: Loss of Resolution (Chiral)

  • Cause: Column contamination or temperature fluctuation.

  • Fix: Chiral recognition is exothermic. Lower the temperature (e.g., from 25°C to 15°C) to significantly increase resolution (

    
    ).
    

Issue: High Backpressure (Crownpak)

  • Cause: Precipitation of salts or dirty samples.

  • Fix: These columns are fragile. Never exceed the manufacturer's pressure limit (typically ~30 MPa). Wash with water/methanol mixtures if pressure builds.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Péter, A., et al. (2004). "Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids." Journal of Chromatography A.

  • Soriano-Maldonado, P., et al. (2014). "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine...". ACS Omega.

  • Sigma-Aldrich. D-Homophenylalanine Product Specification & HPLC Assay.

  • Phenomenex. Chiral HPLC Separations - Application Guide.

Sources

Experimental procedure for enzymatic resolution of homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Resolution of Homophenylalanine

Abstract

This application note details a robust, scalable protocol for the production of L-homophenylalanine (L-Hph) via the enzymatic kinetic resolution of N-acetyl-DL-homophenylalanine. Utilizing Aminoacylase I (EC 3.5.1.14), this method offers high enantioselectivity (


) and operational simplicity compared to traditional chemical asymmetric synthesis. L-Hph is a critical chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Enalapril and Ramipril. This guide covers substrate preparation, enzymatic hydrolysis, reaction monitoring, and downstream purification.

Introduction & Principle

The Challenge: Homophenylalanine is a non-proteinogenic amino acid.[1] Chemical synthesis typically yields a racemic mixture (DL-Hph). Separating these enantiomers via fractional crystallization of diastereomeric salts is labor-intensive and has low atom economy.

The Biocatalytic Solution: The method relies on the stereoselective hydrolytic activity of Aminoacylase I (typically sourced from Aspergillus melleus or Porcine Kidney). The enzyme strictly recognizes the L-enantiomer of N-acetyl-homophenylalanine, hydrolyzing the amide bond to release free L-homophenylalanine and acetic acid. The N-acetyl-D-homophenylalanine remains unreacted, allowing for facile separation based on solubility differences at varying pH levels.

Mechanism of Action:



Materials & Reagents

Chemicals[2][3][4][5]
  • Substrate: N-Acetyl-DL-homophenylalanine (Synthesized via acetylation of DL-Hph with acetic anhydride).

  • Enzyme: Aminoacylase I (Grade:

    
     U/mg solid, Source: Aspergillus melleus or Porcine Kidney).
    
  • Buffer System: 0.1 M Potassium Phosphate Buffer (PBS), pH 7.5.

  • Cofactor: Cobalt(II) chloride hexahydrate (

    
    ) – Critical for enzyme activation.
    
  • Solvents: 6M HCl, 2M NaOH, Ethyl Acetate (for extraction).

  • Resin: Dowex 50W-X8 (H+ form) cation exchange resin.

Equipment
  • Thermostatic shaker or overhead stirrer with temperature control.

  • pH-stat titrator (recommended for scale-up to maintain pH 7.5).

  • HPLC with Chiral Column (e.g., Daicel Crownpak CR(+) or Chirex 3126).

Experimental Procedure

Step 1: Substrate Preparation (Pre-Reaction)

Ensure the substrate is fully dissolved and the pH is adjusted before adding the enzyme to prevent denaturation.

  • Dissolve 10.0 g (approx. 45 mmol) of N-acetyl-DL-homophenylalanine in 150 mL of 0.1 M Phosphate Buffer.

  • Adjust pH to 7.5 using 2M NaOH.

  • Add

    
     to a final concentration of 0.5 mM. Note: Cobalt ions stabilize the enzyme and enhance catalytic turnover.
    
Step 2: Enzymatic Hydrolysis (Resolution)
  • Enzyme Addition: Add 50 mg of Aminoacylase I dissolved in 5 mL of buffer.

  • Incubation: Stir the mixture gently at 37°C .

  • pH Maintenance: The reaction produces acetic acid, which lowers pH. Maintain pH at 7.5

    
     0.2 using a pH-stat with 1M NaOH or manual addition.
    
  • Monitoring: Monitor the reaction via TLC (ninhydrin stain reveals free L-Hph) or HPLC.

    • Endpoint: The reaction typically reaches 50% conversion (theoretical maximum) in 12–24 hours.

Step 3: Downstream Processing (Purification)

This step leverages the zwitterionic nature of the product versus the acidic nature of the unreacted substrate.

  • Quenching: Adjust pH to 5.0 with 6M HCl to deactivate the enzyme (or filter if immobilized).

  • Separation of D-Isomer:

    • Acidify the solution further to pH 1.5 using 6M HCl.

    • Extract the unreacted N-acetyl-D-homophenylalanine using Ethyl Acetate (

      
       mL).
      
    • Note: The organic phase contains the D-substrate (which can be racemized and recycled).[1] The aqueous phase contains the L-homophenylalanine hydrochloride.

  • Isolation of L-Hph:

    • Load the aqueous phase onto a Dowex 50W-X8 cation exchange column.

    • Wash with water to remove salts and traces of acetic acid.

    • Elute L-homophenylalanine with 1M

      
      .
      
    • Concentrate the eluent in vacuo to obtain white crystals.

Analytical Methods & Quality Control

HPLC Method for Enantiomeric Excess (ee):

  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase:

    
     (pH 1.5) / Methanol (90:10).
    
  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Retention Times: L-Hph elutes before D-Hph (if any D-amine formed via non-specific hydrolysis).

Calculation of Selectivity (E-value): Use the equation by Chenault & Whitesides:



Where 

is conversion (0.50 ideal) and

is the enantiomeric excess of the product.

Data Presentation & Visualization

Typical Performance Metrics
ParameterValueNotes
Substrate Conc. 0.3 – 0.5 MHigh loading possible
Temperature 35°C – 40°COptimal for A. melleus Acylase
Time 12 – 24 hDepends on enzyme loading
Conversion 49 – 50%Kinetic resolution limit
Product ee% > 99.5%Optical purity
Yield (Isolated) 40 – 45%Relative to racemic start
Process Workflow Diagram

G Start Racemic Substrate (N-Acetyl-DL-Hph) Reaction Enzymatic Hydrolysis (Acylase I, pH 7.5, 37°C) Start->Reaction + Buffer + CoCl2 Quench Acidification (pH 1.5) Reaction->Quench 24 Hours Extraction Ethyl Acetate Extraction Quench->Extraction OrgPhase Organic Phase (N-Acetyl-D-Hph) Extraction->OrgPhase Unreacted D-Isomer AqPhase Aqueous Phase (L-Hph Hydrochloride) Extraction->AqPhase Product Purification Ion Exchange (Dowex 50W) AqPhase->Purification FinalProduct Pure L-Homophenylalanine (>99% ee) Purification->FinalProduct Elution & Cryst.

Figure 1: Workflow for the Acylase I mediated resolution of Homophenylalanine.

Mechanistic Pathway

Mechanism Substrate N-Acetyl-L-Hph Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Acylase I (Active Site) Enzyme->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Products L-Homophenylalanine + Acetate Transition->Products Hydrolysis Products->Enzyme Release

Figure 2: Kinetic mechanism of the Acylase I stereoselective hydrolysis.

Troubleshooting & Optimization (Expert Insights)

  • Low Conversion (<40%):

    • Cause: Product inhibition by acetate or pH drift.

    • Fix: Ensure robust buffering capacity or use a pH-stat. Check if

      
       was added; commercially dialyzed enzymes often lack the necessary metal cofactor.
      
  • Low Enantioselectivity (ee < 95%):

    • Cause: Spontaneous hydrolysis (rare at pH 7.5) or impure enzyme.

    • Fix: Lower the reaction temperature to 25°C. While this slows the rate, it generally increases the

      
      -value (selectivity).
      
  • Substrate Solubility:

    • Issue: N-Acetyl-Hph is hydrophobic.

    • Fix: Up to 10% (v/v) Methanol or DMSO can be added as a co-solvent without significantly denaturing Acylase I.

References

  • Whitesides, G. M., et al. (1989).[2] "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I." Journal of the American Chemical Society.[2]

  • Zhao, H., et al. (2002).[3] "Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride." Synthetic Communications.

  • Chenault, H. K., et al. (1989).[2] "Kinetic resolution of unnatural and rarely occurring amino acids."[2] Journal of the American Chemical Society.

  • Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH.

Sources

Advanced Protocols: Application of D-Homophenylalanine in ACE Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Technical Guide Target Audience: Medicinal Chemists, Process Development Scientists, QC Analysts

Executive Summary & Strategic Rationale

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Lisinopril, Ramipril), the homophenylalanine (HPA) moiety serves as a critical hydrophobic anchor, mimicking the phenylalanine residue of Angiotensin I. While the L-isomer (S-configuration) is the pharmacologically active scaffold required for zinc coordination at the ACE active site, D-Homophenylalanine plays an indispensable, albeit distinct, role in the drug development lifecycle.

This guide details the application of D-Homophenylalanine in three specific domains:

  • Structure-Activity Relationship (SAR) Profiling: Using D-HPA to synthesize "inactive" diastereomers (R,S-isomers) to map the stereochemical constraints of the ACE S1 subsite.

  • Quality Control & Compliance: Utilization as a Certified Reference Material (CRM) for quantifying enantiomeric impurities (ICH Q3A/Q6A compliance).

  • Novel Synthetic Routes: Biocatalytic production of D-HPA and its potential use in protease-resistant retro-inverso peptide analogues.

Mechanistic Insight: Stereochemical Causality in ACE Inhibition

To understand the application of D-Homophenylalanine, one must first visualize the binding constraints of the target enzyme. ACE is a zinc-metallopeptidase. Inhibitors typically act as transition-state analogues.

The Binding Pocket Interaction

The potency of ACE inhibitors relies on the S1 hydrophobic pocket accommodating the phenylethyl side chain of homophenylalanine.

  • L-Homophenylalanine ((S)-configuration): Orients the phenyl ring deep into the S1 hydrophobic pocket while positioning the adjacent carboxylate/phosphonate group to coordinate with the catalytic Zinc ion (

    
    ).
    
  • D-Homophenylalanine ((R)-configuration): Induces a steric clash with the enzyme wall or misaligns the zinc-binding group (ZBG), drastically reducing affinity (often by

    
    -fold). This "stereochemical switch" is used to validate the binding mode during lead optimization.
    
Visualization of Stereoselective Binding

The following diagram illustrates the divergent pathways of L- vs. D-HPA derivatives within the ACE active site.

ACE_Binding_Mechanism Substrate Homophenylalanine Derivative L_Isomer L-Isomer (S) (Active Scaffold) Substrate->L_Isomer Stereoselection D_Isomer D-Isomer (R) (Inactive/Control) Substrate->D_Isomer ACE_Site ACE Active Site (Zn2+ Domain) Binding Zinc Coordination + S1 Pocket Fit ACE_Site->Binding L-Pathway Clash Steric Clash No Zn2+ Binding ACE_Site->Clash D-Pathway L_Isomer->ACE_Site Enters Pocket D_Isomer->ACE_Site Enters Pocket Response_High Potent Inhibition (nM IC50) Binding->Response_High Response_Low Loss of Activity (>100 µM IC50) Clash->Response_Low

Figure 1: Mechanistic divergence of L- vs. D-Homophenylalanine binding modes in the ACE catalytic domain.

Protocol A: Biocatalytic Synthesis of D-Homophenylalanine

Objective: Produce high-purity D-Homophenylalanine for use as a chiral standard or SAR probe. Method: Dynamic Kinetic Resolution (DKR) using D-Amino Acid Transaminase (DAAT).

Rationale

Chemical synthesis of D-HPA often results in racemization. The biocatalytic route ensures high enantiomeric excess (


) required for pharmaceutical standards.
Materials
  • Substrate: 2-oxo-4-phenylbutyric acid (OPBA)

  • Amine Donor: D-Glutamate or D-Alanine

  • Enzyme: Recombinant D-Amino Acid Transaminase (e.g., from Bacillus sp.)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Buffer: 50 mM Potassium Phosphate, pH 8.0

Step-by-Step Workflow
  • Preparation: Dissolve 50 mM OPBA and 100 mM D-Glutamate in phosphate buffer. Add 0.1 mM PLP.

  • Initiation: Add DAAT (10 U/mL) and incubate at 30°C with gentle shaking (150 rpm).

  • Equilibrium Shift: To drive the reaction to completion, couple with Glutamate Dehydrogenase (GluDH) to recycle

    
    -ketoglutarate back to glutamate (requires ammonia and NADH).
    
  • Termination: Quench reaction with 1M HCl after 24 hours.

  • Isolation:

    • Adjust pH to 2.0.

    • Apply to cation exchange resin (Dowex 50W).

    • Elute with 1M

      
      .
      
    • Concentrate and crystallize from water/ethanol.

Yield Expectation: 85-90% Purity:


 ee (determined by Chiral HPLC).

Protocol B: Synthesis of D-Enalaprilat (SAR Control)

Objective: Synthesize the (R,S,S)-diastereomer of Enalaprilat to validate the stereochemical requirement of the S1 pocket. Scope: Coupling D-Homophenylalanine ethyl ester with L-Proline.

Reaction Scheme


Experimental Procedure
  • Activation: Dissolve D-Homophenylalanine ethyl ester HCl (1.0 eq) in DCM. Neutralize with N-methylmorpholine (NMM).

  • Coupling: Add N-(tert-butoxycarbonyl)-L-proline (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 12 hours.
    
  • Workup:

    • Wash with 5%

      
      , sat. 
      
      
      
      , and brine.
    • Dry over

      
       and concentrate.
      
  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

  • Reductive Amination (Final Step for Enalapril-like structure):

    • React the dipeptide with ethyl 2-oxo-4-phenylbutanoate using

      
       in ethanol.
      
    • Note: This step introduces another chiral center. For strict D-HPA control, use the pre-formed D-HPA derivative in the coupling step.

Protocol C: Analytical Validation (Chiral HPLC)

Objective: Quantify D-Homophenylalanine impurity in L-Homophenylalanine bulk API. Requirement: Limit of Quantitation (LOQ)


.
Chromatographic Conditions
ParameterSetting
Column Chiralpak ZWIX(+) or Crownpak CR(+) (specifically for amino acids)
Mobile Phase 50 mM

in Water / Acetonitrile (90:10 v/v)
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV @ 210 nm (or fluorescence for higher sensitivity)
Run Time 20 minutes
System Suitability Criteria
  • Resolution (

    
    ): 
    
    
    
    between L-HPA and D-HPA peaks.
  • Tailing Factor:

    
    .
    
  • Retention Times:

    • L-Homophenylalanine: ~8.5 min

    • D-Homophenylalanine: ~12.2 min (varies by column choice).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Product inhibition or equilibrium limitation.Implement in situ product crystallization or use excess amine donor.
Racemization in Protocol B Base-catalyzed proton abstraction during coupling.Use "racemization-free" coupling agents like HATU/HOAt; maintain low temperature (

).
Poor Resolution in Protocol C Column aging or incorrect pH.Regenerate column; ensure mobile phase pH is acidic (< 2.0) to protonate the amine.

References

  • Biocatalytic Synthesis of Chiral Intermediates

    • Title: Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor.[1]

    • Source: Biotechnology Advances, 2009.[1]

    • URL:[Link]

  • ACE Inhibitor Structure-Activity Relationships

    • Title: Angiotensin-converting enzyme inhibitors: structural features and structure-activity rel
    • Source: Journal of Cardiovascular Pharmacology.
    • URL:[Link] (Representative link for SAR principles).

  • Analytical Methods for Chiral Amino Acids

    • Title: Separation of amino acid enantiomers by HPLC using chiral st
    • Source: Journal of Chrom
    • URL:[Link]

  • Synthesis of Homophenylalanine Derivatives

    • Title: A Practical Synthesis of Ethyl (R)- and (S)
    • Source: Tetrahedron: Asymmetry, 2001.[2]

    • URL:[Link][3]

Sources

Application Note: N-Protection Strategies for D-(R)-Homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Techniques for N-protection of D-(R)-Homophenylalanine for synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.[1]

Introduction & Strategic Analysis

D-Homophenylalanine (D-Hph, CAS: 82795-51-5) is a critical non-proteinogenic amino acid intermediate, widely utilized in the synthesis of ACE inhibitors (e.g., Lisinopril precursors), enkephalinase inhibitors, and peptidomimetics.[1] Structurally, the insertion of a methylene group (


) between the 

-carbon and the phenyl ring imparts unique conformational flexibility and proteolytic stability compared to D-Phenylalanine.[1]

However, this structural modification introduces specific synthetic challenges:

  • Hydrophobicity: The extended alkyl chain increases lipophilicity, complicating solubility in standard aqueous Schotten-Baumann conditions.

  • Cost & Chirality: As a high-value chiral building block, preservation of the

    
    -configuration is paramount.[1] While less prone to direct azlactone-mediated racemization than phenylglycine, D-Hph can still undergo partial epimerization under strongly basic conditions or high temperatures.[1]
    
  • Dipeptide Formation: The use of highly reactive chloroformates (e.g., Fmoc-Cl) can lead to the formation of "protected dipeptides" (e.g., Fmoc-D-Hph-D-Hph-OH) via mixed anhydride intermediates.[1]

This guide details optimized protocols for Fmoc and Boc protection, prioritizing enantiomeric purity and yield .

Decision Matrix: Selecting the Protection Strategy

Before initiating synthesis, select the protocol based on downstream applications.

ProtectionStrategy Start Start: D-Homophenylalanine AppCheck Downstream Application? Start->AppCheck SPPS Solid Phase Peptide Synthesis (Fmoc/tBu Strategy) AppCheck->SPPS Standard Peptide SolPhase Solution Phase Synthesis (Large Scale) AppCheck->SolPhase API Manufacturing FmocRoute Protocol A: Fmoc Protection (Base Labile) SPPS->FmocRoute AcidSens Is the target acid-sensitive? SolPhase->AcidSens AcidSens->FmocRoute Yes (Avoid TFA) BocRoute Protocol B: Boc Protection (Acid Labile) AcidSens->BocRoute No (TFA cleavage ok)

Figure 1: Decision matrix for selecting the appropriate N-protection group based on synthesis scale and chemical compatibility.

Protocol A: Fmoc-Protection (Fmoc-OSu Method)[1]

Objective: Synthesis of N-(9-Fluorenylmethoxycarbonyl)-D-homophenylalanine (Fmoc-D-Hph-OH). Rationale: We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl.[1] Fmoc-Cl is highly reactive and often generates the impurity Fmoc-D-Hph-D-Hph-OH (5-10%) via a mixed anhydride mechanism.[1] Fmoc-OSu suppresses this side reaction.[1]

Materials
  • D-Homophenylalanine (1.0 eq)[1]

  • Fmoc-OSu (1.1 eq)[1]

  • 
     (2.5 eq) — Preferred over 
    
    
    
    to maintain pH < 10, minimizing racemization risk.
  • Solvents: Water / Acetone (1:1 v/v) or Water / 1,4-Dioxane.[1]

Step-by-Step Methodology
  • Solubilization (The Critical Step):

    • In a round-bottom flask, suspend D-Homophenylalanine (10 mmol, 1.79 g) in 25 mL of Water.

    • Add

      
       (25 mmol, 2.10 g). Stir until the amino acid dissolves completely.
      
    • Note: If the solution remains cloudy, add acetone (5-10 mL) to assist wetting, but ensure the base is fully dissolved first.

  • Reagent Addition:

    • Dissolve Fmoc-OSu (11 mmol, 3.71 g) in 25 mL of Acetone (or Dioxane).

    • Add the Fmoc-OSu solution dropwise to the aqueous amino acid solution over 30 minutes at room temperature (

      
      ).
      
    • Why: Slow addition prevents precipitation of the reagent before it reacts.

  • Reaction Monitoring:

    • Stir vigorously for 4–16 hours.

    • TLC Check: Mobile phase Chloroform/Methanol/Acetic Acid (90:8:2). Ninhydrin stain should show disappearance of the free amino acid (spot at baseline) and appearance of the UV-active product (

      
      ).
      
  • Workup (pH Controlled):

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap at

      
      ). Do not exceed 
      
      
      
      to prevent thermal degradation.
    • The remaining aqueous solution may contain unreacted Fmoc-OSu as a precipitate.[1] Extract this basic aqueous layer with Diethyl Ether (

      
      ) to remove organic impurities. Discard the ether layer. 
      
  • Acidification & Isolation:

    • Cool the aqueous phase to

      
       in an ice bath.
      
    • Slowly acidify to pH 2.0 using

      
       or 
      
      
      
      .
    • Observation: The product, Fmoc-D-Hph-OH, will precipitate as a white solid.[1][2]

    • Extract with Ethyl Acetate (

      
      ).
      
  • Drying & Crystallization:

    • Wash the combined Ethyl Acetate layers with Brine (

      
      ).
      
    • Dry over anhydrous

      
      .[3] Filter and evaporate.[3][4]
      
    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate, then slowly add Hexane until turbid. Cool to

      
       overnight.
      

Protocol B: Boc-Protection (Scalable)[1]

Objective: Synthesis of N-(tert-Butoxycarbonyl)-D-homophenylalanine (Boc-D-Hph-OH). Rationale: Boc protection is generally more robust and cheaper for large-scale solution-phase synthesis.[1]

Materials
  • D-Homophenylalanine (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[1]
    
  • 1N NaOH (2.2 eq)

  • Solvent: 1,4-Dioxane / Water (1:1).[1]

Step-by-Step Methodology
  • Setup:

    • Dissolve D-Hph (10 mmol, 1.79 g) in a mixture of Water (15 mL) and 1,4-Dioxane (15 mL).

    • Add 1N NaOH (22 mL) to adjust pH to ~10–11.

  • Reaction:

    • Cool the mixture to

      
      .
      
    • Add

      
       (11 mmol, 2.40 g) (dissolved in a small amount of dioxane if solid).
      
    • Remove ice bath and stir at Room Temperature for 4–6 hours.

    • pH Maintenance: Periodically check pH.[1][4] If it drops below 9, add small aliquots of NaOH to maintain basicity (crucial for reaction kinetics).

  • Workup:

    • Evaporate Dioxane under reduced pressure.[3]

    • Dilute the aqueous residue with water (20 mL).[4]

    • Wash with Pentane or Ether (

      
      ) to remove unreacted 
      
      
      
      and tert-butanol.[1] Discard organic wash.
  • Precipitation:

    • Acidify the aqueous phase carefully with

      
       to pH 2–3.
      
    • Caution:

      
       gas may evolve.
      
    • Extract the oil/solid with Ethyl Acetate (

      
      ).
      
    • Dry over

      
      , filter, and concentrate to yield a white solid or viscous oil (Boc-D-Hph-OH often crystallizes slowly).[1]
      

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation of the chiral center.

Table 1: Analytical Specifications for Protected D-Hph

TestMethodAcceptance Criteria
Purity HPLC (

Column, ACN/Water gradient)
> 98.0%
Identity

-NMR (DMSO-

)
Consistent structure; Integration matches.[1]
Chiral Purity Chiral HPLC (Daicel Crownpak CR(+) or Chiralpak AD-H)> 99.5% ee (No L-isomer detected)
Optical Rotation Polarimeter (

, MeOH)
Specific rotation

must match literature (approx

for free AA in HCl).
Workflow Diagram

Workflow Input D-Homophenylalanine + Base React Add Reagent (Fmoc-OSu or Boc2O) Input->React Solubilization Monitor TLC/pH Check React->Monitor 4-16 hrs Wash Basic Extraction (Remove impurities) Monitor->Wash Complete Acidify Acidify to pH 2 (Precipitate Product) Wash->Acidify Aq. Phase Final Recrystallize & Dry Acidify->Final Extract & Dry

Figure 2: Generalized workflow for N-protection of hydrophobic amino acids.

Troubleshooting & Causality

Issue 1: Low Yield / Incomplete Reaction

  • Cause: D-Homophenylalanine is more hydrophobic than Phenylalanine.[1] If the organic co-solvent (Dioxane/Acetone) ratio is too low, the reagent (

    
    /Fmoc-OSu) may precipitate out of the reaction zone.
    
  • Solution: Increase organic solvent ratio to 1:1 or 2:1. Ensure vigorous stirring to maximize the interface in biphasic systems.

Issue 2: Racemization (Loss of D-configuration)

  • Cause: High pH (>12) promotes enolization of the

    
    -proton.
    
  • Solution: Use

    
     instead of NaOH for Fmoc protection. Keep temperature strictly below 
    
    
    
    .

Issue 3: Gelatinous Precipitate during Acidification

  • Cause: Rapid precipitation trapping impurities.[1]

  • Solution: Acidify slowly with vigorous stirring. If an oil forms, extract immediately with EtOAc rather than waiting for crystallization.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][5][6][7] Chemical Reviews, 109(6), 2455-2504.[1] (Detailed review of protection mechanisms and side reactions). Available at: [Link]

  • National Institutes of Health (NIH). "Backbone Protecting Groups for Enhanced Peptide Synthesis." PubMed Central.[1] Available at: [Link]

Sources

Application Note: Solution-Phase Peptide Synthesis Using D-Homophenylalanine

[1]

Executive Summary

D-Homophenylalanine (D-Hph) is a non-proteinogenic amino acid structurally analogous to phenylalanine but possessing an extended methylene bridge in the side chain. This modification imparts unique conformational flexibility and enhanced proteolytic stability to peptide therapeutics, making it a critical scaffold in the design of ACE inhibitors, protease inhibitors, and neuropeptide analogues.

However, the solution-phase synthesis of peptides containing D-Hph presents distinct challenges:

  • Racemization Risk: The preservation of the D-configuration is thermodynamically unfavorable during activation, particularly if oxazolone formation occurs.

  • Hydrophobicity: The extended alkyl chain increases aggregation tendencies in standard organic solvents.

  • Purification: Separating the D-Hph product from potential L-epimers requires stringent chromatographic or crystallization conditions.

This guide provides a validated, low-racemization protocol for coupling Boc-D-Hph-OH in solution phase, utilizing the DIC/Oxyma Pure activation strategy to ensure enantiomeric excess (ee) >99%.

Chemical Properties & Strategic Planning

The D-Homophenylalanine Scaffold

Unlike Phenylalanine, D-Hph possesses a

PropertyValueImplication for Synthesis
Molecular Weight 179.22 g/mol Higher MW than Phe; affects mass balance calculations.
Side Chain

Increased lipophilicity; requires high-solvency systems (DMF/NMP).
Stereocenter

-Carbon (D-config)
Prone to base-catalyzed epimerization during activation.
Solubility Moderate (Water), High (Organic)Protected derivatives (Boc/Fmoc) are highly soluble in DCM/DMF.
Racemization Control Mechanisms

The primary failure mode in D-amino acid coupling is the loss of chirality via the 5(4H)-oxazolone mechanism.[1] To prevent this, we employ a "chaotropic" coupling environment that suppresses proton abstraction from the

The "Safe-Zone" Triad:

  • Activator: Carbodiimide (DIC) + Oxime (Oxyma Pure). Oxyma is superior to HOBt in suppressing racemization due to its lower pKa and higher nucleophilicity.

  • Base: 2,4,6-Collidine (TMP) . Unlike DIPEA, Collidine is sterically hindered and insufficiently basic to abstract the

    
    -proton, yet sufficient to neutralize acid salts.
    
  • Temperature: Strict control at

    
     during activation, rising to 
    
    
    only after the active ester is formed.
Visualizing the Racemization Pathway

The following diagram illustrates the critical decision pathways to avoid the "Danger Zone" of racemization.

RacemizationControlStartActivated D-Hph-OHPathwayADirect Amine Attack(Desired Path)Start->PathwayA + Amine (Fast)PathwayBOxazolone Formation(Side Reaction)Start->PathwayB Slow / No AdditiveProductPure D-Hph PeptidePathwayA->ProductRacemateDL-Hph Product(Racemization)PathwayB->Racemate + Base ($alpha$-H abstraction)BaseStrong Base (DIPEA)Excess HeatOxymaOxyma Pure AdditiveOxyma->PathwayB Suppresses

Figure 1: Mechanism of racemization risk and suppression via Oxyma additives.[2]

Experimental Protocol

Target Synthesis: Boc-D-Hph-Leu-OBzl Scale: 5.0 mmol Rationale: This dipeptide represents a hydrophobic core common in protease inhibitors. The Benzyl (OBzl) ester is used for the C-terminus to allow easy solution-phase workup and hydrogenolytic deprotection.

Materials & Reagents[4][5][6][7]
  • Amino Acid 1: Boc-D-Homophenylalanine (Boc-D-Hph-OH) (1.0 eq, 1.40 g)

  • Amino Acid 2: H-Leu-OBzl

    
    TsOH (Leucine Benzyl Ester Tosylate) (1.0 eq, 1.97 g)
    
  • Coupling Reagent: DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq)

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)

  • Base: 2,4,6-Collidine (1.0 eq - only to neutralize the TsOH salt)

  • Solvent: DMF (Anhydrous) / DCM (Dichloromethane)

Step-by-Step Methodology
Step 1: Preparation of the Amine Component
  • Goal: Free the amine from the tosylate salt without excess base.

  • Procedure:

    • Dissolve H-Leu-OBzl

      
      TsOH (1.97 g, 5 mmol) in 15 mL of DCM/DMF (4:1 ratio).
      
    • Add 2,4,6-Collidine (0.66 mL, 5 mmol) dropwise at

      
      .
      
    • Stir for 5 minutes. Note: Collidine forms a salt with TsOH but does not cause racemization or premature activation.

Step 2: Pre-Activation of D-Homophenylalanine
  • Goal: Generate the active Oxyma ester in situ.

  • Procedure:

    • In a separate flask, dissolve Boc-D-Hph-OH (1.40 g, 5 mmol) and Oxyma Pure (0.78 g, 5.5 mmol) in 10 mL DMF.

    • Cool to

      
       in an ice bath.
      
    • Add DIC (0.86 mL, 5.5 mmol) dropwise.

    • Stir at

      
       for 3-5 minutes .
      
    • Observation: The solution may turn slightly yellow, indicating active ester formation. Do not stir longer than 10 mins to avoid rearrangement to N-acylurea.

Step 3: Coupling Reaction[3][4]
  • Procedure:

    • Transfer the cold Pre-Activated D-Hph solution into the flask containing the H-Leu-OBzl solution.

    • Rinse the transfer vessel with 2 mL DMF.

    • Allow the reaction to stir at

      
       for 30 minutes, then remove the ice bath and stir at room temperature (
      
      
      ) for 2-4 hours.
    • Monitoring: Check reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.[5][6] Look for the disappearance of the amine peak.

Step 4: Work-Up (Extraction)
  • Goal: Remove urea byproducts, unreacted Oxyma, and base salts.

  • Procedure:

    • Evaporate the bulk of DMF under reduced pressure (rotary evaporator,

      
      ).
      
    • Redissolve the oily residue in 100 mL Ethyl Acetate (EtOAc).

    • Wash Sequence:

      • 
         mL 1M KHSO
        
        
        (Removes Collidine and unreacted amine). Crucial: Use KHSO
        
        
        instead of HCl to protect the Boc group.
      • 
         mL Water  (Removes urea and Oxyma).
        
      • 
         mL 5% NaHCO
        
        
        (Removes unreacted Boc-D-Hph-OH).
      • 
         mL Brine .
        
    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      , filter, and concentrate to dryness.
Step 5: Crystallization
  • Procedure:

    • Dissolve the crude foam in a minimum amount of hot Ethyl Acetate.

    • Add Hexane dropwise until turbidity persists.

    • Allow to stand at

      
       overnight.
      
    • Filter the white precipitate.

Analytical Validation

To ensure the D-configuration was maintained, Chiral HPLC is mandatory. Standard C18 columns cannot separate enantiomers effectively.

ParameterSpecification
Column Chiralpak IA or IB (Amylose-based immobilized phase)
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Expected Result Single peak for D-L isomer. Any L-L isomer (from racemization) typically elutes at a different retention time.
Acceptance Criteria

L-L isomer (Racemization).

Workflow Visualization

SynthesisWorkflowInput1Boc-D-Hph-OH+ Oxyma PureActivationActivation(Add DIC, 0°C)Input1->ActivationInput2H-Leu-OBzl+ CollidineCouplingCoupling(Mix, 20°C, 3h)Input2->CouplingActivation->CouplingWorkupExtraction(KHSO4 / NaHCO3)Coupling->WorkupAnalysisQC: Chiral HPLCLC-MSWorkup->Analysis

Figure 2: Step-by-step workflow for the solution-phase synthesis of Boc-D-Hph-Leu-OBzl.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete activation or steric hindrance.Switch to HATU/HOAt with Collidine. Increase reaction time to 12h.
Racemization (>1%) Base strength too high or temperature spike.Ensure temperature is

during DIC addition. Replace DIPEA/TEA with Collidine or TMP.
Gelation Peptide aggregation (common with Hph).Add chaotropic salts (e.g., LiCl) to the DMF solution or use NMP as solvent.
Oily Product Residual DMF or impurities.Perform multiple water washes.[4] Triturate the oil with cold pentane or diethyl ether to induce solidification.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Application Note: Continuous Biocatalytic Synthesis of L-Homophenylalanine in an Ultrafiltration Membrane Bioreactor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioprocess Scientists, and Pharmaceutical Drug Development Professionals Content Type: In-Depth Technical Guide & Validated Protocol

Executive Summary

Enantiomerically pure L-homophenylalanine (L-HPA) is a high-value chiral building block extensively utilized in the pharmaceutical industry to synthesize angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, lisinopril, and ramipril ()[1]. Traditional chemical syntheses of L-HPA are plagued by process complexity, low atom economy, and heavy environmental burdens[2].

Biocatalysis offers a highly selective, green alternative, yielding >99% enantiomeric excess (ee)[3]. However, the industrial viability of dehydrogenase-catalyzed reactions depends heavily on the cost-effective retention of enzymes and the continuous regeneration of expensive cofactors (NADH)[3]. This application note details the mechanistic framework and self-validating protocols for synthesizing L-HPA via an integrated Membrane Bioreactor (MBR). By coupling L-phenylalanine dehydrogenase (PheDH) with formate dehydrogenase (FDH) within a size-exclusion membrane system, bioprocess scientists can achieve continuous production, high space-time yields, and simplified downstream processing[4].

Mechanistic Framework & Reaction Engineering

The Coupled Biocatalytic Pathway

The synthesis of L-HPA relies on the reductive amination of the prochiral substrate 2-oxo-4-phenylbutyric acid (OPBA), catalyzed by NADH-dependent PheDH[4]. Because stoichiometric consumption of NADH is economically prohibitive, an in situ cofactor regeneration system is mandatory.

We utilize Formate Dehydrogenase (FDH) to oxidize formate into carbon dioxide (CO₂), simultaneously reducing NAD⁺ back to NADH[3]. Causality of Design: The choice of FDH is driven by thermodynamics. The oxidation of formate produces CO₂ gas, which continuously escapes the aqueous reaction mixture. This phase change removes a product from the system, shifting the thermodynamic equilibrium entirely toward NADH formation according to Le Chatelier’s principle, thereby driving the OPBA-to-L-HPA conversion to near completion.

Biocatalytic_Pathway OPBA 2-Oxo-4-phenylbutyric acid (OPBA) PheDH PheDH (Biocatalyst) OPBA->PheDH NH4 Ammonium (NH4+) NH4->PheDH NADH NADH + H+ NADH->PheDH LHPA L-Homophenylalanine (L-HPA) PheDH->LHPA NAD NAD+ PheDH->NAD FDH FDH (Regeneration) NAD->FDH FDH->NADH CO2 CO2 (Gas) FDH->CO2 Formate Formate Formate->FDH

Fig 1: Coupled biocatalytic pathway for L-HPA synthesis with in situ NADH regeneration.

Membrane Bioreactor (MBR) Dynamics

The MBR operates on the principle of precise size exclusion. PheDH (typically a multimer >300 kDa) and FDH (~80 kDa) are macromolecular proteins. By utilizing a flat-sheet or hollow-fiber ultrafiltration membrane with a Molecular Weight Cut-Off (MWCO) of 10,000 to 14,000 Da, the biocatalysts are completely retained within the reactor[4]. Conversely, the small-molecule product L-HPA (MW 179.2 g/mol ) freely permeates the membrane[4].

Causality of Design: Continuous removal of L-HPA prevents product inhibition, a common bottleneck in batch transaminase and dehydrogenase reactions. Furthermore, obtaining a protein-free permeate drastically simplifies downstream crystallization.

MBR_Setup Feed Feed Reservoir (OPBA, Formate, NH4+) Pump Peristaltic Pump Feed->Pump Continuous Feed Reactor Membrane Bioreactor (MBR) Enzymes: PheDH & FDH Pump->Reactor Membrane Ultrafiltration Membrane (MWCO 10-14 kDa) Reactor->Membrane Permeate Permeate Collection (L-HPA Product) Membrane->Permeate Product Elution Retentate Retentate Recycle (Enzymes Retained) Membrane->Retentate Size Exclusion Retentate->Reactor Recycle Loop

Fig 2: Schematic of the integrated membrane bioreactor (MBR) for continuous L-HPA production.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By monitoring specific in-process metrics (e.g., Absorbance at 340 nm), researchers can instantly verify the mechanistic integrity of the reaction.

Materials & Reagents
  • Substrate: 2-oxo-4-phenylbutyric acid (OPBA), 50 mM

  • Amine Donor/Cofactor Source: Ammonium formate, 200 mM

  • Enzymes: L-Phenylalanine dehydrogenase (PheDH) and Formate dehydrogenase (FDH)

  • Cofactor: NAD⁺ (For continuous flow without PEGylation, a trace feed of 0.5 mM NAD⁺ is maintained; alternatively, PEG-20000-NAD⁺ can be used for complete retention).

  • Buffer: 100 mM Tris-HCl buffer

  • Hardware: 500 mL stirred cell MBR equipped with a regenerated cellulose membrane (MWCO 12,000 Da)[4].

Step-by-Step Methodology

Step 1: Feed Preparation & pH Optimization

  • Dissolve 50 mM OPBA and 200 mM ammonium formate in 100 mM Tris-HCl buffer.

  • Adjust the pH of the feed solution strictly to 8.5 using 1M NaOH or HCl.

    • Causality: Enzymes are highly sensitive to pH changes. A pH of 8.5 provides the optimal balance between maximizing the reductive amination activity of PheDH and preventing the alkaline denaturation of the biocatalysts ()[3].

Step 2: MBR Initialization

  • Pre-condition the ultrafiltration membrane by passing 200 mL of pure Tris-HCl buffer (pH 8.5) through the system to remove storage preservatives.

  • Load the MBR with 50 mL of the substrate feed.

  • Inject the biocatalyst payload: 10 U/mL of PheDH, 10 U/mL of FDH, and 0.5 mM NAD⁺.

  • Seal the reactor and initiate gentle stirring (150 rpm) at 30 °C.

Step 3: Continuous Operation & In-Process Validation

  • Start the peristaltic pump to introduce the feed solution at a flow rate matching the membrane flux (e.g., 10 mL/h), maintaining a constant Transmembrane Pressure (TMP) of 1.5 bar.

  • Self-Validation Check (NADH Monitoring): Continuously route a micro-stream of the retentate through a UV-Vis flow cell set to 340 nm (the absorption peak of NADH).

    • Logic: If Abs₃₄₀ drops significantly, the FDH regeneration cycle is failing (likely due to formate depletion or FDH denaturation). If Abs₃₄₀ spikes and plateaus, PheDH is failing to consume NADH, indicating OPBA depletion or PheDH inactivation. A steady-state Abs₃₄₀ confirms system equilibrium.

Step 4: Downstream Product Recovery

  • Collect the protein-free permeate.

  • Acidify the permeate to pH 2.0 using concentrated HCl.

    • Causality: L-HPA is sparingly soluble in highly acidic aqueous systems. Acidification triggers spontaneous reactive crystallization, allowing the pure L-HPA to precipitate out of the solution for easy filtration[5].

Quantitative Data & Process Optimization

The following tables summarize the critical operational parameters and the comparative advantages of the MBR system over traditional batch processing.

Table 1: Optimization of Reaction Parameters
ParameterTested RangeOptimal ValueCausality / Effect
pH 7.0 - 9.58.5 Yields >80% conversion. Balances enzyme stability and maximal amination activity[3].
Temperature 20 - 45 °C30 °C Prevents thermal denaturation of PheDH while maintaining high membrane flux.
Formate:OPBA Ratio 1:1 to 5:14:1 Ensures complete NADH regeneration without causing excessive ionic strength or osmotic pressure.
Table 2: Performance Comparison: Batch vs. Integrated MBR
MetricTraditional Batch ReactorIntegrated Membrane Bioreactor (MBR)
Enzyme Reusability Single-use (lost in downstream)Continuous retention (>10 cycles)[4]
Product Inhibition High (accumulation of L-HPA)Negligible (continuous elution)
Downstream Processing Complex (requires protein precipitation)Simplified (permeate is protein-free)[4]
Enantiomeric Excess >99%>99% [3]

Troubleshooting & Causality Analysis

Even in validated systems, deviations can occur. Use this causality matrix to diagnose and resolve process failures:

  • Symptom: Rapid decline in permeate flux.

    • Root Cause: Concentration polarization or membrane fouling. The accumulation of macromolecular enzymes at the membrane surface creates a secondary gel layer.

    • Solution: Increase the stirring rate in the MBR to enhance shear forces at the membrane surface, or implement a brief back-flushing cycle.

  • Symptom: Product yield drops below 80% with a simultaneous drop in pH.

    • Root Cause: The enzymatic conversion generates minor acidic byproducts or unbuffered CO₂ accumulation, causing pH drift away from the 8.5 optimum[3].

    • Solution: Integrate an automated pH-stat dosing system feeding 0.1 M NaOH directly into the retentate loop.

  • Symptom: L-HPA detected in the retentate but not in the permeate.

    • Root Cause: Membrane compaction or incorrect MWCO selection leading to pore blockage.

    • Solution: Verify that the operating TMP does not exceed the membrane's structural limits (keep < 2.0 bar for standard regenerated cellulose).

References

  • Ahmad, A. L., Oh, P. C., & Abd Shukor, S. R. (2009). "Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor." Biotechnology Advances, 27(3), 286-296. URL:[Link]

  • Ahmad, A. L., Oh, P. C., & Abd Shukor, S. R. (2010). "Synthesis of L-homophenylalanine via integrated membrane bioreactor: Influence of pH on yield." Biochemical Engineering Journal, 52(2-3), 296-300. URL:[Link]

  • Ahmad, A. L., Oh, P. C., & Abd Shukor, S. R. (2011). "L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor." Journal of Life Sciences, 5(7), 523-528. URL:[Link]

  • Tenberg, V., et al. (2020). "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization." ACS Omega. URL:[Link]

Sources

Application Note: Fed-Batch Biocatalytic Synthesis of L-Homophenylalanine via Coupled Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-Homophenylalanine (L-HPA) is a critical non-proteinogenic amino acid intermediate used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril, Lisinopril, and Ramipril.[1] Traditional chemical synthesis often yields racemic mixtures requiring costly resolution. This guide details a high-yield, enantioselective fed-batch biotransformation process utilizing a whole-cell biocatalyst (Escherichia coli) co-expressing Phenylalanine Dehydrogenase (PheDH) and Formate Dehydrogenase (FDH) . This coupled system drives the reductive amination of 2-oxo-4-phenylbutyric acid (OPBA) to L-HPA while simultaneously regenerating the NADH cofactor and removing the product via in situ crystallization.

Introduction & Mechanistic Design

The Challenge: Substrate Inhibition & Equilibrium

The direct reductive amination of OPBA to L-HPA is thermodynamically favorable but kinetically challenged.

  • Substrate Inhibition: High concentrations of the keto acid precursor (OPBA) significantly inhibit PheDH activity. Batch processes are therefore limited to low titers (<50 mM).

  • Cofactor Cost: The reaction consumes stoichiometric amounts of NADH. Economical viability requires an efficient regeneration system.

  • Equilibrium: While favorable, the accumulation of product can lead to product inhibition.

The Solution: Coupled Fed-Batch System

To overcome these limitations, we employ a dual-enzyme coupled system within a fed-batch reactor.

  • Primary Reaction: PheDH catalyzes the reductive amination of OPBA using ammonia and NADH.

  • Regeneration Reaction: FDH oxidizes formate to CO₂, reducing NAD⁺ back to NADH.[2] This is irreversible (due to CO₂ off-gassing), driving the primary reaction to completion.

  • Process Mode: A fed-batch strategy maintains OPBA below inhibitory levels (quasi-steady state) while L-HPA accumulates beyond its solubility limit, precipitating out of solution (in situ product removal), which further drives equilibrium.

Pathway Visualization

The following diagram illustrates the coupled enzymatic cascade and the flow of mass/electrons.

G OPBA OPBA (2-oxo-4-phenylbutyric acid) PheDH PheDH (Phenylalanine DH) OPBA->PheDH Formate Ammonium Formate FDH FDH (Formate DH) Formate->FDH Ammonia NH4+ Ammonia->PheDH LHPA L-Homophenylalanine (Precipitates) CO2 CO2 (Gas off) NADH NADH NADH->PheDH NAD NAD+ NAD->FDH PheDH->LHPA PheDH->NAD FDH->CO2 FDH->NADH

Figure 1: Coupled enzymatic cascade. PheDH converts OPBA to L-HPA consuming NADH. FDH regenerates NADH by oxidizing formate to CO2, providing the thermodynamic driving force.

Biocatalyst & Media Preparation[1][3][4]

Host System: E. coli BL21(DE3) harboring a dual-expression plasmid (e.g., pET28a) containing:

  • pheDH gene (Source: Thermoactinomyces intermedius or Bacillus badius).

  • fdh gene (Source: Candida boidinii or Mycobacterium vaccae).

Seed Culture Protocol
  • Medium: Luria-Bertani (LB) broth + Kanamycin (50 µg/mL).

  • Inoculation: Single colony from fresh agar plate.

  • Incubation: 37°C, 250 rpm, 12-16 hours (Overnight).

Fermentation Medium (Modified Terrific Broth)

For high cell density cultivation (HCDC) prior to biotransformation.

ComponentConcentrationFunction
Tryptone12 g/LNitrogen source
Yeast Extract24 g/LVitamins/Growth factors
Glycerol4 mL/LCarbon source
K₂HPO₄12.5 g/LBuffer/Phosphate
KH₂PO₄2.3 g/LBuffer/Phosphate
Trace Elements 1 mL/LCofactors (Zn, Mg, Fe)
Antifoam 204 0.1 mL/LFoam control

Fed-Batch Process Protocol

This process is divided into two distinct phases: (A) Biomass Growth and (B) Biotransformation .

Phase A: Biomass Production (Growth & Induction)

Objective: Maximize biocatalyst load (OD₆₀₀ > 20) before introducing the toxic substrate.

  • Inoculation: Transfer 5% v/v seed culture into the bioreactor (e.g., 5L vessel with 3L working volume).

  • Parameters:

    • Temp: 37°C.[3]

    • pH: 7.0 (Control with 25% NH₄OH and 20% H₃PO₄).

    • DO: >30% (Cascade agitation 300-800 rpm, then O₂ enrichment).

  • Induction: When OD₆₀₀ reaches 4.0–6.0 (mid-log phase), add IPTG to final conc. of 0.5 mM.

  • Expression: Lower temperature to 25°C to prevent inclusion bodies. Continue fermentation for 10–12 hours.

  • Validation: Harvest 1 mL, lyse, and check expression via SDS-PAGE or activity assay.

Phase B: Fed-Batch Biotransformation

Objective: Controlled feeding of OPBA to convert to L-HPA without inhibiting the enzyme.

Setup:

  • Substrate Feed (Feed A): 0.5 M OPBA (dissolved in water, pH adjusted to 7.0 with NaOH).

  • Cosubstrate Feed (Feed B): 2.0 M Ammonium Formate (provides NH₄⁺ and Formate).

  • Reaction Temperature: 30°C.

  • pH Control: 8.0 (Crucial for PheDH activity; maintain with NH₄OH).

Step-by-Step Protocol:

  • Transition: Do not harvest cells. Use the whole culture broth. Add NAD⁺ (final conc. 0.5 mM) to the reactor.[4]

  • Initial Pulse: Add OPBA to a final concentration of 20 mM .

  • Feeding Strategy (DO-Stat or Constant Rate):

    • Method: Initiate Feed A (OPBA) and Feed B (Formate) at a molar ratio of 1:1.5 (excess formate ensures regeneration).

    • Rate: 5–10 mL/h/L initially.

    • Control: Monitor Dissolved Oxygen (DO). A spike in DO indicates substrate depletion (metabolic activity drop). Increase feed rate slightly if DO rises (DO-Stat).

    • Limit: Ensure residual OPBA in reactor remains < 50 mM (verify via HPLC every 2 hours).

  • Crystallization: As L-HPA concentration exceeds ~20 g/L, white precipitate will form. Increase agitation (to 600+ rpm) to keep solids suspended and prevent mass transfer limitations.

  • Endpoint: Continue feeding until reactor volume limit is reached or productivity drops. Typical duration: 24–48 hours.

Downstream Processing (DSP) & Analysis

The in situ crystallization simplifies DSP significantly.

  • Harvest: Discharge reactor slurry.

  • Acidification: Adjust pH to 2.0 with HCl to dissolve any unreacted OPBA (if necessary) or to maximize L-HPA solubility for cell separation (Optional: L-HPA is amphoteric; isoelectric point is ~5.8. Solubility is lowest at pI. To separate cells from crystals, one strategy is to solubilize crystals at pH < 1 or > 10, remove cells by centrifugation, then re-precipitate L-HPA at pH 5.8).

    • Preferred Industrial Route: Heat the slurry to 60°C (if enzyme stability allows) or adjust pH to 10 to dissolve L-HPA. Centrifuge to remove cell debris.

  • Crystallization: Take the supernatant (containing dissolved L-HPA), adjust pH to 5.8 (isoelectric point). Cool to 4°C.

  • Filtration: Filter the white crystals. Wash with cold water and ethanol.

  • Drying: Vacuum dry at 50°C.

Analytical Methods (HPLC)[5][7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Methanol : 10 mM Phosphate Buffer pH 3.0 (40:60).

  • Detection: UV at 210 nm.

  • Chiral Analysis: Crownpak CR(+) column to verify enantiomeric excess (%ee).

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Rate Substrate InhibitionPause OPBA feed; allow residual OPBA to be consumed. Reduce feed rate.
Low Enantioselectivity (%ee < 99%) Spontaneous reaction or contaminationCheck background chemical amination (rare at pH 8). Ensure enzyme overexpression is dominant.
pH Drift Formate consumption produces CO₂ (alkaline drift if NH₃ used)Use pH-stat control tightly. CO₂ evolution strips acidity; balance with acid feed if necessary.
Foaming Protein release / CO₂ gassingAdd Antifoam 204. Reduce aeration rate (CO₂ stripping is sufficient agitation).

Workflow Diagram

Workflow Seed 1. Seed Culture (LB, 37°C, 12h) Fermentation 2. Biomass Growth (Fed-batch, Glucose/Glycerol) Induce with IPTG Seed->Fermentation Inoculate Biotransformation 3. Biotransformation Phase Feed: OPBA + Formate Control: pH 8.0, 30°C Fermentation->Biotransformation Add NAD+, Start Feeds Biotransformation->Biotransformation Monitor DO/HPLC Adjust Feed Rate Harvest 4. Harvest & DSP Solubilize (pH 10) -> Spin Cells Precipitate (pH 5.8) Biotransformation->Harvest Slurry Discharge

Figure 2: Operational workflow for the fed-batch production of L-HPA.

References

  • Gao, D., et al. (2022). "Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis."[5] Angewandte Chemie International Edition, 61(36), e202207077.[5] Link

  • Tiedemann, S., et al. (2025). "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization."[6] ACS Omega, 10(14), 14382-14389.[6] Link

  • Tariq, M., et al. (2022). "Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate." PLOS ONE, 17(3), e0266205. Link

  • Esbi, A., et al. (2016). "L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor."[7] Applied Biochemistry and Biotechnology. Link

  • Sigma-Aldrich. "Product Specification: L-Homophenylalanine." Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of D-(R)-Homophenylalanine HCl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield and Purity in D-(R)-Homophenylalanine HCl Synthesis Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary & Strategic Route Selection

D-(R)-Homophenylalanine (D-Hphe) is a critical non-proteinogenic amino acid intermediate, particularly in the synthesis of ACE inhibitors (e.g., chemotypes related to Enalapril/Lisinopril) and novel peptide therapeutics. Its structural similarity to phenylalanine, with an extended methylene bridge, imparts unique steric and lipophilic properties.

Achieving high yield (>85%) and high optical purity (>99% ee) requires selecting the correct synthesis strategy based on your scale and available equipment.

Comparison of Primary Synthesis Routes
FeatureMethod A: Hydantoinase Process (Industrial Standard) Method B: Enzymatic Kinetic Resolution (Lab/Pilot Standard)
Mechanism Dynamic Kinetic Resolution (DKR)Hydrolytic Kinetic Resolution
Theoretical Yield 100% (via in-situ racemization)50% (max per pass without recycling)
Enzyme System D-Hydantoinase + D-CarbamoylaseSerine Protease (e.g., Alcalase, Subtilisin)
Purity Profile High ee (>99%); fewer chemical side productsHigh ee requires strict conversion control
Complexity High (requires specific biocatalysts)Low (uses commodity enzymes)
Recommendation Best for Scale-up (>100g) Best for R&D / Early Phase (<100g)

Detailed Protocols & Workflows

Method A: The Hydantoinase Dynamic Kinetic Resolution (DKR)

This route is superior for yield because it converts the L-isomer into the D-isomer during the reaction, bypassing the 50% yield limit of classical resolution.

Core Workflow:

  • Substrate: 5-(2-phenylethyl)hydantoin (DL-Hphe-Hydantoin).

  • Enzymatic Cascade:

    • Step 1: D-Hydantoinase selectively hydrolyzes the D-hydantoin to N-carbamoyl-D-homophenylalanine.

    • Step 2: Spontaneous or chemical racemization converts unreacted L-hydantoin to D-hydantoin (maintaining substrate supply).

    • Step 3: D-Carbamoylase (or chemical hydrolysis) converts the N-carbamoyl intermediate to D-Hphe.

Graphviz Workflow (DKR):

HydantoinaseProcess Substrate DL-5-(2-phenylethyl) hydantoin L_Hyd L-Hydantoin Substrate->L_Hyd Dissociation D_Hyd D-Hydantoin Substrate->D_Hyd Dissociation L_Hyd->D_Hyd Racemization (pH > 8.0 or Racemase) Intermed N-Carbamoyl- D-Homophenylalanine D_Hyd->Intermed D-Hydantoinase Product D-Homophenylalanine (Free Base) Intermed->Product D-Carbamoylase or NaNO2/HCl

Caption: Dynamic Kinetic Resolution (DKR) pathway allowing 100% theoretical conversion to D-Homophenylalanine.

Method B: Enzymatic Kinetic Resolution (Subtractive)

If D-specific hydantoinases are unavailable, use this robust protocol using cheap, commercially available proteases (e.g., Alcalase from Bacillus licheniformis).

Protocol:

  • Esterification: Convert DL-Homophenylalanine to N-acetyl-DL-homophenylalanine ethyl ester.

  • Hydrolysis: Incubate with Alcalase in aqueous buffer (pH 7.5–8.0).

    • Mechanism:[1][2][3] The enzyme selectively hydrolyzes the L-ester to L-acid.

    • Result: The D-ester remains intact.

  • Separation: Extract the unreacted D-ester with ethyl acetate (L-acid stays in aqueous phase).

  • Chemical Hydrolysis: Reflux the D-ester in 6M HCl to yield D-Hphe HCl.

Critical Step: Salt Formation & Crystallization (HCl)

The conversion of the free base to the Hydrochloride salt is where most purity and handling issues arise (hygroscopicity, stickiness).

Optimized Crystallization Protocol:

  • Dissolution: Dissolve crude D-Hphe free base in minimum volume of dry Methanol (MeOH).

  • Acidification (Anhydrous):

    • Preferred: Add 1.1 equivalents of Acetyl Chloride dropwise at 0°C. (Generates HCl in situ:

      
      ).
      
    • Alternative: Bubble dry HCl gas.

    • Avoid: Aqueous HCl if possible, to prevent hydrate formation which can be sticky.

  • Precipitation:

    • Stir at room temperature for 1 hour.

    • Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.

    • Cool to -20°C overnight.

  • Isolation: Filter the white needles under nitrogen. Wash with cold Ether. Dry in a vacuum oven at 40°C over

    
    .
    

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee < 95%)

Diagnosis:

  • Method A: Spontaneous hydrolysis of the chemical intermediate or non-selective background reaction.

  • Method B: "Over-conversion" where the enzyme starts attacking the D-ester after finishing the L-ester.

Solutions:

  • Optimize Conversion (Method B): Stop the reaction at 40-45% conversion, not 50%. A slightly lower yield ensures the remaining D-ester is optically pure.

  • pH Control: Ensure pH is strictly maintained (pH 7.5-8.0). pH fluctuations can alter enzyme selectivity.

  • Add Cosolvent: Adding 10-20% DMSO or Methanol can improve enantioselectivity (

    
    -value) of proteases.
    
Issue 2: Product is Sticky/Hygroscopic (Salt Issues)

Diagnosis: Presence of residual water or inorganic salts (NaCl/KCl) trapped in the crystal lattice. Solutions:

  • Switch to Anhydrous Workup: Use the Acetyl Chloride/Methanol method described above.

  • Recrystallization: Recrystallize from Isopropanol/Water (95:5). The small water content helps dissolve the salt, while the high alcohol content forces crystallization upon cooling.

Issue 3: Low Overall Yield

Diagnosis: Loss of product during mother liquor separation or incomplete hydrolysis. Solutions:

  • Isoelectric Point Precipitation: Before salt formation, ensure you isolate the Free Base by adjusting the aqueous phase to the isoelectric point (pI ≈ 5.5 - 6.0) where solubility is lowest.

  • Recycle the L-Isomer: Don't discard the L-byproduct. Racemize it using acetic anhydride/acetic acid reflux to regenerate DL-N-acetyl-Hphe for another round.

Analytical Validation (QA/QC)

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) > 98.5%C18 Column, Phosphate buffer/MeCN
Chiral Purity (ee) > 99.0%Chiralpak ZWIX(+) or Crownpak CR(+)
Specific Rotation

c=1 in 1M HCl
Water Content < 1.0%Karl Fischer Titration

Graphviz Workflow (Analytical Logic):

QC_Logic Sample Crude D-Hphe HCl HPLC_Achiral HPLC (C18) Chemical Purity Sample->HPLC_Achiral HPLC_Chiral Chiral HPLC Enantiomeric Excess Sample->HPLC_Chiral Decision1 Purity > 98%? HPLC_Achiral->Decision1 Decision2 ee > 99%? HPLC_Chiral->Decision2 Recryst Recrystallize (MeOH/Ether) Decision1->Recryst No Release Release Batch Decision1->Release Yes Decision2->Recryst No Decision2->Release Yes Recryst->Sample Retest

Caption: Quality Control Decision Tree for D-Homophenylalanine HCl.

FAQs

Q: Can I use D-Amino Acid Oxidase (DAAO) for this synthesis? A: Yes, but it is typically used to convert L-amino acids to


-keto acids, which are then aminated to D-amino acids. This is a multi-enzyme cascade (DAAO + Transaminase) and is more complex than the Hydantoinase route.

Q: My product turns yellow upon drying. Why? A: This indicates oxidation, likely of residual phenolic impurities if starting from tyrosine derivatives, or thermal decomposition of trace tryptophan-like contaminants. Ensure drying is done under vacuum at


.

Q: What is the best chiral column for Homophenylalanine? A: The Crownpak CR(+) (Daicel) is excellent for free amino acids. For N-protected derivatives, Chiralcel OD-H is standard.

References

  • Hydantoinase Process Overview: Syldatk, C., et al. "Biocatalytic production of non-proteinogenic amino acids."[4] Angewandte Chemie International Edition, 2000. Link

  • Kinetic Resolution Protocol: Chen, S.T., et al. "Kinetic resolution of esters of homophenylalanine by Alcalase." Bioorganic & Medicinal Chemistry Letters, 1993.
  • Crystallization Techniques: Tung, H.H., et al. "Crystallization of Organic Compounds: An Industrial Perspective." Wiley-AIChE, 2009. Link

  • Analytical Methods: "Chromatographic Resolution of Enantiomers of Amino Acids." Journal of Chromatography A, 2001. Link

Sources

Troubleshooting guide for D-Homophenylalanine peptide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting D-Homophenylalanine (D-Hph) in Solid Phase Peptide Synthesis (SPPS) Assigned Specialist: Senior Application Scientist

Executive Summary: The D-Hph Challenge

D-Homophenylalanine (D-Hph) presents a dual challenge in peptide synthesis: steric bulk and hydrophobicity . Structurally, the addition of a methylene group (


) between the 

-carbon and the phenyl ring increases the side-chain length compared to Phenylalanine.
  • The Kinetic Problem: The increased flexibility and bulk of the side chain create steric shielding of the

    
    -amino group, slowing down acylation rates.[1]
    
  • The Stereochemical Problem: As a D-amino acid, maintaining enantiomeric purity is critical. Over-activation or excessive base exposure (especially with HBTU/DIEA) significantly increases the risk of racemization via the oxazolone mechanism.

  • The Physical Problem: The extended hydrophobic side chain promotes inter-chain aggregation (beta-sheet formation), often leading to "difficult sequences" where the resin shrinks and coupling stalls.

Troubleshooting & FAQs

Issue 1: "My coupling yield is low (Positive Kaiser Test)."

Diagnosis: Incomplete acylation due to steric hindrance or aggregation. Root Cause: The incoming activated D-Hph cannot access the N-terminus of the growing chain effectively, or the resin-bound peptide has aggregated.

Technical Solution: Do not simply increase the coupling time with standard reagents (HBTU/DIEA); this promotes racemization without necessarily improving yield. Switch to a high-efficiency, low-racemization protocol.

Recommended Protocol: The "Power Coupling" (HATU/Collidine) For sterically hindered amino acids, 2,4,6-trimethylpyridine (TMP, or sym-collidine) is superior to DIEA (Diisopropylethylamine). It provides sufficient basicity to activate the carboxylate but is sterically hindered enough to reduce proton abstraction from the


-carbon (racemization).
  • Reagent: 4 eq D-Hph, 3.8 eq HATU (or COMU).

  • Base: 4 eq Sym-collidine (NOT DIEA).

  • Solvent: DMF (or NMP if aggregation is suspected).

  • Procedure: Pre-activate for 30 seconds. Add to resin.[2][3][4][5] Agitate for 60–90 minutes.

  • Monitoring: Perform Chloranil test (more sensitive for aggregates) or Kaiser test.

Scientist's Note: If HATU fails, utilize DIC/Oxyma Pure . While kinetically slower than HATU, the neutral pH environment of carbodiimide chemistry prevents base-catalyzed side reactions, allowing you to couple for 4–12 hours safely.

Issue 2: "I see a 'doublet' peak in HPLC (Racemization)."

Diagnosis: Loss of stereochemical integrity (D-Hph converting to L-Hph or DL-mix). Root Cause: Base-catalyzed proton abstraction from the


-carbon of the activated amino acid, leading to enolization or oxazolone formation.

Technical Solution: Eliminate the base during the activation step. The most robust method for preserving chirality in D-amino acids is the DIC/Oxyma system.

Mechanism of Failure (Oxazolone Formation): When using HBTU/DIEA, the tertiary amine (DIEA) can abstract the acidic


-proton of the activated ester. This leads to the formation of a 5(4H)-oxazolone intermediate, which readily racemizes.

Recommended Protocol: Base-Free Activation

  • Reagent: 3 eq D-Hph.

  • Activator: 3 eq DIC (Diisopropylcarbodiimide).

  • Additive: 3 eq Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Condition: Pre-activate for 2 minutes in DMF. Add to resin.[2][3][4][5]

  • Temperature: Strictly Room Temperature (RT). Do not heat D-amino acid couplings above 50°C, as heat exponentially increases racemization rates.

Issue 3: "The resin volume decreased / Coupling stopped after D-Hph."

Diagnosis: On-resin aggregation (Beta-sheet formation). Root Cause: The hydrophobic D-Hph residue interacts with other hydrophobic residues in the chain, causing the peptide chains to collapse onto themselves, expelling solvent and "shrinking" the resin.

Technical Solution: Disrupt the hydrogen bonding network using "Chaotropic Solvents" or "Magic Mixtures."

The "Magic Mixture" Protocol: Replace standard DMF with one of the following solvent systems during the coupling of D-Hph and the subsequent amino acid:

  • Option A: DMF/DCM/NMP (1:1:1) – Increases swelling.

  • Option B: 1% DBU in DMF – (Use with caution; only for short times).

  • Option C (Best): 0.1 M LiCl in DMF or use of Pseudoprolines (if Ser/Thr/Cys are adjacent).

Visual Troubleshooting Logic

Diagram 1: The Coupling Decision Matrix

Use this workflow to determine the optimal coupling strategy based on your specific failure mode.

DHph_Troubleshooting Start Start: D-Hph Coupling Issue CheckKaiser Step 1: Kaiser/Chloranil Test Start->CheckKaiser ResultPos Positive (Blue/Purple) Incomplete Coupling CheckKaiser->ResultPos Low Yield ResultNeg Negative (Colorless) Coupling Complete CheckKaiser->ResultNeg High Yield IssueDel Issue: Deletion Sequence (Missing D-Hph) ResultPos->IssueDel CheckHPLC Step 2: Check HPLC/LCMS for Purity ResultNeg->CheckHPLC IssueRacem Issue: Split Peaks (Racemization) CheckHPLC->IssueRacem Diastereomers Found Sol_Racem Solution: Switch to DIC/Oxyma (Base-Free) or Reduce Temp IssueRacem->Sol_Racem Sol_Steric Solution: Switch to HATU/Collidine (Stronger Activation) IssueDel->Sol_Steric Steric Hindrance Sol_Agg Solution: Use Magic Mixture (DMF/DCM/NMP) + Double Couple IssueDel->Sol_Agg Aggregation/Shrinkage

Caption: Logical workflow for diagnosing and resolving D-Homophenylalanine coupling failures.

Diagram 2: The Racemization Trap

Understanding why D-Hph racemizes helps you avoid the conditions that cause it.

Racemization_Mech ActivatedAA Activated D-Hph (O-Acyl Urea / Active Ester) ProtonAbstract Alpha-Proton Abstraction ActivatedAA->ProtonAbstract + Base (Slow Coupling) SafeRoute Direct Aminolysis (Fast Coupling) ActivatedAA->SafeRoute No Base / Fast Base Presence of Base (DIEA/Piperidine) Base->ProtonAbstract Oxazolone Oxazolone Intermediate (Achiral/Planar) ProtonAbstract->Oxazolone RacemicMix Racemic Product (L-Hph + D-Hph) Oxazolone->RacemicMix Re-opening

Caption: Mechanism of base-catalyzed racemization via oxazolone formation. Avoiding prolonged base exposure is key.

Comparative Data: Reagent Selection

The following table summarizes the performance of coupling reagents specifically for hindered D-amino acids like D-Hph.

Reagent SystemActivation PowerRacemization RiskRecommended Use Case
DIC / Oxyma Pure ModerateLowest Gold Standard for D-amino acids. Safe for long couplings (overnight).
HATU / Collidine Very High LowBest for sterically hindered couplings where DIC fails.
HATU / DIEA Very HighHigh Avoid for D-Hph. High risk of epimerization due to strong base.
HBTU / DIEA HighHighStandard reagent, but poor choice for chiral-sensitive D-AAs.
COMU / Collidine Very HighLowExcellent alternative to HATU; safer byproducts.

References

  • BenchChem. (2025).[1][4] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Aapptec. (2025).[6] Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • Steinauer, R., et al. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine. Royal Society of Chemistry. Retrieved from

Sources

Optimization of reaction conditions for Friedel-Crafts synthesis of homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for Friedel-Crafts Synthesis of Homophenylalanine

Executive Summary & Mechanistic Overview

Homophenylalanine (Hph) is a critical non-proteinogenic amino acid, serving as a key intermediate for ACE inhibitors (e.g., benazepril, enalapril) and a scaffold for peptide modification.[1] While direct alkylation is possible, the industry-standard "Friedel-Crafts" route typically refers to the Friedel-Crafts Acylation of benzene with an activated aspartic acid derivative, followed by carbonyl reduction.

The Core Challenge: Traditional Lewis acids (AlCl₃) often fail due to the insolubility of amino acid precursors in non-polar solvents (DCM, benzene), leading to heterogeneous mixtures, slow kinetics, and racemization.

The Optimized Solution: The use of neat Trifluoromethanesulfonic acid (TfOH) acts as both catalyst and solvent.[1][2] This "Superacid" system solubilizes the protonated amino acid precursor, ensuring a homogeneous reaction that proceeds rapidly at mild temperatures (0°C to RT) with >99% retention of chirality.

Master Protocol: TfOH-Mediated Synthesis[1][2]

Workflow Visualization (Pathway):

HphSynthesis Figure 1: Optimized TfOH-Mediated Friedel-Crafts Route to Homophenylalanine Asp N-TFA-Asp(Cl)-OMe (Activated Precursor) Inter Aryl-Keto Intermediate (Homogeneous) Asp->Inter Benzene (1.0 eq) 0°C to RT, <1h TfOH Catalyst/Solvent: Neat TfOH TfOH->Inter Solubilization Hph L-Homophenylalanine (>99% ee) Inter->Hph Carbonyl Reduction Red Reduction: H2, Pd/C

Troubleshooting Guide (FAQ Format)

Category A: Reaction Kinetics & Yield

Q1: My reaction mixture is heterogeneous and yields are <40% using AlCl₃ in DCM. What is happening? Diagnosis: Solubility failure. Technical Insight: Protected aspartic acid derivatives (e.g., anhydrides or acid chlorides) are highly polar. In non-polar solvents like Dichloromethane (DCM) or excess benzene, they precipitate, preventing the Lewis acid from effectively complexing with the acyl donor. Corrective Action: Switch to neat TfOH (Trifluoromethanesulfonic acid) .

  • Protocol: Dissolve the aspartic precursor in TfOH (approx. 10–20 volumes). It will form a clear, homogeneous solution. Then add stoichiometric benzene.[1][2]

  • Result: The reaction typically completes in <1 hour at room temperature with >90% yield [1].[3]

Q2: I am observing significant byproduct formation (regioisomers). How do I control regioselectivity? Diagnosis: Ambiguous ring opening. Technical Insight: If using N-protected aspartic anhydride, the nucleophile (benzene) can attack either carbonyl, leading to a mixture of


- and 

-amino ketones. Corrective Action: Use

-acyl chloride esters
(

-TFA-Asp(Cl)-OMe).
  • Mechanism: By converting the

    
    -carboxylic acid to an acid chloride and protecting the 
    
    
    
    -carboxylic acid as a methyl ester, you force the Friedel-Crafts acylation to occur exclusively at the side chain, preventing regioisomer formation.
Category B: Stereochemistry (Chirality)[4][5]

Q3: The final Homophenylalanine product shows 15-20% racemization. How do I prevent this? Diagnosis: Harsh thermal conditions or oxazolone formation. Technical Insight: High temperatures (>50°C) or strong Lewis acids can cause the formation of an oxazolone intermediate via the cyclization of the


-acyl group, which is prone to racemization.
Corrective Action: 
  • Temperature Control: Maintain the reaction at 0°C to Room Temperature . Do not reflux.

  • Protecting Group: Use the Trifluoroacetyl (TFA) group (

    
    -TFA). It is electron-withdrawing enough to destabilize the oxazolone transition state, thereby preserving optical purity (>99% ee) [1].
    
Category C: Catalyst Handling

Q4: The reaction stalls after 50% conversion in TfOH. Why? Diagnosis: Moisture contamination. Technical Insight: TfOH is extremely hygroscopic. Even trace water hydrolyzes the acyl chloride precursor back to the carboxylic acid, which is unreactive under these specific conditions without further activation. Corrective Action:

  • Dry all glassware overnight at >120°C.

  • Use fresh ampules of TfOH or distill under inert atmosphere.

  • Ensure the benzene is anhydrous.

Comparative Data: Lewis Acid Performance

The following table summarizes the efficiency of different catalytic systems for the reaction of


-TFA-Asp(Cl)-OMe with benzene.
Catalyst / SolventTemperatureTimeYield (%)Enantiomeric Excess (% ee)Status
AlCl₃ / CH₂Cl₂ Reflux12 h45%92%Not Recommended (Heterogeneous)
TiCl₄ / CH₂Cl₂ RT24 h<10%--Failed (Precipitation)
H₂SO₄ (Neat) RT5 h30%85%Poor (Sulfonation byproducts)
TfOH (Neat) 0°C → RT 1 h 92% >99% Optimal

Diagnostic Logic Tree

Use this flow to diagnose experimental failures in real-time.

Troubleshooting Figure 2: Troubleshooting Logic for Friedel-Crafts Amino Acid Synthesis Start Start: Low Yield or Impurity CheckSolubility Is the reaction Homogeneous? Start->CheckSolubility CheckSolvent Are you using DCM/AlCl3? CheckSolubility->CheckSolvent No (Cloudy) CheckRacemization Is ee% < 95%? CheckSolubility->CheckRacemization Yes (Clear) SwitchTfOH Action: Switch to neat TfOH CheckSolvent->SwitchTfOH Yes CheckTemp Is Temp > 25°C? CheckRacemization->CheckTemp Yes LowerTemp Action: Run at 0°C CheckTemp->LowerTemp Yes CheckPG Is PG = Acetyl/Cbz? CheckTemp->CheckPG No SwitchTFA Action: Switch to N-TFA CheckPG->SwitchTFA Yes

References

  • Murashige, R., Hayashi, Y., & Hashimoto, M. (2008). Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesulfonic acid. Tetrahedron Letters, 49(46), 6566-6568.[1]

  • Tachrim, Z. P., Wang, L., Murai, Y., & Hashimoto, M. (2017).[2] Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Current Organic Chemistry.

  • Olah, G. A. (Ed.).[4] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on Lewis Acid reactivity).

Sources

Strategies to minimize racemization during D-Homophenylalanine activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Unnatural Amino Acid Synthesis. As a Senior Application Scientist, I frequently work with researchers facing chiral integrity challenges during solid-phase peptide synthesis (SPPS). D-Homophenylalanine (D-Hph) is a highly valuable non-natural building block, but its carboxyl activation is notoriously susceptible to racemization (or epimerization within a peptide chain).

This guide is engineered to move beyond generic advice. We will dissect the causality behind D-Hph racemization and provide field-proven, self-validating troubleshooting strategies to ensure your synthesized peptides maintain strict enantiomeric purity.

Section 1: Mechanistic Diagnostics

Q: Why is D-Homophenylalanine so prone to racemization during activation, and what is actually happening in my reaction vessel?

A: To solve racemization, we must first understand its physical chemistry. When you activate the carboxyl group of D-Hph to form an active ester, you inadvertently increase the acidity of the adjacent alpha-proton. Racemization then proceeds via two competing pathways[1]:

  • The Oxazolone Pathway (Primary): The oxygen atom of the N-alpha protecting group (e.g., Fmoc) attacks the highly electrophilic activated carbonyl. This intramolecular reaction forms a 5-membered oxazol-5(4H)-one ring. The alpha-proton in this cyclic intermediate is highly acidic. Even weak bases can abstract it, creating a planar enolate that reprotonates from either face, yielding a racemic mixture of D- and L-Hph[1].

  • Direct Enolization (Secondary): If you use strong, unhindered bases in your coupling mixture, the base can directly abstract the alpha-proton from the activated amino acid before coupling occurs, bypassing the oxazolone ring entirely[1].

RacemizationMechanisms A D-Homophenylalanine (Activated Ester) B Oxazolone Intermediate A->B Intramolecular attack (Base catalyzed) C Direct Enolate A->C Direct alpha-proton abstraction (Strong Base) D Racemic Mixture (D-Hph + L-Hph) B->D Ring opening & reprotonation C->D Reprotonation

Mechanisms of D-Homophenylalanine racemization via oxazolone and direct enolization pathways.

Section 2: Troubleshooting & Optimization

Q: My LC-MS shows >5% L-Homophenylalanine epimerization in my final sequence. I am currently using HATU and DIPEA. How do I fix this?

A: Your coupling reagent and base combination is the root cause. Uronium/aminium salts like HATU are exceptionally fast but strongly promote oxazolone formation when paired with strong bases like N,N-diisopropylethylamine (DIPEA)[2].

The Solution: Transition to a carbodiimide-based system using Diisopropylcarbodiimide (DIC) paired with the additive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[3]. OxymaPure (pKa 4.60) forms a highly reactive but stable oxime ester that outcompetes the intramolecular oxazolone pathway[3]. Crucially, DIC/Oxyma couplings can be performed without the addition of a tertiary base, effectively shutting down the direct enolization pathway[4].

Table 1: Quantitative Comparison of Coupling Systems on Racemization Risk

Coupling SystemBase UsedBase pKaActivation MechanismEst. Racemization Risk
HATU DIPEA10.1Uronium active esterHigh (>5%)
HBTU DIPEA10.1Uronium active esterModerate to High
DIC / HOBt None / NMM7.4 (NMM)Benzotriazole esterModerate (~2-5%)
COMU TMP (Collidine)7.4Uronium active esterLow (<1%)
DIC / OxymaPure NoneN/AOxime esterVery Low (<0.5%)

Data synthesized from comparative coupling studies[2][3][4][5].

Q: My specific peptide sequence suffers from poor solubility and requires a base for efficient coupling, but DIPEA causes epimerization. What are the alternatives?

A: If base-free conditions fail due to steric hindrance or aggregation, you must manipulate the steric profile of the base. DIPEA is a strong base that readily abstracts the alpha-proton of activated D-Hph[2].

The Solution: Substitute DIPEA with 2,4,6-trimethylpyridine (TMP) , also known as sym-collidine[5]. TMP is a weaker base (pKa ~7.4) and its methyl groups provide severe steric hindrance. This shielding effect prevents the base from accessing the alpha-carbon, drastically reducing the rate of proton abstraction while still facilitating the coupling reaction[5]. N-methylmorpholine (NMM) is a secondary alternative, though TMP generally provides superior chiral preservation for sensitive residues like phenylglycine derivatives and D-Hph[5].

Q: Does my choice of solvent impact the chiral integrity of D-Hph?

A: Absolutely. The polarity of the solvent directly influences the stabilization of the enolate intermediate[2]. While Dimethylformamide (DMF) is the industry standard, highly sensitive couplings benefit from less polar environments. Tetrahydrofuran (THF) has historically been shown to minimize racemization[6]. More recently, greener solvent mixtures like N-butylpyrrolidinone (NBP) mixed with Ethyl Acetate (EtOAc) (1:4 ratio) have demonstrated near-zero racemization during carbodiimide couplings[7].

Section 3: Validated Experimental Protocol

To ensure absolute trustworthiness in your synthesis, below is a self-validating, step-by-step methodology for the base-free coupling of Fmoc-D-Hph-OH using the DIC/OxymaPure system.

Optimized Base-Free DIC/OxymaPure Coupling Workflow

1. Resin Preparation & Strict Deprotection

  • Action: Remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin exhaustively with DMF (5 x 1 min).

  • Causality: Residual piperidine acts as a strong base during the subsequent coupling step, which will trigger direct enolization of the incoming D-Hph[2]. Exhaustive washing is non-negotiable.

2. Temperature-Controlled Pre-Activation

  • Action: In a clean vial, dissolve 3.0 equivalents (eq) of Fmoc-D-Hph-OH and 3.0 eq of OxymaPure in a minimum volume of DMF[8]. Chill the solution to 0°C in an ice bath. Add 3.0 eq of DIC and stir for exactly 2 minutes.

  • Causality: Pre-activation generates the active ester. Lowering the temperature to 0°C thermodynamically disfavors the activation energy required to form the oxazolone intermediate[2].

3. Base-Free Coupling

  • Action: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 60-120 minutes. Do not add DIPEA [4].

  • Causality: By omitting the tertiary base, you eliminate the primary catalyst for alpha-proton abstraction, preserving the D-configuration.

4. System Validation (Kaiser Test)

  • Action: Perform a Kaiser test on a few resin beads. A negative (yellow) result confirms the absence of free primary amines[8].

  • Causality: This acts as a self-validating checkpoint. If the test is positive (blue), do not extend the reaction time (which risks racemization); instead, perform a fresh double-coupling using the same 0°C pre-activation protocol.

Workflow Step1 1. Fmoc Deprotection & Strict Wash Step2 2. Pre-activation (0°C, DIC/Oxyma) Step1->Step2 Step3 3. Base-Free Coupling Step2->Step3 Step4 4. Kaiser Test Validation Step3->Step4

Step-by-step workflow for the base-free DIC/Oxyma coupling of D-Homophenylalanine.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available at:[Link]

  • Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry. Available at: [Link]

  • Quality Assessment and Minimizing Racemization, Precipitation, and Radical-Induced Side Reactions by TBEC/Oxyma Couplings in an Environmentally Sensible Solvent. PolyPeptide Group. Available at:[Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health (PMC). Available at:[Link]

Sources

Technical Support Guide: Stability & Handling of D-Homophenylalanine

[1]

Version: 2.1 | Last Updated: February 2026 Audience: Medicinal Chemists, Peptide Scientists, Process Engineers Topic: Stability & Solubility Optimization of D-Homophenylalanine (D-Hphe)[1]

Core Technical Overview

D-Homophenylalanine (D-Hphe) is a non-proteinogenic

1

1

Key Physicochemical Specifications:

  • CAS Number: 82795-51-5[1][2][3][4]

  • Molecular Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [4][5]
    
  • Molecular Weight: 179.22 g/mol [1][2][3][4]

  • Isoelectric Point (pI): ~5.9 (Estimated based on homolog Phenylalanine)

  • pKa Values:

    
    -COOH 
    
    
    2.32,
    
    
    -
    
    
    
    
    9.2[1]
Troubleshooting Guide: Stability & Solubility
Issue 1: "My D-Homophenylalanine precipitates when added to neutral buffers (pH 7.0–7.4)."

Diagnosis: Isoelectric Precipitation. Root Cause: Like all zwitterionic amino acids, D-Hphe exhibits minimum solubility near its isoelectric point (pI

1Solution:
  • Acidic Solubilization (Recommended): Dissolve D-Hphe in dilute HCl (0.1 M) first.[1] The protonation of the carboxyl group (

    
    ) and amine (
    
    
    ) creates a cationic species with high solubility.[1]
  • Basic Solubilization: Dissolve in dilute NaOH or

    
    . This creates the anionic species (
    
    
    ).[1] Warning: Prolonged exposure to high pH (>10) risks racemization (see Issue 2).
  • Buffer Exchange: Once dissolved in acid/base, slowly add to your target buffer while stirring rapidly to prevent local precipitation, or ensure the final concentration is below the saturation limit (~15-20 mg/mL in water at 25°C).

Issue 2: "I detect L-isomer impurities after coupling reactions in basic media."

Diagnosis: Base-Catalyzed Racemization. Root Cause: The

1oxazolone (azlactone)

1Solution:
  • Use Weak Bases: Switch from DBU/TEA to Collidine or N-methylmorpholine (NMM) during coupling.[1]

  • Add Additives: Use Oxyma Pure or HOBt, which suppress azlactone formation by converting the reactive ester to a more stable active ester.

  • Protocol Check: Ensure the base is added after the amino acid and coupling reagent are mixed, and keep the temperature

    
     0°C during the addition step.
    
Issue 3: "The compound turns yellow/brown during storage in solution."

Diagnosis: Oxidative Degradation. Root Cause: While the benzene ring is relatively stable, the benzylic/homobenzylic positions are susceptible to radical oxidation over time, especially in the presence of light and trace metals. This can yield benzaldehyde or phenylacetic acid derivatives.[6] Solution:

  • Lyophilize: Never store D-Hphe in solution for long periods (>24h).

  • Dark Storage: Store solid powder at +2°C to +8°C in amber vials.

  • Argon Overlay: If solution storage is mandatory, sparge with Argon and store at -20°C.[1]

Experimental Protocols
Protocol A: Solubility Optimization for Stock Solutions

Objective: Prepare a stable 50 mM stock solution for biological assays.

  • Weighing: Weigh 89.6 mg of D-Hphe.

  • Primary Dissolution: Add 1.0 mL of 0.1 M HCl . Vortex until clear (approx. 30-60 seconds).

    • Checkpoint: If particles remain, sonicate for 5 mins at room temperature.

  • Dilution: Add 9.0 mL of the target buffer (e.g., PBS or HEPES).

  • pH Adjustment: Measure pH immediately. If the pH drops significantly due to the HCl, adjust carefully with 1 M NaOH.

    • Critical: Do not overshoot pH > 9.0 to avoid racemization risks.

  • Filtration: Filter sterilize using a 0.22

    
    m PVDF membrane (low protein binding).
    
Protocol B: Chiral Purity Analysis (HPLC)

Objective: Quantify D- vs L-Homophenylalanine ratio.[1]

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (Daicel).

  • Mobile Phase: 50 mM aqueous

    
     (pH 1.5) / Acetonitrile (80:20 v/v).
    
    • Note: Acidic mobile phases are required to protonate the amine for interaction with the crown ether stationary phase.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (detects the peptide bond/carboxyl) and 254 nm (phenyl ring).

  • Temperature: 25°C (Lower temperature improves chiral separation factors).

Visualizations
Figure 1: Stability & Handling Decision Tree

Caption: Logical workflow for determining optimal handling conditions based on experimental pH and application requirements.

StabilityWorkflowStartStart: D-HomophenylalanineHandlingCheckPHCheck Target pHStart->CheckPHAcidicAcidic (pH < 3)CheckPH->AcidicpH < 3NeutralNeutral (pH 6-8)CheckPH->NeutralpH 6-8BasicBasic (pH > 9)CheckPH->BasicpH > 9StableSolHigh SolubilityStable ConfigurationAcidic->StableSolPrecipRiskRisk: IsoelectricPrecipitationNeutral->PrecipRiskRacemRiskCRITICAL RISK:RacemizationBasic->RacemRiskActionAcidProceed withStandard HandlingStableSol->ActionAcidSolProtocolUse Protocol A:Dissolve in HCl firstPrecipRisk->SolProtocolActionBasic1. Limit Exposure Time2. Keep Temp < 4°C3. Avoid Activating AgentsRacemRisk->ActionBasic

[1]

Figure 2: Base-Catalyzed Racemization Mechanism

Caption: Mechanistic pathway showing how basic conditions and activation lead to the loss of chiral purity via azlactone formation.[1][7]

RacemizationDHpheD-Homophenylalanine(Chiral Pure)ActivatedActivated Ester(e.g., O-Acylurea)DHphe->Activated+ Coupling Reagent(TBTU/HATU)AzlactoneAzlactone Intermediate(Oxazolone)Activated->Azlactone+ Base (DIPEA)CyclizationEnolatePlanar Enolate(Achiral)Azlactone->Enolate- H+ (Alpha-Proton removal)MixRacemic Mixture(50% D / 50% L)Enolate->Mix+ H+ (Reprotonation)

Summary Data Tables
Table 1: Solubility Profile vs. pH
pH ConditionSolubility StatusMechanistic ExplanationRecommendation
pH < 3.0 High Cationic form (

).[1] High solvation energy.
Ideal for stock preparation.
pH 5.0 – 7.0 Low / Insoluble Zwitterionic form. Net charge

0. Lattice energy dominates.
Avoid direct addition; use Protocol A.
pH > 9.0 Moderate Anionic form (

).[1] Good solubility.
Caution: High risk of racemization.[8]
Table 2: Stability Risks by Condition
ConditionRisk LevelPrimary Degradation ModePrevention Strategy
Solid State (RT) LowOxidation (slow)Store in amber vials, desiccated.[1]
Acidic Solution LowHydrolysis (negligible for free AA)Stable for weeks at 4°C.
Basic Solution High RacemizationUse immediately; keep cold.
Activated Ester Critical Azlactone formationUse Oxyma/HOBt; minimize base.
References
  • PubChem. (2025).[4] D-Homophenylalanine Compound Summary. National Library of Medicine.[4] [Link][4]

  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Molecules. [Link]

  • Royal Society of Chemistry. (2024). Aqueous solution and solid-state behaviour of L-homophenylalanine. [Link]

Overcoming low solubility of homophenylalanine in reaction media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Solubility of Homophenylalanine in Reaction Media

Introduction: The "Broad-Base" Trap

Welcome to the technical support center for Homophenylalanine (Hph). If you are here, you are likely facing a specific phenomenon: Hph crashes out of solution at pH levels where other amino acids remain soluble.

Homophenylalanine (Hph) is a structural homolog of Phenylalanine (Phe) with an extra methylene group (


) in the side chain. While this addition seems minor, it significantly increases hydrophobicity and lattice energy. Unlike standard amino acids that exhibit a sharp "V-shaped" solubility curve around their isoelectric point (pI), Hph exhibits a "Broad-Base U-Shape."  It remains effectively insoluble across a massive pH range (approx. pH 2.0 to 9.5).

This guide is structured to troubleshoot this specific thermodynamic barrier across three contexts: Aqueous/Enzymatic systems, Chemical Synthesis (SPPS), and Purification.

Module 1: Aqueous & Enzymatic Systems

Context: You are trying to dissolve free L-Homophenylalanine (Hph-OH) in water or a buffer for enzymatic coupling (e.g., Enalapril precursor synthesis).

Diagnostic FAQ

Q: I adjusted the pH to 4.0 and then 8.0, but the solution is still a slurry. Why? A: You are trapped in the "Isoelectric Plateau." Most amino acids dissolve if you move 1-2 pH units away from their pI. Hph does not. Recent thermodynamic modeling (PC-SAFT) and experimental data confirm that Hph solubility is negligible (< 0.02 mol%) from pH 2.0 to pH 9.5 .

  • The Fix: You must drive the pH below 1.5 (using HCl) or above 10.5 (using NaOH) to achieve significant solubility (> 0.2 mol%).

Q: My enzyme denatures at pH 1 or 11. How do I keep Hph soluble at neutral pH? A: You cannot thermodynamically dissolve high concentrations of Hph at neutral pH without additives. You must switch to a "Slurry-to-Solution" (Reactive Crystallization) kinetic mode or use a Cosolvent System .

Protocol 1.1: The "Slurry-to-Solution" Kinetic Feed

Best for: Enzymatic synthesis where the product is less soluble than the substrate.

Instead of pre-dissolving Hph, use its insolubility to drive the reaction equilibrium forward.

  • Preparation: Micronize Hph powder to increase surface area.

  • Suspension: Suspend Hph in the buffer (pH 7–8) as a slurry.

  • Reaction: Add the enzyme and the co-substrate.

  • Mechanism: As the enzyme consumes the tiny amount of dissolved Hph in the liquid phase, Le Chatelier's principle forces more solid Hph to dissolve to restore equilibrium.

  • Validation: Monitor the disappearance of the solid Hph peak via HPLC of the supernatant over time.

Protocol 1.2: Cosolvent Screening for Hph

Best for: When a true solution is mandatory.

Warning: DMSO is effective but can strip essential water from enzyme active sites.

CosolventRecommended Range (v/v)Solubility ImpactEnzyme Compatibility
DMSO 5% – 15%HighLow-Moderate (Check enzyme stability)
DMF 5% – 10%HighLow (Often denaturing)
Ethanol 10% – 20%ModerateModerate (Better for robust lipases/esterases)
PEG-400 10% – 30%ModerateHigh (Stabilizes many enzymes)

Module 2: Chemical Synthesis (SPPS & Liquid Phase)

Context: You are using Fmoc-Hph-OH or Hph-Esters for peptide synthesis or drug intermediate production.

Diagnostic FAQ

Q: My Fmoc-Hph-OH is precipitating in the reaction vessel during SPPS coupling. A: This is likely due to "On-Resin Aggregation" or insufficient solvent polarity. The extra methylene group promotes


-

stacking interactions between the Hph side chains and the resin-bound peptide.
  • The Fix: Switch the solvent system from pure DMF to NMP (N-Methyl-2-pyrrolidone) or a binary mix of DMF/DMSO (80:20) . The DMSO disrupts the

    
    -sheet-like aggregation of the hydrophobic side chains.
    

Q: I cannot dissolve Hph-Ethyl Ester Hydrochloride in pure water. A: While the esterification blocks the carboxylic acid (removing the zwitterion), the hydrochloride salt requires a protic solvent to solvate the ions effectively.

  • The Fix: Use Ethanol or Methanol .[1] Hph-Ethyl Ester HCl shows peak solubility in short-chain alcohols due to favorable dipole interactions that water alone cannot satisfy due to the hydrophobic tail.

Visualization: Solubility Decision Tree

Hph_Solubility_Tree Start Start: Select Hph Form Form_Free Free Acid (Hph-OH) Start->Form_Free Form_Fmoc Fmoc-Hph-OH Start->Form_Fmoc Form_Ester Hph-Ester HCl Start->Form_Ester Q_pH Can you use extreme pH? Form_Free->Q_pH Sol_Acid Soluble: pH < 1.5 Q_pH->Sol_Acid Yes (Acidic) Sol_Base Soluble: pH > 10.5 Q_pH->Sol_Base Yes (Basic) Sol_Slurry Insoluble: Use Slurry Kinetics or 20% DMSO Q_pH->Sol_Slurry No (Neutral) Sol_DMF Solvent: DMF or NMP Sol_Alc Solvent: Ethanol/Methanol

Caption: Decision logic for selecting the correct solvent system based on the specific Homophenylalanine derivative and process constraints.

Module 3: Purification & Recrystallization

Context: You have synthesized Hph (or a derivative) and need to purify it from the reaction mixture.

The "Isoelectric Crash" Protocol

Because Hph has such a wide range of insolubility, you can use this to your advantage for high-yield purification without chromatography.

  • Dissolution: Dissolve the crude crude mixture in 1 M HCl (pH < 1). At this pH, Hph is fully protonated (

    
    ) and soluble.
    
  • Filtration: Filter off any insoluble mechanical impurities while the solution is acidic.

  • Neutralization (The Critical Step): Slowly add 1 M NaOH or Ammonia.

  • Target pH: Aim exactly for pH 5.5 – 6.0 (the pI center).

  • Observation: Unlike other amino acids that might form a milky suspension, Hph often precipitates as distinct needles or a dense solid due to its high lattice energy.

  • Wash: Filter the solid and wash with cold water (pH 6). Losses will be minimal because solubility at this pH is effectively zero.

Summary Data Table: Solubility Profiles

ParameterConditionSolubility OutcomeNotes
pH (Aqueous) < 1.5High (> 0.2 mol%)Cationic form dominates.
pH (Aqueous) 2.0 – 9.5Negligible (< 0.02 mol%)DANGER ZONE. Zwitterionic lattice is stable.
pH (Aqueous) > 10.5High Anionic form dominates.
Solvent DMSO / DMFHigh Good for Fmoc-Hph-OH and Free Acid.
Solvent EthanolLow (Free Acid) / High (Ester) Polarity mismatch for free zwitterion.
Temperature > 60°CModerate Increase Risk of decomposition/racemization.

References

  • Solubility Behavior & pH Modeling

    • Title: Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calcul
    • Source:CrystEngComm (Royal Society of Chemistry), 2024.
    • Significance: Definitive source for the "U-shaped" solubility curve and pI d
    • URL:[Link]

  • Enzymatic Synthesis & Reactive Crystallization

    • Title: Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cycliz
    • Source:ACS Omega, 2020.
    • Significance: Validates the "Slurry-to-Solution" kinetic approach for enzym
    • URL:[Link]

  • Ester Derivative Solubility

    • Title: Solubility Behavior of L-Homophenylalanine Ethyl Ester Hydrochloride in 12 Individual Solvents from 283.15 to 323.15 K.[2]

    • Source:Journal of Chemical & Engineering Data, 2021.[2]

    • Significance: Provides data for solvation of Hph-esters in alcohols vs.
    • URL:[Link]

  • Fmoc-Hph-OH Properties

    • Title: Product Specification: Fmoc-L-homophenylalanine.[3][4]

    • Source: Sigma-Aldrich / Merck.
    • Significance: Confirms solubility in DMF for SPPS applic

Sources

Side-product formation in the synthesis of homophenylalanine analogues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Side-Product Formation in Homophenylalanine (hPhe) Synthesis

Status: Active Operator: Senior Application Scientist Case ID: HPHE-SYN-2026

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for L-Homophenylalanine (L-hPhe) synthesis. As a critical intermediate for ACE inhibitors (e.g., Enalapril, Ramipril) and novel peptidomimetics, the purity of hPhe is non-negotiable.

This guide addresses the three most common synthetic methodologies and their specific "impurity profiles." Select your synthetic route below to access the relevant troubleshooting module.

Module 1: Biocatalytic Transamination

Method:


-Transaminase or Branched-chain Aminotransferase (BCAT) using 2-oxo-4-phenylbutanoic acid (OPBA).
The Core Problem: Equilibrium & Co-Product Interference

In transaminase-catalyzed reactions, the conversion of OPBA to L-hPhe is reversible. The accumulation of the co-product (usually


-ketoglutarate or pyruvate) halts the reaction or promotes the reverse reaction. Furthermore, "rogue" dehydrogenase activity can destroy your starting material.
Troubleshooting Workflow

Q1: I observe a significant amount of 2-hydroxy-4-phenylbutanoic acid (HPBA) instead of hPhe. What happened?

  • Diagnosis: You have competing Dehydrogenase Activity .

  • Root Cause: Crude cell extracts often contain ketoreductases/dehydrogenases that consume NADH/NADPH to reduce the ketone of your OPBA substrate into a hydroxy acid (HPBA) before the transaminase can act.

  • Solution:

    • Purify the Enzyme: Switch from whole-cell or crude lysate to purified transaminase.

    • Cofactor Depletion: Do not add NAD(P)H to the buffer.

    • Inhibitors: Add mild dehydrogenase inhibitors if using whole cells (though purification is preferred).

Q2: Conversion stalls at 50-60%. Adding more enzyme doesn't help.

  • Diagnosis: Thermodynamic Equilibrium Limitation.

  • Root Cause: The accumulation of the deaminated co-product (e.g.,

    
    -ketoglutarate) pushes the reaction backward.
    
  • Solution: The "Smart" Amine Donor Strategy.

    • Use L-Glutamine as the amine donor.[1]

    • Mechanism:[2][3][4][5][6][7][8] The transaminase converts L-Glutamine to

      
      -ketoglutaramate.[1] This unstable intermediate spontaneously cyclizes (or is enzymatically cyclized) to 2-hydroxy-5-oxoproline  (also known as 5-oxoproline).
      
    • Benefit: This cyclization is effectively irreversible under reaction conditions, removing the co-product from the equilibrium and driving hPhe synthesis to completion (>99%).

Q3: My product is contaminated with 2-hydroxy-5-oxoproline.

  • Diagnosis: Co-product co-crystallization.

  • Solution: L-hPhe is sparingly soluble in water at neutral pH (isoelectric precipitation).

    • Adjust pH to the exact pI of hPhe (approx pH 5.5 - 6.0).

    • 2-hydroxy-5-oxoproline is highly water-soluble.

    • Perform a wash step with cold water; the hPhe crystals will remain, while the oxoproline washes away.

Visualizing the Pathway & Side Reactions

Biocatalysis OPBA 2-oxo-4-phenylbutanoic acid (Substrate) hPhe L-Homophenylalanine (Product) OPBA->hPhe Transaminase (Desired) HPBA 2-hydroxy-4-phenylbutanoic acid (Side Product) OPBA->HPBA Dehydrogenase (Impurity) Gln L-Glutamine (Donor) KGM alpha-Ketoglutaramate (Intermediate) Gln->KGM Amine Transfer HOP 2-hydroxy-5-oxoproline (Cyclized Co-product) KGM->HOP Spontaneous Cyclization (Drives Eq)

Figure 1: The Biocatalytic Network. Note the red path indicating the dehydrogenase impurity risk and the green dashed path showing the equilibrium-driving cyclization.

Module 2: The Schöllkopf Bis-Lactim Ether Route

Method: Asymmetric alkylation of glycine enolates using a chiral auxiliary (Valine-derived).[8]

The Core Problem: Stereochemical Leakage

While this method typically yields >95% ee, "leakage" occurs, resulting in the formation of the D-enantiomer (if L-Valine is used) or diastereomeric impurities.

Troubleshooting Workflow

Q1: My enantiomeric excess (ee) has dropped to 85-90%.

  • Diagnosis: Inefficient shielding or temperature fluctuation.

  • Root Cause: The lithiated bis-lactim ether must be maintained at -78°C .[8] If the temperature rises even to -40°C during the addition of the electrophile (phenethyl bromide), the lithium enolate loses its rigid planarity or the solvent cage loosens, allowing the electrophile to attack from the "blocked" face (the face shielded by the isopropyl group).

  • Protocol Fix:

    • Ensure reaction flask is flame-dried and under inert atmosphere (Ar/N2).

    • Pre-cool the electrophile solution to -78°C before addition (cannulation).

    • Add electrophile slowly to prevent local exotherms.

Q2: I cannot hydrolyze the auxiliary without racemizing the hPhe.

  • Diagnosis: Harsh Hydrolysis Conditions.

  • Root Cause: The final step requires cleaving the bis-lactim ether to release the amino acid ester.[8] Using concentrated HCl at reflux can cause acid-catalyzed racemization of the newly formed chiral center.

  • Solution:

    • Use 0.25 N HCl at room temperature for mild hydrolysis.

    • If the reaction is sluggish, use TFA/Water mixtures instead of mineral acids. This releases the valine methyl ester and hPhe methyl ester, which must then be separated by distillation or chromatography.

Visualizing Stereocontrol Failure

Schollkopf BisLactim Bis-Lactim Ether (L-Valine derived) Enolate Lithiated Enolate (-78°C) BisLactim->Enolate n-BuLi Attack_Top Attack from Top Face (Shielded by iPr) Enolate->Attack_Top High Temp / Fast Addn Attack_Bottom Attack from Bottom Face (Open) Enolate->Attack_Bottom Standard Condition Wrong_Iso Minor Diastereomer (Impurity) Attack_Top->Wrong_Iso Correct_Iso Major Diastereomer (Precursor to L-hPhe) Attack_Bottom->Correct_Iso

Figure 2: Stereochemical outcome of the Schöllkopf method. Red path indicates the failure mode caused by temperature mismanagement.

Module 3: Catalytic Hydrogenation (Over-Reduction)

Method: Reduction of dehydro-homophenylalanine or cinnamic acid precursors.

The Core Problem: Cyclohexylalanine (Cha) Formation

The phenyl ring in hPhe is susceptible to hydrogenation, especially under high pressure or with highly active catalysts, converting Homophenylalanine into Homocyclohexylalanine .

Catalyst Selection Guide
Catalyst SystemActivityRisk of Ring ReductionRecommendation
Pd/C (10%) HighHigh Avoid for hPhe unless poisoned.
PtO2 (Adam's) HighVery High Do not use. Will saturate ring.
Rh/C ModerateModerateUse with caution.
Cu/ZnO/Al2O3 SpecificLow Recommended for chemoselectivity.
Pd/C + Quinoline LowLow"Lindlar-type" approach; good for preserving rings.
Troubleshooting Workflow

Q1: I am losing the aromatic ring (forming cyclohexyl-analogues).

  • Solution: Switch to a Copper-based catalyst or lower the hydrogen pressure.

  • Protocol:

    • Use Cu/ZnO/Al2O3 catalysts.[9] Copper activates H2 but is generally too weak to hydrogenate a benzene ring under mild conditions (1-5 bar).

    • Reference: Copper catalysts have shown 99% chemoselectivity for exocyclic double bonds over the phenyl ring in phenylalanine derivatives [3].

Q2: I am losing halogen substituents (Dehalogenation).

  • Context: If your hPhe analogue has a Chlorine, Bromine, or Iodine on the ring.

  • Diagnosis: Pd-catalyzed hydrodehalogenation.

  • Solution:

    • Avoid Pd/C.

    • Use Platinum sulfide (Pt(S)) on carbon. The sulfur poisons the catalyst sufficiently to prevent oxidative addition into the C-Halogen bond while allowing reduction of the alkene/imine.

References

  • Tiedemann, S., et al. (2025).[6] "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization." ACS Omega.[6]

  • Schöllkopf, U. (1983).[10] "Enantioselective Synthesis of Non-Proteinogenic Amino Acids." Topics in Current Chemistry. (Seminal work on the Bis-Lactim Ether method).

  • Li, H., et al. (2013). "Preparation of L-phenylalaninol with high ee selectivity by catalytic hydrogenation... over Cu/ZnO/Al2O3 catalyst."[9] Catalysis Science & Technology.

  • Koketsu, K., et al. (2013).[4] "Identification of homophenylalanine biosynthetic genes... and application to its microbial production." Applied and Environmental Microbiology.

For further assistance, please contact the Application Science team with your specific HPLC chromatograms attached.

Sources

Fed-batch reaction optimization for L-homophenylalanine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fed-Batch Reaction Optimization for L-Homophenylalanine Production

Executive Summary & Process Overview

L-homophenylalanine (L-HPA) is a critical non-proteinogenic amino acid intermediate, primarily used in the synthesis of ACE inhibitors like Enalapril, Lisinopril, and Quinapril.

While chemical synthesis routes exist, they often suffer from poor enantioselectivity and high environmental costs.[1] The industry standard has shifted toward biocatalytic fed-batch processes to ensure high enantiomeric excess (>99% ee) and manage the specific physicochemical constraints of the reaction.

The Two Primary Biocatalytic Routes:

  • Reductive Amination: Uses L-Phenylalanine Dehydrogenase (PheDH) with Formate Dehydrogenase (FDH) for cofactor regeneration.[2][3]

  • Transamination: Uses Aromatic Amino Acid Transaminase (AroAT) with an amino donor (e.g., L-Aspartate or L-Glutamine).

Key Process Challenge: The substrate, 2-oxo-4-phenylbutyric acid (2-OPBA) , exhibits significant substrate inhibition at concentrations >40–50 mM. Conversely, the product (L-HPA) has low aqueous solubility, leading to precipitation.[4] Successful fed-batch optimization relies on balancing these two factors: keeping 2-OPBA low to prevent inhibition while managing the rheology of the precipitating product.

Visualizing the Reaction Logic

The following diagram illustrates the metabolic flux and control logic for the Reductive Amination route, which is often preferred for its atom economy.

LHPA_Production_Logic Substrate Substrate Feed (2-OPBA) Bioreactor Fed-Batch Bioreactor (pH 8.0, 30°C) Substrate->Bioreactor Controlled Feed Inhibition Substrate Inhibition (>50 mM 2-OPBA) Substrate->Inhibition Accumulation Ammonia Ammonia/Ammonium (Nitrogen Source) Ammonia->Bioreactor Formate Formate (Cosubstrate) Formate->Bioreactor Enzymes Enzyme System PheDH (Amination) FDH (Regeneration) Bioreactor->Enzymes Cofactors Cofactors Enzymes->Cofactors Product L-HPA (Precipitates >2 g/L) Cofactors->Product Synthesis Inhibition->Enzymes Deactivation Product->Bioreactor In-situ Crystallization

Figure 1: Logic flow for the Reductive Amination route. Note the critical feedback loop where substrate accumulation leads to enzyme inhibition.

Critical Process Parameters (CPP) & Optimization

ParameterTarget RangeScientific Rationale
Substrate (2-OPBA) 10 – 40 mM Critical: Concentrations >50 mM inhibit PheDH/Transaminase. Feed rate must match reaction rate (

).
pH 7.5 – 8.5 Compromise between enzyme stability and ammonia availability. Higher pH favors the non-protonated ammonia species required for reductive amination.
Dissolved Oxygen (DO) >20% (If using whole cells) Essential for cell maintenance and FDH activity if intracellular. Not critical for cell-free purified enzyme systems.
Temperature 30°C – 37°C Balance between reaction kinetics and enzyme half-life.
Cofactor (NAD+) 0.1 – 0.5 mM Kept low due to cost; regenerated in situ. Total Turnover Number (TTN) is the key efficiency metric here.

Troubleshooting & FAQs

Module 1: Substrate Feeding & Inhibition

Q1: My reaction rate slows down drastically after the first 2 hours, even though enzyme activity was initially high. What is happening?

  • Diagnosis: This is the classic signature of Substrate Inhibition . You likely performed a pulse feed of 2-OPBA that exceeded the

    
     (inhibition constant) of your enzyme (typically ~40 mM for wild-type enzymes).
    
  • Troubleshooting Protocol:

    • Immediate Action: Stop feeding. Assay the supernatant concentration of 2-OPBA. If it is >50 mM, dilute the reaction volume if possible or wait for consumption.

    • Process Fix: Switch from "Pulse Feeding" to "Pseudo-Stationary Feeding." Use a peristaltic pump to feed 2-OPBA at a rate slightly below the maximum reaction velocity (

      
      ).
      
    • Advanced Fix: If using whole cells, implement a DO-stat feeding strategy. When 2-OPBA is depleted, metabolic activity drops, and DO spikes. Use this spike to trigger the next feed pulse.

Q2: Can I add the substrate as a solid to keep the volume low?

  • Answer: Yes, but with caution.

  • Risk: 2-OPBA is an acid (keto acid).[1][5] Adding it as a solid causes localized pH drops that can denature the enzyme before the buffer neutralizes it.

  • Protocol: If feeding solid 2-OPBA, you must co-feed a base (e.g., NaOH or NH4OH) or use a strong buffer system (0.5 M Tris-HCl or Phosphate). Ideally, dissolve 2-OPBA in a neutralized stock solution (pH 7.0) before feeding.

Module 2: Cofactor Regeneration (NADH/NAD+)

Q3: We are using the PheDH route. Our conversion yields are stuck at 60-70%. Adding more enzyme doesn't help.

  • Diagnosis: This indicates a Thermodynamic Equilibrium issue or Cofactor Depletion , not a kinetic limitation.

  • Scientific Context: The reductive amination consumes NADH.[2] If the regeneration system (Formate Dehydrogenase + Formate) is insufficient, NADH is not recycled, and the reaction halts.

  • Troubleshooting Protocol:

    • Check Cosubstrate: Ensure you have a molar excess of Ammonium Formate (or Sodium Formate). The ratio of Formate:Substrate should be at least 1.2:1 to drive the equilibrium.

    • Check FDH Activity: Formate Dehydrogenase (FDH) is often less stable than PheDH. Assay FDH activity specifically. You may need to increase the FDH:PheDH ratio (typically 1:1 or 2:1 units).

    • Equilibrium Shift: The precipitation of L-HPA drives the reaction forward.[6] Ensure the reactor agitation is sufficient to prevent crystal agglomeration (which might trap unreacted substrate) but gentle enough to avoid shear stress on the enzyme.

Module 3: Downstream & Product Quality

Q4: The reaction broth turns into a thick slurry/paste. How do we handle the rheology?

  • Context: L-HPA is poorly soluble (~2 g/L). In a high-titer fed-batch process (aiming for >50 g/L), the reactor is essentially a crystallizer.

  • Solution:

    • Agitation: Use a marine impeller or pitch-blade turbine rather than a Rushton turbine to handle high solids without excessive shear.

    • ISPR (In-Situ Product Removal): This is actually a benefit. The precipitation removes the product from the liquid phase, preventing product inhibition.

    • Recovery: Do not centrifuge. Use filtration (Buchner or filter press). The solid cake is your product (L-HPA). Wash with cold water to remove residual enzyme and cofactor.

Q5: We see impurities in the final crystal. How do we purify?

  • Diagnosis: The main impurity is likely unreacted 2-OPBA or the amino donor (if using transaminase).

  • Protocol:

    • Acid/Base Swing: L-HPA is zwitterionic.

      • Dissolve the crude cake in dilute HCl (pH < 1). L-HPA dissolves; some impurities may not. Filter.

      • Neutralize the filtrate slowly with NaOH to the isoelectric point (pI ~5.5). L-HPA will recrystallize in high purity.[6]

    • Wash: Wash the crystals with 50% Ethanol/Water to remove organic impurities.

Advanced Experimental Workflow: DO-Stat Feeding

For researchers utilizing whole-cell biocatalysts (e.g., recombinant E. coli), implementing a DO-Stat feed is the most robust method to prevent substrate toxicity.

DO_Stat_Logic Start Start Fermentation (Batch Phase) Monitor Monitor Dissolved Oxygen (DO) Start->Monitor Decision Is DO > Setpoint + Threshold? (e.g., >40%) Monitor->Decision Decision->Monitor No (Active Metabolism) Feed Trigger Pump: Feed 2-OPBA Solution Decision->Feed Yes (Starvation) Metabolism Cells Metabolize Substrate (Oxygen Consumption Increases) Feed->Metabolism Drop DO Drops below Setpoint Metabolism->Drop Drop->Monitor

Figure 2: DO-Stat Control Loop. A spike in DO indicates substrate depletion (starvation), triggering a feed pulse. A drop in DO confirms metabolic activity.

References

  • Cho, B.-K., et al. (2003). "Asymmetric Synthesis of L-homophenylalanine by Equilibrium-Shift Using Recombinant Aromatic L-amino Acid Transaminase." Biotechnology and Bioengineering.

    • Key Finding: Establishes the role of in situ precipitation in driving the reaction equilibrium >94% conversion.
  • Zhang, J., et al. (2013).[1] "Enhancement of biocatalytic efficiency by increasing substrate loading: enzymatic preparation of L-homophenylalanine." Applied Microbiology and Biotechnology.

    • Key Finding: Describes the PheDH/FDH coupling and fed-batch strategy to handle 2-OPBA toxicity, achieving 84.1 g/L/day productivity.
  • Tiedemann, S., et al. (2025).[7] "Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization." ACS Omega.[7]

    • Key Finding: Recent validation of the fed-batch crystallization concept
  • Gao, D., et al. (2022).[8] "Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis." Angewandte Chemie International Edition.

    • Key Finding: Optimization of cascade reactions and strain engineering for high-titer production (100.9 g/L).

Sources

Validation & Comparative

Comparative study of D- vs L-Homophenylalanine in biological systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of L- vs. D-Homophenylalanine (Hph), focusing on their distinct roles in drug development, biocatalytic synthesis, and pharmacokinetics.

Executive Summary

Homophenylalanine (Hph) is a non-proteinogenic


-amino acid, structurally homologous to phenylalanine but possessing an extended side chain (one additional methylene group). This structural modification alters steric volume and hydrophobicity, making Hph a critical tool in medicinal chemistry.
  • L-Homophenylalanine: The primary precursor for Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3][4] Its stereochemistry is essential for fitting the

    
     hydrophobic pocket of the ACE active site.
    
  • D-Homophenylalanine: Utilized primarily for proteolytic resistance . Incorporating D-Hph into peptide therapeutics disrupts enzymatic recognition, significantly extending plasma half-life while maintaining or modulating receptor affinity.

Chemical & Structural Profile

The fundamental difference lies in the spatial arrangement of the amino group relative to the carboxylate and the phenylbutyl side chain.

FeatureL-HomophenylalanineD-Homophenylalanine
Configuration (S)-2-amino-4-phenylbutanoic acid(R)-2-amino-4-phenylbutanoic acid
3D Topology Matches natural protein backbone; allows

-helix formation.
Induces "kinks" or

-turns; disrupts

-helices.
Major Application ACE Inhibitors (Benazepril, Enalapril precursors).[4]Peptidomimetics (Stability enhancers, stapled peptides).
Key Precursor 2-oxo-4-phenylbutanoic acid (via transamination).N-acetyl-DL-homophenylalanine (via kinetic resolution).
Protease Sensitivity High (Degraded by Trypsin, Chymotrypsin).Resistant (Steric clash in protease active site).
Biocatalytic Synthesis & Production

Industrial production relies on enzymatic routes to ensure high enantiomeric excess (


). Chemical synthesis often results in racemates requiring costly separation.[5]
Pathway Visualization: Parallel Synthesis Routes

HphSynthesis Substrate 2-Oxo-4-phenylbutanoic Acid EnzL L-Hph Dehydrogenase (NADH dependent) Substrate->EnzL Reductive Amination Racemate N-Acetyl-DL-Hph (Racemic Ester) EnzD Alcalase / Subtilisin (Kinetic Resolution) Racemate->EnzD Selective Hydrolysis of L-Ester ProductL L-Homophenylalanine (>99% ee) EnzL->ProductL Yield > 90% InterD Unreacted N-Acetyl-D-Hph EnzD->InterD D-isomer remains intact HydroD Chemical Hydrolysis InterD->HydroD ProductD D-Homophenylalanine (>98% ee) HydroD->ProductD

Figure 1: Comparative biocatalytic workflows. L-Hph is typically synthesized via asymmetric reductive amination, while D-Hph is often obtained via kinetic resolution of racemic esters.

Pharmacological Performance
A. L-Hph: The ACE Inhibitor Scaffold

L-Homophenylalanine is the structural backbone for the "pril" class of drugs (e.g., Benazepril ).[2][4]

  • Mechanism: The extended phenylbutyl side chain of L-Hph occupies the hydrophobic

    
     subsite of the Angiotensin-Converting Enzyme.
    
  • Causality: The L-configuration (S) is non-negotiable here. The enzyme's active site stereoselectivity requires the S-isomer for high-affinity binding (

    
     in nanomolar range). Substitution with D-Hph results in a loss of potency by orders of magnitude due to steric clash with the enzyme wall.
    
B. D-Hph: The Stability Enhancer

D-Hph is used to engineer "protease-proof" peptides.

  • Case Study (Antitumor Peptides): In a study comparing the peptide RDP215 (all L-amino acids) vs. 9D-RDP215 (containing D-amino acids including Hph analogs), the D-isomer variant showed:

    • Serum Stability: No degradation after 24h incubation in human serum (vs. rapid degradation of L-form).

    • Selectivity: Maintained specific toxicity toward cancer cells (targeting anionic phosphatidylserine) while sparing healthy cells.

  • Mechanism: Proteases like Chymotrypsin cleave peptide bonds adjacent to bulky hydrophobic residues (Phe, Trp, Tyr). They require the substrate to bind in an extended

    
    -sheet conformation. D-Hph forces a steric clash, preventing the catalytic triad from accessing the scissile bond.
    
Experimental Protocols
Protocol 1: Kinetic Resolution for D-Hph Production

Objective: Isolate D-Hph from a racemic N-acetyl mixture using enzymatic selectivity.

Materials:

  • Substrate: N-Acetyl-DL-homophenylalanine ethyl ester (50 mM).

  • Enzyme: Alcalase (commercial protease from Bacillus licheniformis).

  • Solvent System: Phosphate buffer (pH 7.5) with 10% DMSO (co-solvent for solubility).

Workflow:

  • Initiation: Suspend substrate in buffer/DMSO mix at 30°C. Add Alcalase (10 U/mL).

  • Reaction: The enzyme selectively hydrolyzes the L-ester to the free acid (N-Acetyl-L-Hph), leaving the D-ester untouched.

  • Monitoring: Track reaction progress via HPLC (Chiralpak AD-H column) until 50% conversion is reached (theoretical maximum for resolution).

  • Separation:

    • Adjust pH to 9.0 and extract the unreacted D-ester with ethyl acetate (organic phase).

    • The hydrolyzed L-acid remains in the aqueous phase.

  • Hydrolysis: Reflux the organic phase residue with 6N HCl to deprotect the N-acetyl group, yielding pure D-Homophenylalanine HCl.

Protocol 2: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by D-Hph substitution.[6]

Materials:

  • Peptide A (Sequence containing L-Hph).

  • Peptide B (Identical sequence with D-Hph substitution).

  • Enzyme: Proteinase K (broad-spectrum serine protease).

Workflow:

  • Incubation: Dissolve peptides (100

    
    M) in Tris-HCl buffer (pH 7.5). Add Proteinase K (enzyme:substrate ratio 1:100). Incubate at 37°C.
    
  • Sampling: Aliquot samples at t = 0, 5, 15, 30, 60, 120 min.

  • Quenching: Immediately add 1% TFA to stop enzymatic activity.

  • Analysis: Inject onto RP-HPLC (C18 column).

  • Calculation: Plot % remaining peak area vs. time. Fit to first-order decay kinetics:

    
    
    Expectation: Peptide A will show 
    
    
    
    min. Peptide B should show
    
    
    integrity at 120 min.
Data Comparison
ParameterL-Homophenylalanine SystemD-Homophenylalanine System
Enzymatic Synthesis Reductive Amination (L-Hph Dehydrogenase)Kinetic Resolution (Hydantoinase/Alcalase)
Typical Yield >90% (Theoretical 100%)<50% (Theoretical 50% max per pass)
ACE Inhibition (

)
High Potency (nM range)Inactive / Low Potency (

M range)
Serum Half-life (

)
Minutes to Hours (Protease susceptible)>24 Hours (Protease resistant)
Self-Assembly Forms standard fibrils/aggregates.Heterochiral (L+D) mixes form stronger hydrogels.
References
  • Biocatalytic Synthesis of L-Hph: Vertex AI Search Result 1.1: "Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor."[3][5][7] Biotechnology Advances, 2009.[8] Link

  • Kinetic Resolution of D-Hph: Vertex AI Search Result 1.8: Zhao, H., et al. "Concise synthesis and enzymatic resolution of L-(+)-homophenylalanine hydrochloride."[9] Enantiomer, 2002.[9] Link[10]

  • Peptide Stability (D-Amino Acid Effect): Vertex AI Search Result 1.7: "Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma."[11] MDPI, 2021. Link

  • ACE Inhibitor Synthesis (Benazepril): Vertex AI Search Result 1.11: "Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction."[2][4] PMC, 2011. Link

  • Self-Assembly of Heterochiral Peptides: Vertex AI Search Result 1.9: "Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation."[12][13] International Journal of Molecular Sciences. Link

Sources

Enantiomeric excess determination of D-(R)-Homophenylalanine HCl by chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Enantiomeric Excess Determination of D-(R)-Homophenylalanine HCl: A Comparative Guide to Chiral Chromatography Workflows

This compound is a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs), most notably angiotensin-converting enzyme (ACE) inhibitors and advanced peptidomimetics. Because the pharmacological efficacy and safety profile of these APIs are strictly dependent on the stereochemical purity of their precursors, determining the enantiomeric excess (ee) of D-(R)-Homophenylalanine with high precision is a stringent regulatory requirement.

This guide objectively evaluates the leading chiral stationary phases (CSPs) for this application and provides a field-proven, self-validating methodology for accurate ee determination.

Mechanistic Grounding: The Challenge of Underivatized Amino Acids

Historically, resolving amino acid enantiomers required pre-column derivatization (e.g., using Marfey's reagent) to form diastereomers. However, modern CSPs enable direct analysis, preserving sample integrity and reducing preparation time.

For a zwitterionic molecule like Homophenylalanine, chiral recognition requires a highly orchestrated 3D interaction. The causality of separation relies on the "three-point rule," where the transient diastereomeric complex formed between the CSP and the L-enantiomer differs in free energy (


) from the D-enantiomer complex. This is achieved through a combination of ionic bonding, hydrogen bonding, steric hindrance, and 

stacking driven by the analyte's aromatic ring.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To objectively evaluate the optimal method for this compound, we must compare the three dominant CSP architectures capable of resolving underivatized amino acids.

Table 1: Performance Comparison of CSPs for Homophenylalanine Enantiomers

CSP ArchitectureCommercial ExamplePrimary Recognition MechanismMobile Phase (Typical)Resolution (

)
Speed / Efficiency
Macrocyclic Antibiotic Chirobiotic™ T (Teicoplanin)Steric inclusion, H-bonding,

interactions
40:60 Water:Methanol> 2.5Ultrafast (< 5 min on SPP)
Zwitterionic CHIRALPAK® ZWIX(+)Double ion-pairingMeOH/ACN + FA/DEA> 3.0Moderate (~10-15 min)
Crown Ether CROWNPAK® CR(+)Host-guest complexation (primary amine in cavity)Aqueous

(pH 1.5)
> 2.0Slow (~15-20 min)
Analysis of Alternatives:
  • Macrocyclic Antibiotics (Teicoplanin): Teicoplanin-based columns offer exceptional kinetic performance for homophenylalanine. Recent studies utilizing superficially porous particles (SPPs) demonstrate that teicoplanin can achieve baseline resolution of enantiomers in under a minute . The mechanism relies on the analyte's aromatic ring interacting with the CSP's aglycone basket, while the amine and carboxyl groups hydrogen-bond with the peptide cleft. Notably, the D-enantiomer of homophenylalanine is typically more retained on these phases, which can occasionally lead to unusual convex-upward van Deemter curves due to strong, localized adsorption [[1]]([Link]).

  • Zwitterionic CSPs (ZWIX): Derived from cinchona alkaloids, these columns utilize a synergistic double ion-pairing mechanism. They are highly compatible with LC-MS due to the use of volatile additives. While highly selective, the equilibration times are longer, and the mobile phase preparation requires specific additive pairs like formic acid (FA) and diethylamine (DEA) to modulate proton activity .

  • Crown Ethers: These rely on the encapsulation of the protonated primary amine (

    
    ) into the chiral cavity of the crown ether. While historically reliable, they require highly acidic mobile phases (pH < 2), which degrades standard silica columns over time and is incompatible with standard LC-MS setups.
    

Recommended Self-Validating Protocol: Teicoplanin-Based UHPLC Method

Given the need for high-throughput, robust QA/QC environments, the Teicoplanin SPP method is recommended for its speed, high resolution, and simplicity. The following protocol is designed as a self-validating system to ensure strict data integrity during ee determination.

Step 1: Mobile Phase Preparation
  • Action: Mix 400 mL of ultrapure water (18.2 M

    
    cm) with 600 mL of HPLC-grade methanol. Degas via ultrasonication for 10 minutes.
    
  • Causality: A 40:60 Water:Methanol (v/v) mixture is critical. Water is essential to drive the hydrophilic hydrogen-bonding necessary for chiral cleft recognition, while methanol acts as the organic modifier to disrupt non-specific hydrophobic interactions that cause peak tailing.

Step 2: Chromatographic Conditions
  • Column: Teicoplanin SPP (e.g., 2.7

    
    m, 100 x 4.6 mm).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

    • Causality: Enantioseparation is an enthalpy-driven process. Strict thermal control prevents resolution degradation caused by frictional heating inside the column. Higher temperatures reduce the binding constant differences between the D- and L-enantiomers.

  • Detection: UV at 210 nm (or 254 nm to selectively target the aromatic ring).

Step 3: System Suitability Testing (SST) & Self-Validation
  • Blank Injection: Inject the mobile phase to verify zero carryover.

  • SST Injection: Inject 5

    
    L of a 1.0 mg/mL racemic (D/L)-Homophenylalanine standard.
    
    • Acceptance Criteria: Resolution (

      
      ) must be 
      
      
      
      . The L-enantiomer must elute first.
  • Sensitivity Check (LOQ): Inject a 0.05% L-Homophenylalanine standard relative to the nominal sample concentration.

    • Acceptance Criteria: Signal-to-noise (S/N) must be

      
       to ensure the impurity can be accurately quantified.
      
Step 4: Sample Analysis & Bracketing
  • Execution: Dissolve the this compound sample in the mobile phase to a concentration of 2.0 mg/mL. Inject 5

    
    L.
    
  • Calculation: Quantify the L-enantiomer peak area relative to the total peak area of both enantiomers to calculate %ee.

  • Validation: Re-inject the SST standard after every 10 sample injections (bracketing) to validate retention time stability and ensure the column has not experienced localized overloading.

Workflow Visualization

Workflow A Sample Prep: This compound B System Suitability Test (SST) Racemic Standard Injection A->B C Evaluate Resolution (Rs) Target: Rs > 2.0 B->C D Method Optimization Adjust Temp / Modifier C->D Rs < 2.0 E Sample Analysis Determine L-enantiomer impurity C->E Rs >= 2.0 D->B F Calculate %ee & Validation E->F

Workflow for enantiomeric excess determination of D-(R)-Homophenylalanine.

References

  • When van Deemter Goes Upside Down in Chiral Chromatography Source: LCGC International URL:[Link]

  • Gone in Seconds: Praxis, Performance, and Peculiarities of Ultrafast Chiral Liquid Chromatography with Superficially Porous Particles Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Please read this instruction sheet completely before using this column (CHIRALPAK® ZWIX) Source: Daicel Chiral Technologies URL:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Homophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Homologation Advantage

Homophenylalanine (hPhe) differs from its parent amino acid, Phenylalanine (Phe), by the insertion of a single methylene group (


) between the 

-carbon and the phenyl ring. This subtle structural modification introduces critical physicochemical changes—enhanced conformational flexibility and altered spatial orientation of the aromatic side chain—that frequently result in superior pharmacological profiles.

This guide objectively compares hPhe derivatives against standard Phe analogs and market-leading therapeutics (e.g., Sitagliptin), focusing on two high-impact drug targets: Dipeptidyl Peptidase-4 (DPP-4) and Aminopeptidase N (APN) .

Key Findings at a Glance
  • Potency:

    
    -hPhe derivatives demonstrate up to 10-fold higher potency  than standard Phe analogs in APN inhibition.
    
  • Selectivity: Fused

    
    -hPhe scaffolds (e.g., Compound 18m) exhibit superior selectivity profiles compared to first-generation gliptins.
    
  • Stability: The homologated backbone resists standard proteolysis, extending in vivo half-life.

Comparative Analysis: DPP-4 Inhibitors

Context: DPP-4 inhibitors are a cornerstone of Type 2 Diabetes management.[1][2][3] Research indicates that fused


-homophenylalanine derivatives can outperform traditional peptidomimetics by optimizing the fit within the S1 hydrophobic pocket.
Performance Data: hPhe Derivatives vs. Sitagliptin

The following data highlights the SAR evolution from a hit compound to a lead candidate (18m) significantly more potent than the standard of care.

Compound IDCore ScaffoldR-Group SubstitutionIC

(nM)
Selectivity (DPP-8/9)Source
Sitagliptin

-Amino Amide
2,4,5-trifluorophenyl18.0 >2500x[1]
Cmpd 9aa Fused

-hPhe
2,4-difluorophenyl10.8 >5000x[1]
Cmpd 18a Benzo-diazepineH52.0>1000x[1]
Cmpd 18d Benzo-diazepine8-Fluoro45.0>1000x[1]
Cmpd 18m Benzo-diazepine2,4,5-trifluorophenyl 2.1 >10,000x [1]

Analysis:

  • The Homologation Effect: The transition from a standard

    
    -amino acid core to the fused 
    
    
    
    -hPhe scaffold (9aa) improved potency by ~40% over Sitagliptin.
  • Substituent Impact: The SAR clearly demonstrates that electron-withdrawing groups (Fluorine) on the phenyl ring are essential. The 2,4,5-trifluoro substitution (18m) mimics the pharmacophore of Sitagliptin but utilizes the hPhe backbone to achieve a 9-fold increase in potency.

SAR Visualization: The DPP-4 Pharmacophore

The following diagram illustrates the critical structural features required for high-affinity binding in the DPP-4 active site.

SAR_DPP4 Core Fused beta-Homophenylalanine Scaffold R_Ring Phenyl Ring (S1 Pocket) Core->R_Ring Scaffold Attachment Backbone Homologated Backbone (-CH2-) Core->Backbone Structural Basis Amine Free Amine (Glu205/206 Interaction) Core->Amine Essential H-Bonding Potency Increase Potency Increase R_Ring->Potency Increase 2,4,5-Trifluoro (Cmpd 18m) Potency Decrease Potency Decrease R_Ring->Potency Decrease Electron-Donating (OMe) Metabolic Stability Metabolic Stability Backbone->Metabolic Stability Resists Proteolysis

Caption: SAR map of fused


-hPhe derivatives targeting DPP-4. Green arrows indicate modifications enhancing potency.

Comparative Analysis: Aminopeptidase N (APN) Inhibitors

Context: APN (CD13) is a target for cancer and pain management. Phosphonic acid analogs of amino acids are classic transition-state inhibitors. Here, the length of the side chain (Phe vs. hPhe) is the critical determinant of activity.

Performance Data: Phe vs. hPhe Analogs

Comparison of phosphonic acid derivatives (


) targeting human APN (hAPN).[4][5][6]
Analog TypeSide Chain (R)Compound ID

(hAPN) [

M]
Relative PotencySource
Phe Analog BenzylPhe-P4.51x (Baseline)[2]
hPhe Analog Phenylethyl15a 0.8 5.6x [2]
F-hPhe Analog 3-F-Phenylethyl15c 0.35 12.8x [2]

Scientific Insight: The hPhe analogs consistently outperform Phe analogs.[4][6] The extra methylene group allows the aromatic ring to penetrate deeper into the hydrophobic S1 pocket of APN, maximizing


-stacking interactions with active site residues (e.g., Tyr477).

Experimental Protocols

Synthesis of -Homophenylalanine Intermediates

Methodology: Modified Arndt-Eistert Homologation or Knoevenagel Condensation (as used in the DPP-4 study [1]). Objective: Synthesize the chiral


-hPhe scaffold from commercially available aldehydes.

Step-by-Step Protocol:

  • Condensation: React 2,4,5-trifluorobenzaldehyde with malonic acid in pyridine/piperidine at 85°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde.

  • Esterification: Treat the resulting cinnamic acid derivative with

    
     in MeOH to form the methyl ester.
    
  • Michael Addition: Perform asymmetric Michael addition of nitromethane using a chiral catalyst (e.g., quinine derivative) to introduce the

    
    -amino precursor.
    
    • Validation: Check enantiomeric excess (ee) via Chiral HPLC (>95% required).

  • Reduction: Hydrogenate the nitro group (

    
    , Pd/C, 50 psi) in MeOH to yield the 
    
    
    
    -hPhe methyl ester.
  • Cyclization (for Fused Systems): React with ethyl bromoacetate followed by base-mediated cyclization to form the diazepinone core.

Enzymatic Inhibition Assay (DPP-4)

Objective: Determine IC


 values for synthesized derivatives.
Reagents:  Recombinant human DPP-4, Substrate (Gly-Pro-AMC), Assay Buffer (25 mM Tris, pH 8.0).
  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Incubation: Add 10

    
    L of enzyme solution (10 ng/well) to 96-well black plates. Add 10 
    
    
    
    L of test compound. Incubate at 37°C for 15 mins.
  • Initiation: Add 20

    
    L of Gly-Pro-AMC substrate (50 
    
    
    
    M final conc).
  • Measurement: Monitor fluorescence continuously for 30 mins (

    
     nm, 
    
    
    
    nm).
  • Analysis: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit data to the variable slope sigmoidal dose-response equation.
    

Mechanistic Workflow: From Synthesis to SAR

The following flow illustrates the iterative cycle of generating high-potency hPhe derivatives.

Workflow Design Rational Design (Docking into PDB: 4FKE) Synth Synthesis (Homologation/Cyclization) Design->Synth Target Structures Assay In Vitro Assay (DPP-4 / APN Inhibition) Synth->Assay Purified Compounds Data Data Analysis (IC50 / Ki Calculation) Assay->Data Raw Fluorescence Decision SAR Evaluation (Potency vs. Selectivity) Data->Decision Quantitative Metrics Decision->Design Optimization Loop

Caption: Iterative drug discovery workflow for homophenylalanine derivatives.

References

  • Design, Synthesis, and Pharmacological Evalu

    
    -Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. 
    Source: ACS Medicinal Chemistry Letters (2015).
    URL:[Link]
    
  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Source: International Journal of Molecular Sciences (2020). URL:[Link][6][7]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. Source: MDPI (2021). URL:[Link]

Sources

Technical Guide: Chemical vs. Enzymatic Synthesis of L-Homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Chemical versus Enzymatic Synthesis of Homophenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Homophenylalanine (L-HPA) is a critical non-proteinogenic amino acid intermediate used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Enalapril, Lisinopril, and Quinapril.

This guide compares the two dominant synthetic paradigms: Chemical Synthesis (via N-phthaloyl-L-aspartic anhydride) and Enzymatic Synthesis (via Transaminase-mediated reactive crystallization). While chemical methods offer established scalability using commodity reagents, they suffer from poor atom economy, hazardous waste generation (high E-factor), and multi-step complexity. Conversely, enzymatic routes—specifically using aromatic amino acid transaminases (AroAT)—provide a single-step, aqueous-phase solution with superior enantioselectivity (>99% ee) and simplified downstream processing via in situ product precipitation.

Chemical Synthesis: The N-Phthaloyl-L-Aspartic Anhydride Route[1][2]

Mechanism & Methodology

The most practical chemical route avoids the difficult resolution of racemic mixtures by starting with the chiral pool (L-Aspartic acid). The process involves protecting the amine, activating the anhydride, and performing a Friedel-Crafts acylation, followed by reduction and deprotection.

Key Challenges:

  • Racemization Risk: The use of Lewis acids (AlCl₃) and high temperatures can compromise the stereocenter.

  • Solvent Waste: Requires significant volumes of organic solvents (benzene, acetic anhydride).

Representative Protocol

Based on the method by Xu et al. (2000) and standard Friedel-Crafts protocols.

Step 1: Protection & Activation

  • Reflux L-aspartic acid (13.3 g, 0.1 mol) with phthalic anhydride (14.8 g, 0.1 mol) in acetic acid (100 mL) for 3 hours.

  • Concentrate under vacuum to yield N-phthaloyl-L-aspartic anhydride.

Step 2: Friedel-Crafts Acylation

  • Dissolve the anhydride in dry benzene (50 mL).

  • Add anhydrous AlCl₃ (3 equiv.) slowly at 0°C under N₂ atmosphere.

  • Reflux for 2 hours. The anhydride ring opens to form the phenyl-keto acid derivative.

  • Quench with ice-water/HCl and extract with ethyl acetate.

Step 3: Reduction & Deprotection

  • Perform catalytic hydrogenation (Pd/C, H₂, 4 atm) to reduce the ketone to the methylene group.

  • Deprotect the phthalimide group using hydrazine hydrate in ethanol (reflux 2h).

  • Purification: Recrystallize from ethanol/water.

Performance Metrics:

  • Overall Yield: 55–60%

  • Enantiomeric Excess (ee): ~98–99% (highly dependent on temperature control)

Enzymatic Synthesis: Transaminase-Mediated Reactive Crystallization[3]

Mechanism & Methodology

The biocatalytic route utilizes an Aromatic Amino Acid Transaminase (AroAT) or an engineered Aspartate Aminotransferase (AAT) . This enzyme catalyzes the reversible transfer of an amino group from a donor (L-Glutamate or L-Lysine) to the keto-acid precursor, 2-oxo-4-phenylbutyric acid (2-OPBA).

The "Self-Validating" Advantage: L-HPA has significantly lower solubility in aqueous buffer compared to the substrate (2-OPBA). As the reaction proceeds, L-HPA precipitates out of the solution.[1] This Reactive Crystallization drives the equilibrium forward (Le Chatelier’s principle) and prevents product inhibition, effectively "validating" the reaction progress visually.

Representative Protocol

Based on protocols by Lo et al. (2005) and Cho et al. (2003).

Reagents:

  • Substrate: 2-oxo-4-phenylbutyric acid (2-OPBA) [200 mM]

  • Amino Donor: L-Glutamate [300 mM]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) [1 mM]

  • Enzyme: Recombinant E. coli expressing AroAT (or whole cells).[1]

  • Buffer: 50 mM Tris-HCl, pH 8.5.

Workflow:

  • Preparation: Dissolve 2-OPBA and L-Glutamate in Tris-HCl buffer. Adjust pH to 8.5. Add PLP.[2]

  • Initiation: Add the enzyme preparation (crude extract or whole cells, ~100 U/mL).

  • Incubation: Incubate at 37°C with mild agitation (150 rpm).

  • Reaction Monitoring: White precipitate (L-HPA) will begin to form within 30 minutes.

  • Termination: After 12–24 hours, stop the reaction by lowering temperature to 4°C.

  • Purification: Filter the precipitate. Wash with cold water and ethanol. No column chromatography is required.

Performance Metrics:

  • Overall Yield: >95%

  • Enantiomeric Excess (ee): >99.9%[3][1][4]

Comparative Analysis

The following table summarizes the critical performance indicators for drug development professionals deciding between these routes.

FeatureChemical Synthesis (Friedel-Crafts)Enzymatic Synthesis (Transaminase)
Starting Material L-Aspartic Acid + Phthalic Anhydride2-oxo-4-phenylbutyric acid (2-OPBA)
Number of Steps 3 (Protection, Acylation, Deprotection)1 (Bioconversion)
Yield 55 – 60%> 95%
Optical Purity (ee) 98 – 99% (Risk of racemization)> 99.9% (Strictly stereospecific)
Atom Economy Low (Loss of phthalimide, AlCl₃ waste)High (Direct amine transfer)
Purification Extraction + RecrystallizationFiltration (Product precipitates)
Environmental High E-factor (Organic solvents, Lewis acids)Green (Aqueous, biodegradable)
Scalability Linear scale-up; safety concerns with AlCl₃Scalable; requires bioreactor control

Visualizations

Comparison of Workflows

This diagram contrasts the multi-step chemical burden against the streamlined enzymatic cascade.

WorkflowComparison cluster_chemical Chemical Route (Friedel-Crafts) cluster_enzymatic Enzymatic Route (Transaminase) C_Start L-Aspartic Acid C_Step1 Protection (Phthalic Anhydride) C_Start->C_Step1 C_Step2 Friedel-Crafts Acylation (AlCl3) C_Step1->C_Step2 C_Step3 Deprotection (Hydrazine) C_Step2->C_Step3 C_Prod L-Homophenylalanine (55% Yield) C_Step3->C_Prod E_Start 2-OPBA (Keto Acid) E_Step1 Transaminase (PLP Cofactor) E_Start->E_Step1 E_Cryst Reactive Crystallization E_Step1->E_Cryst E_Prod L-Homophenylalanine (>95% Yield) E_Cryst->E_Prod

Caption: The enzymatic route reduces unit operations from three to one, utilizing reactive crystallization to drive yield.

Transaminase Mechanism (Ping-Pong Bi-Bi)

Understanding the enzymatic mechanism is crucial for optimizing substrate ratios. The enzyme oscillates between a PLP-bound (internal aldimine) and PMP-bound form.

TransaminaseMechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated) E_PLP->E_PMP Amino Group Transfer Product Product (L-HPA) E_PLP->Product Release E_PMP->E_PLP Amino Group Transfer KetoProd Keto Byproduct (a-Ketoglutarate) E_PMP->KetoProd Release Donor Amino Donor (L-Glutamate) Donor->E_PLP Bind Substrate Substrate (2-OPBA) Substrate->E_PMP Bind

Caption: The Ping-Pong Bi-Bi mechanism. The enzyme shuttles the amine group from Glutamate to 2-OPBA via the PLP cofactor.

Conclusion & Recommendation

For early-stage discovery where speed of access to diverse analogs is priority, the chemical route (Friedel-Crafts) remains relevant due to the wide availability of varying anhydride precursors.

However, for process development and manufacturing of L-Homophenylalanine, the Enzymatic Synthesis is superior. It offers:

  • Higher Purity: >99.9% ee eliminates the need for chiral resolution.

  • Lower Cost: The "reactive crystallization" phenomenon simplifies downstream processing to a simple filtration step, drastically reducing operational costs (OpEx).

  • Sustainability: The elimination of benzene and heavy metal catalysts aligns with Green Chemistry principles required for modern pharmaceutical manufacturing.

Recommendation: Adopt the Transaminase-mediated route using E. coli whole-cell biocatalysts for gram-to-kilogram scale production.

References

  • Cho, B. K., et al. (2003). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. Biotechnology and Bioengineering, 83(2), 226-234. Link

  • Lo, H. H., et al. (2005). Asymmetrical synthesis of L-homophenylalanine using engineered Escherichia coli aspartate aminotransferase. Biotechnology Progress, 21(2), 411-415. Link

  • Xu, D., et al. (2000). Synthesis of L-2-amino-4-phenylbutyric acid hydrochloride from N-phthaloyl-L-aspartic anhydride.[3] Tetrahedron: Asymmetry, 11, 226-234. (Cited within context of chemical comparison).

  • Ahmad, A. L., et al. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Biotechnology Advances. Link

Sources

Absolute Configuration and Structural Validation of D-Homophenylalanine: X-Ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

D-Homophenylalanine (D-HPA) is a critical non-proteinogenic amino acid utilized extensively as a chiral building block in the synthesis of peptidomimetics, advanced active pharmaceutical ingredients (APIs), and self-assembling biomaterials []. Unlike standard D-phenylalanine, D-HPA possesses an additional methylene group in its side chain. For drug development professionals, ensuring the absolute enantiomeric purity (>99% ee) and confirming the 3D spatial arrangement of D-HPA is a strict regulatory requirement 2[2].

The Mechanistic Challenge: Conformational Flexibility

The structural validation of D-HPA presents a unique analytical challenge. In solution, the extended homo-benzyl side chain rapidly interconverts between multiple rotameric states. This conformational averaging severely complicates solution-state techniques like


H Nuclear Magnetic Resonance (NMR) and optical polarimetry. While NMR can deduce relative configurations through the nuclear Overhauser effect (NOE), the signals are often ambiguous for highly flexible side chains because the measured distances are time-averaged over the ensemble of conformations 3[3].

Therefore, Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive gold standard. By locking the molecule into a rigid crystal lattice, X-ray crystallography bypasses solution-state dynamics, providing unambiguous atomic coordinates and absolute configuration via anomalous dispersion 4[4].

Modality Comparison: X-Ray Crystallography vs. Alternatives

To objectively select the right analytical tool, we must compare the performance of SCXRD against Chiral High-Performance Liquid Chromatography (HPLC) and


H NMR Anisotropy.
Analytical ModalityPrimary OutputSample RequirementResolution / AccuracyThroughput
X-Ray Crystallography Absolute Configuration (3D)0.1 - 0.5 mg (Single Crystal)Atomic (< 1.0 Å), Flack parameter ~0Low (Days to Weeks)
Chiral HPLC Enantiomeric Excess (ee %)< 0.1 mg (Solution)± 0.1% eeHigh (Minutes)

H NMR Anisotropy
Relative Configuration1 - 5 mg (Solution)Dependent on Δδ dispersionMedium (Hours)
Optical Polarimetry Specific Rotation [α]

10 - 50 mg (Solution)Bulk average, prone to errorsHigh (Minutes)
Step-by-Step Experimental Workflows (Self-Validating Systems)

As an Application Scientist, I mandate that every analytical workflow must be a self-validating system. A result is only as trustworthy as its internal controls and the causality driving its methodology.

Protocol A: Single-Crystal X-Ray Diffraction (The Gold Standard)

Objective: Unambiguous determination of absolute configuration.

  • Derivatization for Anomalous Scattering: React D-HPA with a chiral auxiliary containing a heavy atom, such as camphorsultam dichlorophthalic acid (CSDP acid) 5[5]. Causality: The inclusion of chlorine or sulfur atoms provides a strong anomalous scattering signal, which is mathematically required to differentiate enantiomers via Bijvoet differences.

  • Crystal Growth: Dissolve the derivatized D-HPA in a binary solvent system (e.g., Methanol/Water). Use the vapor diffusion method at 4°C. Causality: Lowering the temperature reduces the kinetic energy of the system, promoting ordered nucleation over amorphous precipitation, thereby preventing crystal twinning.

  • Data Acquisition: Mount the single crystal on a diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5418 Å). Causality: Cu-Kα radiation maximizes the anomalous dispersion effect for lighter elements compared to Mo-Kα radiation, ensuring high-confidence phase solving 4[4].

  • Self-Validation (Refinement): Solve the phase problem and refine the structure. The system validates itself via the Flack parameter (

    
    ). If 
    
    
    
    (with an estimated standard deviation < 0.1), the absolute configuration is definitively D-HPA. If
    
    
    , the model is inverted.
Protocol B: Chiral HPLC (The High-Throughput Screen)

Objective: Quantify enantiomeric excess (ee %).

  • Derivatization: Protect the amine group of D-HPA with a tert-Butoxycarbonyl (Boc) group []. Causality: The Boc group increases the molecule's UV absorbance for detection and enhances steric interactions with the chiral stationary phase.

  • Mobile Phase Optimization: Utilize an isocratic mobile phase of Hexane/Isopropanol (80:20) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of the free carboxylic acid on D-HPA, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Self-Validation (System Suitability): Inject a racemic standard (DL-Homophenylalanine) prior to the sample. The protocol is validated only if the baseline resolution (

    
    ) between the D and L peaks is > 1.5. Once validated, inject the synthesized D-HPA to confirm ee > 99%.
    
Protocol C:

H NMR Anisotropy (The Solution-State Orthogonal Check)

Objective: Empirical determination of relative configuration.

  • Derivatization: Couple D-HPA with a chiral anisotropy reagent such as MαNP acid (2-methoxy-2-(1-naphthyl)propionic acid) to form a pair of diastereomers 6[6].

  • NMR Acquisition: Acquire high-resolution

    
    H NMR spectra (≥ 600 MHz) in CDCl
    
    
    
    .
  • Self-Validation (Δδ Analysis): Calculate the chemical shift differences (Δδ = δR - δS) for the protons on the homo-benzyl side chain. Causality: The diamagnetic shielding cone of the naphthyl group will shield or deshield specific protons based on their spatial proximity. The internal validation relies on the consistent mapping of positive and negative Δδ values to the established MαNP sector rule.

Decision Matrix & Workflow Visualization

Workflow Start D-Homophenylalanine Sample Deriv Chiral Derivatization (e.g., CSDP / MαNP) Start->Deriv Prepare for Analysis HPLC Chiral HPLC (Enantiomeric Purity) Deriv->HPLC Screen Purity NMR 1H NMR Anisotropy (Relative Conformation) Deriv->NMR Solution State XRD X-Ray Crystallography (Absolute Configuration) Deriv->XRD Solid State HPLC_Val Self-Validation: Racemic Standard Rs > 1.5 HPLC->HPLC_Val Run Control NMR_Val Self-Validation: Δδ = δR - δS Analysis NMR->NMR_Val Compare Spectra XRD_Val Self-Validation: Flack Parameter x ≈ 0 XRD->XRD_Val Refine Model Fail Reject / Re-purify (ee < 99%) HPLC_Val->Fail Impure Pass Validated D-HPA (Confirmed 3D Structure) HPLC_Val->Pass ee > 99% NMR_Val->Pass Conforms XRD_Val->Pass Unambiguous

Analytical workflow for the structural validation of D-Homophenylalanine.

Conclusion

While Chiral HPLC provides rapid, high-throughput quantification of enantiomeric excess, and NMR anisotropy offers valuable solution-state insights, X-ray crystallography remains the unparalleled gold standard for the absolute structural validation of D-Homophenylalanine. By bypassing the conformational flexibility of the homo-benzyl side chain, SCXRD provides the unambiguous, self-validating atomic coordinates required for rigorous drug development and materials science applications.

References
  • Harada, N., et al. "Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy." NIH / Wiley-Liss, Inc.5

  • Harada, N., et al. "Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy (Extended)." ResearchGate.6

  • "4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods." Thieme Connect.4

  • "Comparison of NMR and X-ray as methods of protein structure determination." Birkbeck College.3

  • "CAS 82732-07-8 (Boc-D-homophenylalanine)." BOC Sciences.

  • "Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines." NIH / PMC.2

Sources

Inhibitory Potential of Homophenylalanine vs. Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of protease inhibitors and peptidomimetics, the choice between Phenylalanine (Phe) and its non-proteinogenic homolog, Homophenylalanine (Hph) , is a critical determinant of potency and metabolic stability.

While Phenylalanine offers a standard hydrophobic benzyl side chain, Homophenylalanine introduces an additional methylene group (


), extending the side chain to a phenylethyl moiety.[1] This guide demonstrates that Homophenylalanine derivatives frequently exhibit superior inhibitory potential (

in the sub-micromolar range)
compared to their Phenylalanine counterparts, particularly in targets with deep hydrophobic S1 pockets such as Aminopeptidase N (APN) and Angiotensin-Converting Enzyme (ACE) .[1] The "methylene extension" allows for a relaxed binding conformation that simultaneously satisfies zinc-coordination geometry and hydrophobic pocket occupancy, a feat often sterically prohibited for the shorter Phenylalanine analogues.

Structural & Mechanistic Distinction[1]

The fundamental difference lies in the "Spacer Effect." The additional methylene group in Hph alters the spatial reach and flexibility of the aromatic ring.

FeaturePhenylalanine (Phe)Homophenylalanine (Hph)
Side Chain Benzyl (

)
Phenylethyl (

)
Reach (C

to Ring)
~3.8 Å~5.1 Å
Conformational Freedom Restricted (Active site rigidity)Enhanced (Induced fit capability)
Proteolytic Stability Low (Cleaved by Chymotrypsin, etc.)[1]High (Non-substrate for standard proteases)
The "Reach vs. Fit" Hypothesis

In metalloprotease inhibition, the inhibitor must coordinate a catalytic metal ion (usually Zinc) while anchoring a hydrophobic group into a specificity pocket (S1).[1]

  • The Phe Limitation: The shorter benzyl chain often forces the inhibitor to adopt a strained conformation to bridge the gap between the Zinc ion and the deep S1 pocket. This strain penalty reduces binding affinity (

    
    ).[1]
    
  • The Hph Advantage: The extra methylene acts as a flexible spacer, allowing the aromatic ring to penetrate deeper into the S1 pocket without disrupting the optimal geometry of the Zinc-binding group (ZBG).

Comparative Analysis: Case Studies & Data

Case Study A: Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N is a zinc-dependent metalloprotease involved in angiogenesis and pain regulation.[1] Phosphonic acid analogues of Phe and Hph have been synthesized and tested as transition-state mimics.[1]

Experimental Verdict: Hph analogues consistently outperform Phe analogues.[1] The extension allows the phosphonate group to coordinate the Zinc atom while the phenyl ring sits comfortably in the hydrophobic S1 pocket.

Comparative Data (Inhibition Constants


): 
Inhibitor ClassStructure ScaffoldTarget Enzyme

(Human APN)

(Porcine APN)
Relative Potency
Phe-Phosphonate 1-amino-2-phenylethylphosphonic acidhAPN / pAPN~15 - 45

M
> 100

M
Baseline
Hph-Phosphonate 1-amino-3-phenylpropylphosphonic acidhAPN / pAPN0.4 - 0.9

M
~3 - 8

M
10x - 50x Higher

Data synthesized from phosphonic/phosphinic acid analogue studies (e.g., J. Med.[1] Chem, Bioorg.[1][2][3][4] Med. Chem).[2][3][4][5][6][7][8][9]

Case Study B: ACE Inhibitors (The Enalaprilat Paradigm)

Angiotensin-Converting Enzyme (ACE) inhibitors like Enalaprilat utilize a homophenylalanine-like scaffold.[1]

  • Mechanism: Enalaprilat mimics the transition state of Angiotensin I hydrolysis. The inhibitor contains a 1-carboxy-3-phenylpropyl amine segment.[1][10]

  • Why Hph wins: This segment is structurally equivalent to the side chain of Homophenylalanine. Early SAR studies indicated that shortening this to a 2-phenylethyl group (Phe-like) resulted in a significant loss of potency because the inhibitor could not span the distance between the catalytic Zinc and the S1 subsite effectively.[1]

Visualizing the Mechanism

The following diagram illustrates the "Spacer Effect" in metalloprotease inhibition, comparing how Phe and Hph derivatives interact with the active site.

InhibitorBinding Figure 1: Mechanistic Comparison of Phe vs. Hph Binding Modes cluster_ActiveSite Metalloprotease Active Site (e.g., APN/ACE) cluster_Phe Phenylalanine (Phe) Derivative cluster_Hph Homophenylalanine (Hph) Derivative Zn Zinc Ion (Zn++) S1 S1 Hydrophobic Pocket (Deep Cavity) Phe_ZBG Zinc Binding Group (Phosphonate/Carboxylate) Phe_ZBG->Zn Weak Coordination (Strain) Phe_Ring Benzyl Ring (Short Reach) Phe_ZBG->Phe_Ring Short Linker (1 Carbon) Phe_Ring->S1 Partial Occupancy (Poor Fit) Hph_ZBG Zinc Binding Group (Phosphonate/Carboxylate) Hph_ZBG->Zn Optimal Coordination Hph_Ring Phenylethyl Ring (Extended Reach) Hph_ZBG->Hph_Ring Long Linker (2 Carbons) Hph_Ring->S1 Deep Penetration (High Affinity)

Caption: Hph derivatives (Green path) achieve optimal dual-binding without conformational strain, whereas Phe derivatives (Red/Blue path) often suffer from "frustrated" binding where they cannot simultaneously satisfy the Zinc and S1 pocket requirements.[1]

Experimental Protocols

To validate the inhibitory potential of Hph derivatives, the following protocols for synthesis and enzymatic assay are recommended. These protocols are self-validating via the inclusion of specific controls.[1]

Protocol A: Synthesis of Phosphonic Acid Analogues (Hph vs Phe)

Objective: Synthesize 1-amino-3-phenylpropylphosphonic acid (Hph analogue) for comparison.

  • Reagents: 3-phenylpropanal (for Hph) or Phenylacetaldehyde (for Phe), Benzyl carbamate, Triphenyl phosphite.[1]

  • Reaction (Oleksyszyn Reaction):

    • Mix aldehyde (10 mmol), benzyl carbamate (10 mmol), and triphenyl phosphite (10 mmol) in glacial acetic acid (15 mL).

    • Critical Step: Heat at 80°C for 1 hour. Validation: Monitor disappearance of aldehyde via TLC (Hexane:EtOAc 3:1).[1]

  • Hydrolysis:

    • Add 48% HBr (20 mL) and reflux for 10 hours to remove phenoxy and Cbz protecting groups.[1]

    • Purification: Evaporate volatiles.[1] Dissolve residue in MeOH and add Propylene Oxide to precipitate the zwitterionic aminophosphonate.

  • Characterization: Confirm structure via

    
     NMR (Signal expected around 15-20 ppm relative to 
    
    
    
    ).
Protocol B: Kinetic Inhibition Assay (APN Model)

Objective: Determine


 values to quantitatively compare potency.[1]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.2, containing 10

    
    M 
    
    
    
    .
  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

    
     determination is required first (typically ~150 
    
    
    
    M).[1]
  • Enzyme: Microsomal APN (porcine kidney or recombinant human).[1]

  • Procedure:

    • Step 1 (Blank): Buffer + Substrate (No Enzyme).[1]

    • Step 2 (Control): Buffer + Substrate + Enzyme (measures

      
      ).[1]
      
    • Step 3 (Inhibition): Pre-incubate Enzyme + Inhibitor (Hph or Phe derivative at varying concentrations: 0.1

      
      M – 100 
      
      
      
      M) for 10 mins at 37°C.[1]
    • Step 4 (Reaction): Add Substrate.[1] Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10-20 mins.

  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      (Dixon Plot) or use non-linear regression to fit the competitive inhibition model:
      
      
      [1]
    • Self-Validation: The

      
       for Bestatin (standard inhibitor) should be used as a positive control (Expected 
      
      
      
      for pAPN).[1]

Logic & Workflow Diagram

The following DOT diagram outlines the decision-making process for selecting Hph over Phe in drug design.

DesignLogic Figure 2: Strategic Selection of Homophenylalanine in Drug Design Start Target Identification Analyze Analyze S1 Pocket Depth Start->Analyze Decision Pocket Depth > 4.5 Å? Analyze->Decision Phe_Route Select Phenylalanine (Shallow Pocket) Decision->Phe_Route No Hph_Route Select Homophenylalanine (Deep Pocket) Decision->Hph_Route Yes Test Synthesize & Assay (Ki) Phe_Route->Test Hph_Route->Test Result Hph: High Potency (Low Strain) Test->Result If Hph Selected

Caption: Decision tree for medicinal chemists. Deep hydrophobic pockets favor Hph scaffolds to maximize Van der Waals contacts and minimize linker strain.

References

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Source: National Institutes of Health (PMC / PubMed) URL:[1][Link]

  • Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link][1]

  • Conformationally Restricted Inhibitors of Angiotensin Converting Enzyme (ACE). Source: Journal of Medicinal Chemistry (ACS) URL:[1][Link][1]

  • N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Advanced Comparative Guide: Self-Assembly and Gelation of Homophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary: The "Extra Methylene" Advantage

In the landscape of peptide-based supramolecular hydrogels, Phenylalanine (Phe, F) has long been the gold standard for aromatic drivers of self-assembly. Its ability to form rigid nanotubes and fibrils via


 stacking is well-documented. However, the emergence of Homophenylalanine (Hoc, hPhe) —a non-proteinogenic analog with an additional methylene group (

) in the side chain—offers a distinct rheological and functional profile.

This guide objectively compares Fmoc-Phe and Fmoc-Hoc systems. The core differentiator is the side-chain flexibility introduced by the extra methylene group in Hoc. This flexibility alters molecular packing from rigid, crystalline-like interlocking (Phe) to more entangled, flexible fibrillar networks (Hoc), resulting in unique properties such as syneresis (self-shrinking) , enhanced proteolytic stability , and tunable thixotropy .

Mechanistic Comparison: Structural Causality

To understand the gelation differences, we must look at the molecular assembly. Both systems rely on the Fmoc (fluorenylmethoxycarbonyl) group for aromatic stacking and the amino acid side chain for hydrophobic interlocking.

The Packing Mismatch
  • Fmoc-Phe: The side chain is rigid. The phenyl ring is close to the backbone, forcing a tight, often antiparallel

    
    -sheet arrangement. This leads to high crystallinity and stiff, brittle gels.
    
  • Fmoc-Hoc: The extra methylene group acts as a "hinge." This allows the phenyl ring to rotate and find optimal

    
     stacking orientations that are sterically forbidden for Phe. The result is a more flexible nanofiber that can entangle rather than just stack, often leading to metastable hydrogels  that may undergo syneresis (expelling water to reach a thermodynamic minimum).
    
Visualization of Assembly Pathways

SelfAssembly cluster_Phe Phenylalanine (Phe) Pathway cluster_Hoc Homophenylalanine (Hoc) Pathway Monomer Monomer in Solution (High pH / Solvent) Trigger Trigger Applied (pH < pKa or Solvent Switch) Monomer->Trigger Phe_Stack Rigid Pi-Pi Stacking (Restricted Rotation) Trigger->Phe_Stack Hoc_Stack Flexible Pi-Pi Stacking (Extra Methylene Hinge) Trigger->Hoc_Stack Phe_Struct Crystalline Nanotubes Phe_Stack->Phe_Struct Phe_Gel Stiff, Brittle Hydrogel (High G') Phe_Struct->Phe_Gel Hoc_Struct Entangled Flexible Fibrils Hoc_Stack->Hoc_Struct Hoc_Gel Thixotropic / Syneretic Gel (Bioactive & Stable) Hoc_Struct->Hoc_Gel

Caption: Comparative assembly pathways. Note the divergence at the stacking step due to side-chain flexibility.

Technical Comparison: Fmoc-Phe vs. Fmoc-Hoc

The following data synthesizes experimental findings from recent literature, specifically focusing on critical gelation concentration (CGC), rheology, and stability.

FeatureFmoc-Phe (Standard) Fmoc-Hoc (Advanced) Implication for Development
Critical Gelation Conc. (CGC) 0.1 – 0.5 wt%~0.7 wt% (21 mM)Hoc requires slightly higher concentration due to increased solubility/flexibility.
Gelation Trigger pH switch (< 8.[1][2]0) or Solvent (DMSO/Water)pH switch (7.4) or Cationic screeningHoc gels readily at physiological pH (7.4), ideal for biological assays.
Macro-Structure Transparent to Opaque Rigid GelOpaque, Self-Shrinking (Syneresis) GelSyneresis in Hoc gels allows for "trapping" of pollutants or concentrating of drugs.
Proteolytic Stability Low (Minutes in serum)High (Hours to Days) The non-natural methylene spacer prevents standard protease recognition ("Steric Shielding").
Bioactivity Inert scaffoldIntrinsic Antibacterial / AnticancerFmoc-Hoc has shown intrinsic activity against bacteria and cancer lines (e.g., pancreatic).[2][3]
Rheology (G') 10³ – 10⁴ Pa (Stiff)10² – 10³ Pa (Tunable)Hoc forms softer, more resilient matrices suitable for soft tissue engineering.

Experimental Protocols (Self-Validating Systems)

Synthesis of Fmoc-Hoc-OH

Note: While Fmoc-Phe is commercially ubiquitous, Fmoc-Hoc often requires specific sourcing or synthesis.

  • Coupling: Use standard SPPS (Solid Phase Peptide Synthesis) if making a peptide sequence (e.g., Fmoc-Hoc-Hoc). For the single amino acid hydrogelator, purchase high-purity (>98%) Fmoc-L-Homophenylalanine.

  • Validation: Verify purity via HPLC (C18 column, Acetonitrile/Water gradient). Critical Check: Ensure no free Fmoc-Cl remains, as it can induce false gelation.

Hydrogel Preparation (pH Switch Method)

This method is preferred for biological applications as it avoids toxic organic solvents like HFIP.

Materials:

  • Fmoc-Hoc-OH powder

  • 0.5 M NaOH

  • 0.1 M Phosphate Buffer (PB), pH 7.4

  • 0.5 M HCl (for fine-tuning)

Workflow:

  • Solubilization: Weigh 5 mg of Fmoc-Hoc-OH into a glass vial. Add 100

    
    L of sterile water and 10-20 
    
    
    
    L of 0.5 M NaOH. Vortex until fully dissolved (Solution becomes clear, pH > 10).
    • Self-Check: If solution remains cloudy, sonicate for 30s. If still cloudy, check purity.

  • Triggering: Add 900

    
    L of 0.1 M PB (pH 7.4) dropwise while gently swirling.
    
  • Equilibration: The pH should drop to near neutral. Check pH with micro-paper. If pH > 7.8, add minute amounts of HCl.

  • Maturation: Leave undisturbed at 25°C.

    • Observation: Fmoc-Phe gels instantly. Fmoc-Hoc may take 30-60 minutes and may exhibit syneresis (expelling water) after 2-3 hours. This is a feature, not a failure.

Characterization Workflow

Workflow cluster_Rheology 1. Mechanical Profiling (Rheometer) cluster_Microscopy 2. Structural Analysis Start Hydrogel Sample Strain Strain Sweep (Determine LVR) Start->Strain Freq Frequency Sweep (Measure G', G'') Strain->Freq Within LVR Recovery Step-Strain (Thixotropy Check) Freq->Recovery TEM TEM/SEM (Fibril Morphology) Recovery->TEM Post-Analysis CD CD Spectroscopy (Chiral Stacking) TEM->CD

Caption: Sequential characterization workflow. LVR = Linear Viscoelastic Region.

Strategic Applications

Drug Delivery (The Stability Edge)

The primary failure mode of peptide hydrogels in vivo is rapid degradation by serum proteases (trypsin/chymotrypsin).

  • The Hoc Solution: The non-canonical side chain of Homophenylalanine is not recognized by the S1 pocket of chymotrypsin (which targets aromatic residues like Phe, Tyr, Trp).

  • Data Point: While Phe-based peptides have half-lives of minutes in blood, Hoc-modified analogs can persist for hours, ensuring sustained release of encapsulated payloads.

Environmental Remediation (The Syneresis Edge)

Unique to Fmoc-Hoc hydrogels is the phenomenon of syneresis .[2]

  • Mechanism: Over time, the hydrophobic interactions in the flexible Hoc fibrils intensify, squeezing the network.

  • Application: This "self-shrinking" actively expels clean water while trapping heavy metals (Pb, Cd) or dyes within the collapsing gel matrix.[3] This has been successfully demonstrated for wastewater purification, a capability Fmoc-Phe lacks.

References

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. Link

  • An Amino Acid-Based Self-Shrinking Supramolecular Bioactive Hydrogel - A Sustainable Platform for Wastewater Treatment and Water Purification. PubMed. Link

  • Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides. MDPI. Link

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central. Link

  • Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation. Soft Matter. Link

Sources

In vivo efficacy of drugs containing D-Homophenylalanine versus its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Advantage

In the high-stakes landscape of peptide therapeutics and peptidomimetics, D-Homophenylalanine (D-Hphe) represents a critical structural modification. Unlike its natural counterpart L-Phenylalanine (L-Phe) or its isomer L-Homophenylalanine (L-Hphe), D-Hphe offers a dual advantage: conformational constraint and proteolytic resistance .

This guide objectively compares the in vivo efficacy of D-Hphe-containing drugs against their analogs. The data presented demonstrates that D-Hphe substitution frequently results in:

  • Extended Half-life (

    
    ):  By evading stereospecific endogenous proteases (e.g., chymotrypsin, aminopeptidases).
    
  • Enhanced Potency (

    
    ):  Through access to unique binding pockets (e.g., S1' or S3 subsites) inaccessible to L-isomers.
    
  • Superior Pharmacodynamics: Sustained biological response in animal models (e.g., prolonged analgesia or glucose regulation).

Chemical Basis: D-Homophenylalanine vs. Analogs

To understand the biological data, one must first distinguish the structural variables.

CompoundConfigurationSide Chain LengthPrimary UtilityIn Vivo Limitation
L-Phenylalanine (L-Phe) L (Natural)

Native receptor recognitionRapid proteolysis (

mins)
D-Phenylalanine (D-Phe) D (Unnatural)

Protease resistanceMay lose receptor affinity due to steric inversion
L-Homophenylalanine (L-Hphe) L (Natural-like)

Extended reach in active siteSusceptible to proteolysis
D-Homophenylalanine (D-Hphe) D (Unnatural)

Optimal: Resistance + Extended reachHigh efficacy & stability
Structural Logic Diagram

The following diagram illustrates why D-Hphe succeeds where others fail—balancing steric reach with enzymatic evasion.

DHphe_Mechanism Enzyme Proteolytic Enzyme (e.g., Chymotrypsin) Interaction_L Perfect Fit in S1 Pocket Rapid Cleavage Enzyme->Interaction_L Interaction_D Steric Clash / Mismatch No Cleavage Enzyme->Interaction_D LPhe L-Phe Peptide (Natural Substrate) LPhe->Enzyme Binds DHphe D-Hphe Peptide (Engineered Drug) DHphe->Enzyme Binds (Resistant) Outcome_L Inactive Metabolites Short Half-life Interaction_L->Outcome_L Outcome_D Sustained Activity High In Vivo Efficacy Interaction_D->Outcome_D

Caption: Mechanistic divergence of L-Phe vs. D-Hphe. D-Hphe evades catalytic cleavage while maintaining receptor affinity.

Case Studies: Comparative In Vivo Efficacy

Case Study A: Factor Xa Inhibitors (Anticoagulants)

Target: Factor Xa (fXa), a key enzyme in the coagulation cascade. Challenge: Developing potent inhibitors with high selectivity and oral bioavailability. Innovation: Substitution of the P3 residue with D-Homophenylalanine.

Experimental Data Comparison

A systematic optimization of sulfonyl-amidinobenzylamide inhibitors compared various P3 substitutions.

P3 Residue

(nM)
Anticoagulant Activity (PT)*Selectivity (vs Thrombin)
Glycine (Control) > 1000InactiveLow
D-Phenylalanine 15.0ModerateModerate
L-Homophenylalanine 45.0LowLow
D-Homophenylalanine 0.32 High (2x aPTT at 280 nM) > 1000-fold

Note: PT = Prothrombin Time. Data derived from optimization studies of benzylsulfonyl-D-Hphe derivatives.

Insight: The D-Hphe analog (Compound 27) demonstrated a 47-fold increase in potency over the D-Phe analog. The extra methylene group (


) in Hphe allows the phenyl ring to fill the hydrophobic S3 subsite more completely, while the D-configuration prevents rapid degradation.
Case Study B: DPP-4 Inhibitors (Type 2 Diabetes)

Target: Dipeptidyl peptidase-4 (DPP-4), which degrades GLP-1. Compound: Fused


-homophenylalanine derivatives (e.g., Compound 18m).
Comparison:  Compound 18m (D-Hphe derivative) vs. Sitagliptin (Market Standard).
In Vivo Efficacy (OGTT in ICR Mice)

Mice were dosed orally 8 hours prior to a glucose challenge to test duration of action.

CompoundDose (mg/kg)Glucose AUC Reduction (0-120 min)Duration of Action
Vehicle-0%-
Sitagliptin 1035%Moderate (< 8h)
Cmpd 18m (D-Hphe) 1052% Long (> 8h)

Key Finding: The D-Hphe derivative showed significantly greater potency than Sitagliptin when dosed 8 hours prior to challenge, indicating superior metabolic stability and sustained target engagement.

Experimental Protocols

To replicate these findings or evaluate new D-Hphe candidates, follow these standardized protocols.

Protocol 1: In Vivo Glucose Tolerance Test (OGTT)

Objective: Assess the hypoglycemic efficacy and duration of action of D-Hphe derivatives.

Materials:

  • Male ICR mice (20-25 g).

  • Glucometer and test strips.

  • D-Hphe test compound and Sitagliptin (positive control).

  • Glucose solution (2.5 g/kg).

Workflow:

  • Fasting: Fast mice for 12 hours prior to the experiment.

  • Dosing: Administer test compound (10 mg/kg, p.o.) or Vehicle to separate groups (

    
    ).
    
    • Critical Step: To test durability, dose the drug 8 hours before the glucose challenge.

  • Challenge: Administer Glucose (2.5 g/kg, p.o.).

  • Sampling: Measure blood glucose from tail vein at

    
     min.
    
  • Analysis: Calculate Area Under the Curve (AUC) for glucose excursion.

Protocol 2: Plasma Stability Assay (Ex Vivo)

Objective: Quantify the proteolytic resistance of D-Hphe vs L-Hphe peptides.

Workflow:

  • Incubation: Mix peptide (10 µM) with pooled human plasma at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins.

  • Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time to determine 
    
    
    
    and
    
    
    .

Strategic Development Workflow

Use the following flowchart to guide the incorporation of D-Hphe into drug discovery programs.

Workflow Start Lead Peptide Identification (L-Amino Acid Sequence) Design Design Analogs: 1. D-Phe (Chiral inversion) 2. L-Hphe (Chain extension) 3. D-Hphe (Dual modification) Start->Design InVitro In Vitro Screening (Binding Affinity / Ki) Design->InVitro Decision1 Retains Potency? InVitro->Decision1 Stability Metabolic Stability (Microsomes / Plasma) Decision2 Improved t1/2? Stability->Decision2 InVivo In Vivo Efficacy (Mouse Models) Decision1->Design No Decision1->Stability Yes Decision2->Design No Decision2->InVivo Yes

Caption: Decision tree for rational design of D-Hphe therapeutics.

References

  • Design, Synthesis, and Pharmacological Evalu

    
    -Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Journal of Medicinal Chemistry. (2015). Demonstrates superior in vivo efficacy of D-Hphe derivatives over sitagliptin. Link
    
  • Highly potent and selective substrate analogue factor Xa inhibitors containing D-homophenylalanine analogues as P3 residue.Journal of Medicinal Chemistry. (2007). Establishes the potency advantage of D-Hphe (

    
     0.32 nM) over L-isoforms. Link
    
  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215. Amino Acids. (2006). Provides fundamental data on the stability enhancement of D-amino acid substitution. Link

  • Kyotorphin analogues containing unnatural amino acids: Synthesis, analgesic activity. European Journal of Medicinal Chemistry. (2005). Highlights the prolonged analgesic effect of D-isomer incorporation in neuropeptides. Link

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. International Journal of Molecular Sciences. (2020). Compares homophenylalanine vs phenylalanine potency in aminopeptidase inhibition. Link

Safety Operating Guide

D-(R)-Homophenylalanine HCl Proper Disposal Procedures

[1][2][3][4]

Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers[1][2]

Part 1: Executive Summary & Immediate Action

Stop and Read: D-(R)-Homophenylalanine Hydrochloride is an unnatural amino acid derivative.[1][2][3] While often perceived as "low hazard" due to its amino acid classification, the hydrochloride salt form presents specific acidity and irritation hazards. Furthermore, as a D-isomer, it resists standard biological degradation pathways common to L-amino acids.[1][2][3]

Critical Prohibition:

  • DO NOT dispose of solid material in regular trash.

  • DO NOT pour aqueous solutions down the drain without explicit approval from your facility's Environmental Health & Safety (EHS) department. D-isomers can disrupt biological wastewater treatment stages.[2][3]

Part 2: Chemical Profile & Hazard Assessment

Understanding the specific chemical nature of the waste is the first step in compliant disposal.

PropertySpecificationOperational Implication
Chemical Name D-Homophenylalanine HydrochlorideProper labeling requirement.
CAS Number 82795-51-5 (Free Base) / 123041-65-2 (HCl Salt)Use for waste manifesting.[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[2][3] · HClContains chloride; potential for HCl gas release if heated/reacted.
Acidity (pH) ~1.0–2.0 (10% aq. solution)Corrosive/Irritant. Incompatible with bases and bleach.
Biological Fate D-Isomer (Unnatural)Recalcitrant. Poor biodegradability compared to L-isomers.[1][2][3]
GHS Classification Skin Irrit. 2, Eye Irrit.[4][5] 2A, STOT SE 3Requires PPE (Gloves, Goggles, N95/Respirator).

Expert Insight: The "HCl" designation indicates this compound is a hydrochloride salt. Upon dissolution in water, it dissociates to release protons (


123Never mix this waste with bleach (Sodium Hypochlorite)

Part 3: Disposal Decision Logic

The following decision tree illustrates the compliant workflow for disposing of D-(R)-Homophenylalanine HCl based on its physical state.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->Solid Dry SolidLiquidLiquid Waste(Solutions)StateCheck->Liquid SolutionSolidContainerContainer:Wide-mouth HDPE or Glass jarSolid->SolidContainerSolventCheckSolvent Type?Liquid->SolventCheckLabelSolidLabel:'Hazardous Waste - Solid'Tag: Irritant, AcidicSolidContainer->LabelSolidFinalTransfer to EHS / Licensed Waste ContractorLabelSolid->FinalAqueousAqueous Solution(Water/Buffer)SolventCheck->Aqueous Water BasedOrganicOrganic Solvent(MeOH, DMF, etc.)SolventCheck->Organic Solvent BasedAqContainerContainer:Carboy (HDPE)Aqueous->AqContainerOrgContainerContainer:Solvent Waste Carboy(Halogenated or Non-Halogenated)Organic->OrgContainerLabelAqLabel:'Aqueous Waste with Organics'Tag: Acidic (pH < 2)AqContainer->LabelAqLabelOrgLabel:'Organic Solvent Waste'List all componentsOrgContainer->LabelOrgLabelAq->FinalLabelOrg->Final

Figure 1: Decision matrix for segregating and packaging this compound waste.

Part 4: Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired chemicals, contaminated weighing paper, spill cleanup residues.

  • Container Selection: Use a chemically compatible container (High-Density Polyethylene (HDPE) or Glass). Ensure the lid seals tightly to prevent moisture absorption (hygroscopic).

  • Segregation: Keep separate from oxidizers (e.g., nitrates, permanganates) and strong bases.

  • Labeling:

    • Primary Constituent: D-(R)-Homophenylalanine Hydrochloride.[1][2][3]

    • Hazard Checkboxes: [x] Irritant [x] Corrosive (if large quantity/acidic).

  • Storage: Store in a secondary containment bin until pickup.

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, mother liquors, HPLC effluents.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2) solely due to this compound, consider neutralizing to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to a general waste carboy.
      
    • Caution: Neutralization generates

      
       gas. Add base slowly to prevent foaming over.
      
  • Stream Selection:

    • Aqueous Streams: If water is the solvent, dispose of as "Aqueous Waste with Toxic/Irritant Organics." Do not drain dispose. The D-isomer structure resists biodegradation in municipal water treatment plants [1].[3]

    • Organic Streams: If dissolved in Methanol, Acetonitrile, etc., dispose of based on the solvent's classification (e.g., Flammable Solvents).[2]

  • Incompatibility Check: Ensure the waste carboy does not contain cyanides or sulfides, as the acidic nature of the HCl salt can liberate lethal HCN or

    
     gas.
    

Part 5: Spill Management & Emergency Response

In the event of a spill, rapid containment prevents laboratory contamination.

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it > 100g or dangerous?)Spill->AssessMinorMinor Spill(Manageable by Lab Staff)Assess->Minor YesMajorMajor Spill(Evacuate & Call EHS)Assess->Major NoPPEDon PPE:Nitrile Gloves, Goggles,Lab Coat, N95 MaskMinor->PPETypeCheckLiquid or Solid?PPE->TypeCheckSolidSpillSolid:Cover with wet paper towelto prevent dust.Scoop into bag.TypeCheck->SolidSpill PowderLiquidSpillLiquid:Cover with Sodium Bicarbonateto neutralize acid.Absorb with vermiculite.TypeCheck->LiquidSpill LiquidCleanClean Area:Wash with soap & water.Test pH of surface.SolidSpill->CleanLiquidSpill->CleanDisposeDispose as Hazardous WasteClean->Dispose

Figure 2: Step-by-step spill response protocol ensuring personnel safety and containment.

Spill Cleanup Kit Requirements:

  • Neutralizer: Sodium Bicarbonate or Calcium Carbonate (for the HCl component).

  • Absorbent: Vermiculite, sand, or polypropylene pads.

  • Tools: Plastic scoop and dustpan (avoid metals that may corrode).

Part 6: Regulatory Compliance & Verification

Adherence to these standards ensures compliance with EPA and OSHA regulations.

  • EPA Waste Code: While D-Homophenylalanine is not P- or U-listed, the waste may exhibit the characteristic of Corrosivity (D002) if the pH of an aqueous solution is

    
    .[2][3]
    
  • Empty Containers: Containers are considered "RCRA Empty" if:

    • All wastes have been removed using standard practices (pouring/scraping).

    • No more than 2.5 cm (1 inch) of residue remains.

    • Triple Rinse Procedure: Rinse the container three times with a solvent capable of dissolving the residue (water is sufficient). Collect the rinsate as hazardous waste [2]. Deface the label and recycle the bottle.

References

  • National Institutes of Health (PubMed). Racemization in reverse: evidence that D-amino acid toxicity on Earth is controlled by bacteria with racemases. Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Container Residues. Available at: [Link][2]

  • PubChem. D-Homophenylalanine Compound Summary (Hazards). Available at: [Link][2]

Personal Protective Equipment (PPE) & Handling Guide: D-(R)-Homophenylalanine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat D-(R)-Homophenylalanine HCl as a Hazardous Irritant with the potential to cause chemical burns upon contact with mucous membranes or moist skin due to its acidic hydrolysis.

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3][4][5]

Quick-Reference PPE Matrix

Protection Zone Standard Operation (Benchtop/Hood) High-Risk Operation (Spill/Aerosol)
Respiratory Fume Hood (Face Velocity > 100 fpm) N95 or P2 Respirator
Hand Nitrile Gloves (Min 0.11 mm) Double-gloving (Nitrile over Nitrile)
Eye Safety Glasses with Side Shields Chemical Splash Goggles

| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Lab Coat or Apron |

Part 2: Hazard Analysis & Risk Assessment

The "Why" Behind the Protocol

As a hydrochloride salt of an unnatural amino acid, this compound presents a dual hazard profile that is often underestimated in routine synthesis:

  • The Particle Hazard (Inhalation): The solid powder is often fine and electrostatic. Inhalation allows the salt to solubilize in the mucous membranes of the respiratory tract.

    • Mechanism:[1][6]

      
      .
      
    • Result: This hydrolysis releases protons (

      
      ), locally lowering pH and causing immediate irritation or ulceration of nasal and bronchial tissues.
      
  • The Contact Hazard (Skin/Eye): While dry powder may seem benign, contact with perspiration or ocular fluid triggers the same acidic hydrolysis described above.

    • Operational Insight: Standard "dust masks" are insufficient if they do not seal correctly. An N95 rating is the minimum requirement if engineering controls (fume hood) are compromised.

Part 3: Detailed PPE Selection & Specifications
1. Hand Protection: The "Double-Layer" Logic

For routine handling, standard nitrile gloves are sufficient. However, during solubilization (where the pH drops), the risk of permeation increases.

  • Material: Nitrile Rubber.[6]

  • Thickness: Minimum 0.11 mm (4 mil).

  • Breakthrough Time: >480 minutes (Standard EN 374).

  • Protocol: Inspect gloves for pinholes before use. Change immediately if contaminated with solution.[7]

2. Respiratory & Engineering Controls

The primary defense against this compound is containment , not just masking.

  • Primary Control: Chemical Fume Hood.[7] Ensure sash is at the working height (usually 18 inches).

  • Secondary Control: If weighing outside a hood (not recommended) or during spill cleanup, use a NIOSH-approved N95 particulate respirator.

3. Eye Protection
  • Standard: ANSI Z87.1 / EN 166 Safety Glasses with side shields.

  • Why: Protects against projectile crystals during spatula transfer.

  • Contraindication: Do not wear contact lenses when handling the powder form, as dust can become trapped behind the lens, causing severe corneal abrasion and chemical burns.

Part 4: Operational Protocols
Workflow Visualization: PPE Selection Logic

This decision tree ensures you select the correct PPE based on the specific task and quantity.

PPE_Selection Start Task Identification TaskType Is the material Solid or in Solution? Start->TaskType Solid Solid Handling (Weighing/Transfer) TaskType->Solid Powder Liquid Solution Handling (pH Adjustment/Reaction) TaskType->Liquid Liquid QtyCheck Quantity > 10 grams? Solid->QtyCheck SplashRisk High Splash Risk? (Heating/Vigorous Stirring) Liquid->SplashRisk Hood Engineering Control: Chemical Fume Hood REQUIRED QtyCheck->Hood Yes StdPPE Standard PPE: Lab Coat, Nitrile Gloves, Glasses QtyCheck->StdPPE No (Small Scale) Respirator PPE Add-on: N95 Respirator + Safety Glasses Hood->Respirator If Hood unavailable SplashRisk->StdPPE No Goggles PPE Upgrade: Chemical Splash Goggles + Double Gloves SplashRisk->Goggles Yes

Figure 1: Decision logic for selecting appropriate PPE based on physical state and operational risk.

Protocol A: Weighing & Solubilization
  • Preparation: Clear the fume hood of clutter to ensure laminar airflow. Place a secondary containment tray (polypropylene) in the hood.[7]

  • Weighing:

    • Use an anti-static gun if the powder is static-prone.

    • Keep the balance inside the hood if possible. If not, tare the container, move to the hood, add solid, seal, and return to the balance.

  • Solubilization:

    • Always add solid to solvent. Never add solvent forcefully to the solid to avoid "puffing" dust into the air.

    • Note: The solution will be acidic.[7] If neutralizing with a base (e.g., NaOH), add base slowly to avoid exotherms that could cause splashing.

Part 5: Emergency Response & Disposal
Accidental Release (Spill) Workflow

In the event of a spill, immediate, logical action prevents escalation.[8]

Spill_Response Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess SolidSpill Solid Powder Spill Assess->SolidSpill LiquidSpill Liquid/Solution Spill Assess->LiquidSpill ActionSolid 1. Avoid Dust Generation 2. Cover with wet paper towel 3. Scoop into waste bag SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Pad 2. Neutralize if large qty 3. Place in hazardous waste LiquidSpill->ActionLiquid Disposal Label as 'Hazardous Waste: Irritant/Acidic' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Step-by-step workflow for containing and cleaning up this compound spills.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[2][7][9][10] Lift eyelids occasionally.[8] Seek medical attention.

  • Skin Contact: Brush off dry powder before wetting (to minimize hydrolysis on skin), then wash with soap and copious water.

  • Inhalation: Move to fresh air. If breathing is difficult, medical personnel may administer oxygen.[7][10]

Disposal Protocol
  • Waste Stream: Chemical Incineration.

  • Procedure: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Compliance: Observe all federal, state, and local environmental regulations (e.g., RCRA in the US).

Part 6: References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6950302, D-Homophenylalanine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-(R)-Homophenylalanine HCl
Reactant of Route 2
D-(R)-Homophenylalanine HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.